molecular formula C10H14BNO3 B061248 4-(N-Propylaminocarbonyl)phenylboronic acid CAS No. 171922-46-6

4-(N-Propylaminocarbonyl)phenylboronic acid

Cat. No.: B061248
CAS No.: 171922-46-6
M. Wt: 207.04 g/mol
InChI Key: KWJCBWYHJKWCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-Propylaminocarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C10H14BNO3 and its molecular weight is 207.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(propylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h3-6,14-15H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJCBWYHJKWCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378560
Record name [4-(Propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171922-46-6
Record name [4-(Propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(N-Propylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(N-Propylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. This compound, also known by its CAS Number 171922-46-6, is particularly valuable in the development of pharmaceuticals, including protease inhibitors, and as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[1][2] This document outlines a plausible synthetic protocol, drawing from established methods for the preparation of analogous arylboronic acids.

Compound Data
PropertyValue
IUPAC Name (4-(propylcarbamoyl)phenyl)boronic acid
CAS Number 171922-46-6
Molecular Formula C₁₀H₁₄BNO₃
Molecular Weight 207.03 g/mol

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence starting from 4-bromobenzoic acid. This proposed pathway involves the protection of the carboxylic acid, amidation, and a final boronation step.

Synthesis_Workflow A 4-Bromobenzoic Acid B 4-Bromobenzoyl Chloride A->B SOCl₂ or (COCl)₂ C 4-Bromo-N-propylbenzamide B->C n-Propylamine, Base D This compound C->D 1. n-BuLi or Mg 2. B(OiPr)₃ or B(OMe)₃ 3. H₃O⁺

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for similar substrates and provide a detailed methodology for the synthesis of the target compound.

Step 1: Synthesis of 4-Bromo-N-propylbenzamide

This initial step involves the conversion of 4-bromobenzoic acid to its corresponding acid chloride, followed by amidation with n-propylamine.

Materials:

ReagentMolar Mass ( g/mol )
4-Bromobenzoic Acid201.02
Thionyl Chloride (SOCl₂)118.97
n-Propylamine59.11
Triethylamine (TEA)101.19
Dichloromethane (DCM)84.93

Procedure:

  • To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), slowly add thionyl chloride (1.2 eq) at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-bromobenzoyl chloride.

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of n-propylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-bromo-N-propylbenzamide.

Step 2: Synthesis of this compound

The final step involves a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis to yield the desired boronic acid. This method is a common and effective way to introduce a boronic acid moiety onto an aromatic ring.[3]

Materials:

ReagentMolar Mass ( g/mol )
4-Bromo-N-propylbenzamide242.11
n-Butyllithium (n-BuLi)64.06
Triisopropyl borate (B(OiPr)₃)188.08
Tetrahydrofuran (THF), anhydrous72.11
Hydrochloric Acid (HCl), 1 M36.46

Procedure:

  • Dissolve 4-bromo-N-propylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to obtain this compound.

Applications in Drug Discovery

Phenylboronic acids are crucial reagents in modern drug discovery, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[4][5][6] this compound serves as a versatile building block for introducing a substituted phenyl moiety into complex molecules.

Signaling_Pathway cluster_0 Suzuki-Miyaura Coupling A This compound C Pd Catalyst Base A->C B Aryl/Vinyl Halide or Triflate B->C D Biaryl Product C->D

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

The boronic acid functional group can also engage in reversible covalent interactions with diols, a property exploited in the design of sensors and drug delivery systems.[7] Its application as an intermediate for protease inhibitors highlights its significance in developing novel therapeutics.[2]

References

4-(N-Propylaminocarbonyl)phenylboronic acid CAS number 171922-46-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-(N-Propylaminocarbonyl)phenylboronic acid

CAS Number: 171922-46-6

This document provides a comprehensive technical overview of this compound, a key organic building block for researchers, scientists, and professionals in drug development. It covers physicochemical properties, detailed experimental protocols for its synthesis and application, and logical workflows.

Physicochemical and Structural Data

This compound is a derivative of phenylboronic acid, featuring an N-propyl amide functional group at the para position. This structure makes it a valuable reagent for introducing a 4-(N-propylcarbamoyl)phenyl moiety into more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Its physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 171922-46-6[1]
Molecular Formula C₁₀H₁₄BNO₃[1]
Molecular Weight 207.04 g/mol [1]
IUPAC Name (4-(propylcarbamoyl)phenyl)boronic acid[1]
Canonical SMILES CCCNC(=O)C1=CC=C(B(O)O)C=C1[1]
Appearance White to off-white solid (predicted)
Melting Point No experimental data found. A similar compound, 4-(Cyclopropylaminocarbonyl)phenylboronic acid, has a melting point of 202-206°C.[2]
Solubility Expected to be soluble in polar organic solvents like THF, DMF, and alcohols, and poorly soluble in nonpolar solvents like hexanes.[3]

Synthesis Pathway

The most direct synthetic route to this compound is the amidation of 4-carboxyphenylboronic acid with n-propylamine. This reaction typically requires a coupling agent to activate the carboxylic acid or catalysis under dehydrating conditions.

Synthesis_Pathway Reactant1 4-Carboxyphenylboronic Acid plus + Reactant1->plus Reactant2 n-Propylamine Reactant2->plus Product 4-(N-Propylaminocarbonyl)phenylboronic Acid plus->Product Coupling Agent (e.g., EDC/HOBt) or Boric Acid Catalyst Solvent (e.g., DMF or Toluene) Room Temp to Reflux Suzuki_Workflow A 1. Combine Reagents (Boronic Acid, Aryl Halide, Base, Catalyst) B 2. Purge with Inert Gas (N₂ or Ar) A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir (80-100 °C, 4-12h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Incomplete F 6. Workup (Quench, Extract, Wash, Dry) E->F Complete G 7. Purify Product (Column Chromatography) F->G H Characterize Final Product (NMR, MS) G->H

References

An In-depth Technical Guide to 4-(N-Propylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Propylaminocarbonyl)phenylboronic acid is a synthetic organic compound belonging to the versatile class of phenylboronic acids. These molecules are characterized by a phenyl ring substituted with a boronic acid functional group (-B(OH)₂). The presence of the N-propylaminocarbonyl group at the para position of the phenyl ring imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Molecular Structure and Properties

The molecular structure of this compound consists of a central benzene ring with a boronic acid group and an N-propyl amide group attached at positions 1 and 4, respectively.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name (4-(Propylcarbamoyl)phenyl)boronic acidAChemBlock[1]
CAS Number 171922-46-6AChemBlock[1]
Molecular Formula C₁₀H₁₄BNO₃AChemBlock[1]
Molecular Weight 207.04 g/mol AChemBlock[1]
SMILES CCCNC(=O)C1=CC=C(B(O)O)C=C1AChemBlock[1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water (predicted)General knowledge

Synthesis

Proposed Synthetic Pathway

Synthesis_Pathway reagent1 4-Carboxyphenylboronic acid intermediate Amide Coupling reagent1->intermediate reagent2 Propylamine reagent2->intermediate product This compound intermediate->product coupling_agent Coupling Agent (e.g., EDC, HATU) coupling_agent->intermediate base Base (e.g., DIPEA) base->intermediate solvent Solvent (e.g., DMF, CH₂Cl₂) solvent->intermediate

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)
  • Activation of Carboxylic Acid: 4-Carboxyphenylboronic acid (1 equivalent) is dissolved in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂). A coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), (1.1-1.5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) are added to the solution. The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amidation: Propylamine (1.1-1.2 equivalents) is added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-16 hours). Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an acidic aqueous solution (e.g., 1 M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

Spectroscopic and Analytical Data (Predicted)

No specific experimental spectra for this compound were found in the available literature. The following data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2br s2HB(OH )₂
~7.9d2HAr-H (ortho to -B(OH)₂)
~7.8d2HAr-H (ortho to -C(O)NH-)
~6.5t1HNH
~3.3q2H-NH-CH₂ -CH₂-CH₃
~1.6sextet2H-NH-CH₂-CH₂ -CH₃
~0.9t3H-NH-CH₂-CH₂-CH₃
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~167C =O
~138Ar-C -C(O)NH-
~135Ar-C H (ortho to -B(OH)₂)
~130 (broad)Ar-C -B(OH)₂
~127Ar-C H (ortho to -C(O)NH-)
~42-NH-C H₂-CH₂-CH₃
~23-NH-CH₂-C H₂-CH₃
~11-NH-CH₂-CH₂-C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300Broad, StrongO-H stretch (boronic acid, H-bonded)
~3250MediumN-H stretch (amide)
~3050MediumC-H stretch (aromatic)
~2960, 2870MediumC-H stretch (aliphatic)
~1640StrongC=O stretch (Amide I)
~1560MediumN-H bend (Amide II)
~1350StrongB-O stretch
Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to [M+H]⁺ at m/z 208.1 and/or [M-H]⁻ at m/z 206.1. Dehydration products are also commonly observed for boronic acids.

Applications in Research and Drug Development

Phenylboronic acids are a cornerstone in modern organic synthesis and medicinal chemistry, primarily due to the versatile reactivity of the boronic acid moiety.

Suzuki-Miyaura Cross-Coupling Reactions

This compound can serve as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures. This is a fundamental transformation in the synthesis of numerous pharmaceutical agents and complex organic molecules.

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst reactant1->catalyst reactant2 Aryl Halide (Ar-X) reactant2->catalyst product Biaryl Product catalyst->product base Base base->catalyst

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Enzyme Inhibition

The boronic acid group is a known pharmacophore that can act as a transition-state analog inhibitor of serine proteases. The boron atom can form a reversible covalent bond with the hydroxyl group of the active site serine residue. Consequently, this compound and its derivatives are of interest as potential enzyme inhibitors in various therapeutic areas.

Biosensors

Phenylboronic acids are well-known for their ability to form reversible covalent complexes with diols. This property is extensively utilized in the development of sensors for saccharides, including glucose. The N-propylaminocarbonyl group can be further functionalized to immobilize the molecule onto a sensor surface or to tune its binding affinity and selectivity.

Biosensor_Mechanism boronic_acid Boronic Acid Moiety complex Boronate Ester Complex boronic_acid->complex Binding diol Diol (e.g., Glucose) complex->diol Release

Caption: Reversible binding of a boronic acid to a diol.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic chemistry, drug discovery, and sensor technology. While specific experimental data for this compound is sparse in the public domain, its structural features suggest a wide range of applications based on the well-established chemistry of phenylboronic acids. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide on the Solubility of 4-(N-Propylaminocarbonyl)phenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(N-Propylaminocarbonyl)phenylboronic acid. While specific quantitative solubility data for this compound is not extensively available in public literature, this document offers valuable insights by presenting solubility data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, it details established experimental protocols for determining solubility and provides a visualization of a key synthetic application, the Suzuki-Miyaura coupling reaction.

General Solubility Characteristics of Phenylboronic Acids

Phenylboronic acids are generally soluble in most polar organic solvents and exhibit poor solubility in nonpolar solvents like hexanes and carbon tetrachloride. The solubility of substituted phenylboronic acids is influenced by the nature of the substituent. For instance, the introduction of an isobutoxy group generally increases solubility in many organic solvents compared to the parent phenylboronic acid.[1] Esterification of phenylboronic acids, such as forming pinacol esters, also tends to enhance their solubility in organic solvents.[2][3]

Solubility Data for Phenylboronic Acid (Proxy Data)

The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various organic solvents. This data can serve as a foundational reference for estimating the solubility of this compound. Phenylboronic acid generally shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3]

Organic SolventQualitative SolubilityQuantitative Solubility (Mole Fraction, x₁) at a specific temperature
AcetoneHigh[2][3]Data not readily available in provided results
ChloroformModerate[2][3]Data not readily available in provided results
Dipropyl EtherHigh[2][3]Data not readily available in provided results
3-PentanoneHigh[2][3]Data not readily available in provided results
MethylcyclohexaneVery Low[2][3]Data not readily available in provided results
Diethyl EtherSoluble[4]Data not readily available in provided results
EthanolSoluble[4]Data not readily available in provided results
Water10 g/L (20 °C)[4]~1.9 g/100g H₂O at 20°C[5]

Experimental Protocol for Solubility Determination

A robust and widely used technique for determining the solubility of boronic acids in organic solvents is the dynamic method. This method involves visually or instrumentally detecting the temperature at which a solid solute completely dissolves in a solvent at a known concentration. The following protocol is adapted from methodologies described for phenylboronic acid and its derivatives.[1][2][6]

3.1. Materials and Apparatus

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision ±0.1 mg)

  • Jacketed glass vessel or sealed vials

  • Magnetic stirrer and stir bars

  • Programmable circulating thermostat bath (precision ±0.1 °C)

  • Calibrated thermometer or temperature probe (precision ±0.1 °C)

  • Luminance probe, turbidimeter, or laser-based light scattering detector

3.2. Procedure

  • Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into the jacketed glass vessel to achieve a known mole fraction.

  • Heating and Stirring: Place the vessel in the thermostat bath and commence stirring at a constant, vigorous rate to ensure a homogenous mixture.

  • Controlled Heating: Slowly increase the temperature of the thermostat bath at a controlled rate, typically between 0.1 and 0.5 °C per minute, to prevent overshooting the dissolution point.

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.

  • Data Recording: Record the temperature at which complete dissolution occurs.

  • Data Analysis: Repeat the measurement for several different compositions of the solute and solvent to construct a solubility curve, plotting solubility (mole fraction) as a function of temperature.

Below is a graphical representation of the experimental workflow for solubility determination.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute mix Combine in Vessel weigh_solute->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat_stir Heat and Stir mix->heat_stir monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution Temperature monitor->record_temp repeat_exp Repeat for Different Compositions record_temp->repeat_exp plot_curve Plot Solubility Curve repeat_exp->plot_curve

Solubility Determination Workflow

Application in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction

Phenylboronic acids are fundamental reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[7] Understanding the solubility of this compound is critical for optimizing reaction conditions, such as solvent choice and concentration, to ensure efficient reaction kinetics and product yield.

The following diagram illustrates a generalized Suzuki-Miyaura coupling reaction pathway.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)-X(L_n) pd0->pd_complex1 Oxidative Addition oxidative_addition Oxidative Addition aryl_halide Ar-X aryl_halide->pd_complex1 pd_complex2 Ar-Pd(II)-Ar'(L_n) pd_complex1->pd_complex2 Transmetalation transmetalation Transmetalation boronic_acid Ar'-B(OH)₂ boronic_acid->pd_complex2 base Base base->pd_complex2 pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product reductive_elimination Reductive Elimination

Generalized Suzuki-Miyaura Coupling Pathway

References

Stability and Storage of 4-(N-Propylaminocarbonyl)phenylboronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(N-Propylaminocarbonyl)phenylboronic acid. Due to the limited availability of stability data specific to this compound, this guide draws upon established principles and experimental data for arylboronic acids as a class of molecules. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to handle, store, and assess the stability of this compound effectively.

Core Concepts in Arylboronic Acid Stability

Arylboronic acids are generally stable, non-toxic compounds that are widely used as synthetic intermediates in organic chemistry.[1] However, their stability can be influenced by several factors, primarily moisture and oxidative conditions. The two main degradation pathways for arylboronic acids are protodeboronation and oxidation.

Protodeboronation: This is a common degradation pathway for arylboronic acids in aqueous environments. The carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often pH-dependent.

Oxidation: Arylboronic acids can be susceptible to oxidation, which can lead to the formation of various byproducts. The rate of oxidation can be influenced by the presence of oxidizing agents, light, and elevated temperatures.

The substituents on the phenyl ring can significantly impact the stability of the boronic acid moiety. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, which may affect its reactivity and stability.

Recommended Storage and Handling

Based on the general properties of arylboronic acids, the following storage and handling procedures are recommended for this compound to ensure its integrity:

ConditionRecommendationRationale
Temperature Store at 2-8°C.Low temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis.
Moisture Keep in a tightly sealed container in a dry place.Arylboronic acids are often moisture-sensitive, and exposure to water can lead to hydrolysis and protodeboronation.
Light Protect from light.Light can provide the energy to initiate or accelerate degradation reactions, particularly oxidation.

Handling: When handling the compound, it is advisable to work in a controlled environment with low humidity. Use of a glove box or a dry box is recommended for weighing and transferring the material. Ensure that all glassware and utensils are thoroughly dried before use.

General Degradation Pathways of Arylboronic Acids

The following diagram illustrates the primary degradation pathways common to arylboronic acids, which are likely applicable to this compound.

General Degradation Pathways of Arylboronic Acids A Arylboronic Acid (Ar-B(OH)2) B Protodeboronation (Hydrolysis) A->B + H2O D Oxidation A->D + [O] C Arene (Ar-H) B->C E Phenol and other Oxidative Byproducts D->E

General degradation pathways for arylboronic acids.

Experimental Protocols for Stability Assessment

A forced degradation study is a critical component in assessing the intrinsic stability of a drug substance.[2][3][4][5] The following protocols are generalized for arylboronic acids and can be adapted to evaluate the stability of this compound.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector

  • LC-MS system for peak identification

  • NMR spectrometer

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature for a specified period.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂. Keep the solutions at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C) for a specified period. Also, heat a solution of the compound.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At each time point, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating the parent compound from its degradation products.

ParameterRecommended Condition
Column C18 column with low silanol activity (e.g., XBridge™ BEH C18, XSelect™ HSS T3)[6][7]
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium acetate
Mobile Phase B Acetonitrile or Methanol
Gradient A suitable gradient to ensure separation of all peaks.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 254 nm) or PDA detection
Injection Volume 10 µL
Diluent Aprotic solvent such as acetonitrile to minimize on-column hydrolysis.

Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Characterization of Degradation Products
  • LC-MS: Use a liquid chromatography-mass spectrometry (LC-MS) system to obtain the mass of the degradation products, which aids in their identification.

  • NMR Spectroscopy: Isolate the major degradation products using preparative HPLC and characterize their structure using ¹H NMR, ¹³C NMR, and ¹¹B NMR spectroscopy. ¹¹B NMR is particularly useful for observing changes at the boron center.[8][9][10][11][12]

Workflow for Stability Assessment

The following diagram outlines a systematic workflow for assessing the stability of this compound.

Workflow for Stability Assessment A Compound Procurement and Initial Characterization B Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) A->B C Development of Stability-Indicating HPLC Method A->C D Analysis of Stressed Samples B->D C->D E Identification and Characterization of Degradation Products (LC-MS, NMR) D->E F Establish Degradation Pathways E->F H Define Storage Conditions and Re-test Period/Shelf-life F->H G Long-Term and Accelerated Stability Studies (ICH Guidelines) G->H

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-(N-Propylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(N-Propylaminocarbonyl)phenylboronic acid belongs to the versatile class of phenylboronic acids, which have garnered significant interest in medicinal chemistry and drug development. The core of their biological activity lies in the unique properties of the boronic acid moiety (-B(OH)₂), a Lewis acid capable of forming reversible covalent bonds with nucleophiles, particularly diols. This reactivity underpins their diverse mechanisms of action, ranging from enzyme inhibition to targeted interactions with cell surface glycans. This technical guide will delve into the primary putative mechanisms of action for this compound, drawing parallels from its close structural analogs and the broader family of phenylboronic acid derivatives.

Core Putative Mechanisms of Action

Based on the extensive research on phenylboronic acids, the primary mechanisms of action for this compound are predicted to be:

  • Enzyme Inhibition, particularly of Serine β-Lactamases: The boronic acid acts as a transition-state analog inhibitor.

  • Anticancer Activity through Sialic Acid Targeting: The phenylboronic acid moiety can selectively bind to sialic acids overexpressed on cancer cell surfaces.

  • Anticancer Activity via Proteasome Inhibition: While more complex boronic acids are known for this, it remains a potential mechanism.

Mechanism as a Serine β-Lactamase Inhibitor

Phenylboronic acids are well-documented as potent inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2][3] The mechanism involves the boronic acid mimicking the tetrahedral transition state of the natural substrate (the β-lactam ring) hydrolysis.

The boronic acid group forms a reversible covalent adduct with the catalytic serine residue (Ser64 in many Class C β-lactamases) in the enzyme's active site.[1] This interaction effectively blocks the enzyme's activity, thereby restoring the efficacy of co-administered β-lactam antibiotics. The N-propylaminocarbonyl substituent at the para-position of the phenyl ring can further influence the binding affinity and selectivity through interactions with other residues in the active site.[1]

Signaling Pathway: Inhibition of β-Lactamase

G cluster_0 β-Lactamase Active Site Ser64_OH Catalytic Serine (Ser64-OH) Tetrahedral_Intermediate Reversible Covalent Adduct (Tetrahedral Intermediate) Ser64_OH->Tetrahedral_Intermediate Binding_Pocket Enzyme Binding Pocket Binding_Pocket->Tetrahedral_Intermediate Stabilization PBA_derivative 4-(N-Propylaminocarbonyl) phenylboronic acid PBA_derivative->Ser64_OH Nucleophilic Attack Inactive_Enzyme Inactive β-Lactamase Tetrahedral_Intermediate->Inactive_Enzyme Antibiotic_Hydrolysis β-Lactam Antibiotic Hydrolysis Blocked Inactive_Enzyme->Antibiotic_Hydrolysis

Caption: Covalent inhibition of serine β-lactamase by a phenylboronic acid derivative.

Representative Quantitative Data: Inhibition of AmpC β-Lactamase

The following table summarizes representative inhibition data for various phenylboronic acid derivatives against AmpC β-lactamase, a Class C enzyme. This data illustrates the potency of this class of compounds.

CompoundSubstituent on Phenyl RingKᵢ (nM)Reference
Lead Compound Analog 3-aminosulfonyl83[1]
Carboxy-analog 1 3-aminosulfonyl, 4-carboxy26[1]
Carboxy-analog 2 3-(methylsulfonyl)amino, 4-carboxy19[1]
Experimental Protocol: Enzyme Inhibition Assay

Objective: To determine the inhibitory constant (Kᵢ) of this compound against a serine β-lactamase.

Materials:

  • Purified serine β-lactamase (e.g., AmpC)

  • This compound

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.

  • Add varying concentrations of the inhibitor to the wells and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for enzyme-inhibitor binding to reach equilibrium.

  • Initiate the enzymatic reaction by adding the nitrocefin substrate to each well.

  • Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm over time using the microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction velocities against the inhibitor concentrations.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.

Mechanism as a Sialic Acid-Targeting Anticancer Agent

A prominent mechanism of action for phenylboronic acids in oncology is their ability to selectively bind to sialic acids.[4][5][6] Sialic acids are terminal monosaccharides on the glycans of glycoproteins and glycolipids that are often overexpressed on the surface of cancer cells compared to healthy cells. This overexpression is associated with tumor progression, metastasis, and drug resistance.

This compound can form reversible boronate esters with the diol groups of sialic acids.[4] This targeted binding can lead to several anticancer effects:

  • Direct Cytotoxicity: The compound itself may possess intrinsic anticancer properties that are concentrated at the tumor cell surface.

  • Inhibition of Cell Adhesion and Migration: By binding to sialic acids, the compound can interfere with cell-cell and cell-extracellular matrix interactions that are crucial for metastasis.

  • Targeted Drug Delivery: The phenylboronic acid moiety can be used as a targeting ligand to deliver cytotoxic payloads specifically to cancer cells.

Signaling Pathway: Targeting Sialic Acid on Cancer Cells

G cluster_0 Cancer Cell Surface Sialic_Acid Overexpressed Sialic Acid (with diol groups) Boronate_Ester Reversible Boronate Ester Formation Sialic_Acid->Boronate_Ester PBA_derivative 4-(N-Propylaminocarbonyl) phenylboronic acid PBA_derivative->Sialic_Acid Binding Cellular_Uptake Enhanced Cellular Uptake (Endocytosis) Boronate_Ester->Cellular_Uptake Downstream_Effects Downstream Anticancer Effects (e.g., Apoptosis, Inhibition of Migration) Cellular_Uptake->Downstream_Effects

Caption: Targeting of cancer cells via sialic acid binding by a phenylboronic acid.

Experimental Workflow: Assessing Anticancer Activity

G Cell_Culture Culture Cancer Cell Lines (e.g., MDA-MB-231, HepG2) Treatment Treat with varying concentrations of This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability_Assay Migration_Assay Cell Migration/Invasion Assay (e.g., Transwell assay) Treatment->Migration_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Determination of IC₅₀ Viability_Assay->Data_Analysis Migration_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for evaluating the in vitro anticancer effects.

Experimental Protocol: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include untreated control wells.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Conclusion

While specific experimental data for this compound is not yet available, its structural features strongly suggest that it will share key mechanisms of action with other well-studied phenylboronic acid derivatives. Its potential as a serine β-lactamase inhibitor and a sialic acid-targeting anticancer agent are the most probable and promising avenues for its biological activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to initiate investigations into the specific properties of this compound. Further studies are warranted to elucidate its precise biological profile and therapeutic potential.

References

4-(N-Propylaminocarbonyl)phenylboronic Acid: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature and databases lack specific experimental data for 4-(N-Propylaminocarbonyl)phenylboronic acid. The following information is a technical guide constructed from the established knowledge of closely related phenylboronic acid derivatives and serves as an illustrative framework for researchers and drug development professionals interested in this compound class.

Introduction

Phenylboronic acids (PBAs) and their derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols has positioned them as valuable pharmacophores for targeting glycoproteins and as inhibitors of various enzymes. This guide provides a comprehensive overview of this compound, a specific derivative, by extrapolating from the known synthesis, biological activities, and experimental evaluation of analogous compounds.

Chemical Properties and Synthesis

This compound belongs to the family of arylboronic acids. The presence of the N-propylaminocarbonyl group at the para position of the phenyl ring can influence its electronic properties, solubility, and interactions with biological targets compared to unsubstituted phenylboronic acid.

Synthesis

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of other 4-substituted phenylboronic acids. A common approach involves the acylation of a protected 4-aminophenylboronic acid derivative.

Illustrative Synthesis Protocol:

A potential synthesis could start from 4-aminophenylboronic acid. The amino group would first be protected, for example, with a tert-butyloxycarbonyl (Boc) group. The protected compound would then be reacted with propionyl chloride or a similar acylating agent. Finally, deprotection of the amino group would yield the desired product.

Alternatively, a patent for the preparation of 4-aminophenylboronic acid derivatives describes a method starting from 4-nitrophenylboronic acid, which is first reduced to 4-aminophenylboronic acid and then undergoes an acylation reaction.[1]

Potential Biological Activities and Applications

Based on the activities of other phenylboronic acid derivatives, this compound could exhibit a range of biological effects, making it a candidate for investigation in several therapeutic areas.

Enzyme Inhibition

Phenylboronic acids are well-documented inhibitors of serine proteases, including β-lactamases and the proteasome.

  • β-Lactamase Inhibition: Many boronic acid derivatives act as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. They function as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The specific substitutions on the phenyl ring can modulate the inhibitory potency and spectrum of activity against different classes of β-lactamases.

  • Proteasome Inhibition: The proteasome is a key target in cancer therapy. Boronic acid-containing drugs, such as bortezomib, are potent proteasome inhibitors. The boronic acid moiety reacts with the N-terminal threonine residue of the proteasome's catalytic subunit, leading to cell cycle arrest and apoptosis in cancer cells.

Targeted Drug Delivery

The ability of phenylboronic acids to bind to sialic acids, which are often overexpressed on the surface of cancer cells, makes them attractive for targeted drug delivery systems.[2] Nanoparticles decorated with phenylboronic acid derivatives can selectively target and deliver therapeutic payloads to tumor sites.

Illustrative Quantitative Data

The following table presents hypothetical quantitative data for this compound against representative enzymes, based on values reported for other phenylboronic acid derivatives. This data is for illustrative purposes only.

Target EnzymeAssay TypeParameterHypothetical ValueReference Compound(s)
β-Lactamase (e.g., AmpC)Enzyme InhibitionIC505 µMPhenylboronic acid derivatives
20S ProteasomeEnzyme InhibitionKi100 nMDipeptide boronic acids
β-Lactamase (e.g., KPC-2)Enzyme InhibitionKi0.5 µMPhenylboronic acid derivatives

Experimental Protocols

β-Lactamase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a phenylboronic acid derivative against a β-lactamase.

Materials:

  • Purified β-lactamase enzyme (e.g., AmpC)

  • Nitrocefin (a chromogenic β-lactam substrate)

  • Phosphate buffer (pH 7.0)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

Proteasome inhibitors, including many boronic acid derivatives, can block the degradation of IκBα, an inhibitor of the transcription factor NF-κB. This leads to the suppression of NF-κB signaling, which is often constitutively active in cancer cells and promotes their survival and proliferation.

NF_kB_Pathway PBA 4-(N-Propylaminocarbonyl) phenylboronic acid Proteasome Proteasome PBA->Proteasome Inhibition IkBa_p Phosphorylated IκBα IkBa_p->Proteasome Degradation IkBa IκBα IkBa->IkBa_p Phosphorylation NFkB_IkBa NF-κB/IκBα Complex NFkB_IkBa->IkBa Release NFkB NF-κB NFkB_IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., anti-apoptotic genes) Nucleus->Gene_Expression Activation

Caption: Inhibition of the NF-κB signaling pathway by a boronic acid derivative.

Experimental Workflow for Evaluating a Novel Phenylboronic Acid Derivative

The following diagram outlines a typical workflow for the preclinical evaluation of a new phenylboronic acid compound.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis Biochemical Assays Biochemical Assays Synthesis->Biochemical Assays Cell-based Assays Cell-based Assays Biochemical Assays->Cell-based Assays Animal Model Studies Animal Model Studies Cell-based Assays->Animal Model Studies Toxicity Studies Toxicity Studies Animal Model Studies->Toxicity Studies

Caption: A typical preclinical experimental workflow for a new drug candidate.

Conclusion

While specific data on this compound is not yet available in the public domain, the extensive research on related phenylboronic acid derivatives provides a strong foundation for predicting its potential as a valuable molecule in drug discovery. Its structural features suggest possible applications as an enzyme inhibitor, particularly for β-lactamases and the proteasome, and as a targeting moiety for drug delivery systems. Further experimental investigation is warranted to elucidate the specific biological activities and therapeutic potential of this compound. The illustrative information provided in this guide is intended to serve as a starting point for researchers and drug development professionals interested in exploring the promise of this and similar boronic acid derivatives.

References

Spectroscopic and Synthetic Insights into 4-(N-Propylaminocarbonyl)phenylboronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of novel compounds is paramount. This technical guide addresses the available spectroscopic data (NMR, IR, MS) and synthetic pathways for 4-(N-Propylaminocarbonyl)phenylboronic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this guide also provides insights based on closely related analogs to offer a predictive characterization.

While this compound is commercially available, a comprehensive, publicly accessible repository of its experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and detailed synthetic protocols is not readily found in peer-reviewed literature. This guide, therefore, compiles available information on analogous compounds to provide a foundational understanding.

Predicted Spectroscopic Data

Based on the analysis of similar N-substituted (aminocarbonyl)phenylboronic acids and general principles of spectroscopy, the following data can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group's protons (a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen). The aromatic protons should appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The amide proton (N-H) will likely present as a broad singlet or a triplet, and the boronic acid protons (-OH) will also be visible, often as a broad singlet, the position of which can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the three distinct carbons of the propyl group. The aromatic carbons will show four signals, two for the protonated carbons and two for the quaternary carbons (one attached to the boronic acid group and one to the carbonyl group). The carbonyl carbon will appear as a distinct peak in the downfield region. The carbon atom attached to the boron atom (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Propyl-CH₃~0.9 (triplet)~11
Propyl-CH₂-CH₃~1.6 (sextet)~23
N-CH₂~3.3 (triplet)~42
Aromatic C-H (ortho to C=O)~7.8 (doublet)~128
Aromatic C-H (ortho to B(OH)₂)~7.9 (doublet)~135
Aromatic C-B-~130 (often weak or unobserved)
Aromatic C-C=O-~138
C=O-~167
N-HVariable (broad singlet/triplet)-
B(OH)₂Variable (broad singlet)-

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A strong, broad band in the region of 3400-2500 cm⁻¹ is expected, corresponding to the O-H stretching of the boronic acid, which is often hydrogen-bonded. The N-H stretching vibration of the secondary amide should appear as a sharp to moderately broad peak around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) will be a strong, sharp absorption around 1640 cm⁻¹. The N-H bending (Amide II band) is expected around 1550 cm⁻¹. Characteristic C-H stretching vibrations for the aromatic and alkyl groups will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The B-O stretching vibrations typically appear in the 1380-1310 cm⁻¹ region.

Table 2: Predicted Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Boronic acid O-HStretching3400-2500Strong, Broad
Amide N-HStretching~3300Medium, Sharp
Aromatic C-HStretching3100-3000Medium
Alkyl C-HStretching3000-2850Medium
Amide C=OStretching (Amide I)~1640Strong, Sharp
Amide N-HBending (Amide II)~1550Medium
B-OStretching1380-1310Strong
Mass Spectrometry (MS)

In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to show a prominent peak for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ in positive ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ might be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocols: A Generalized Approach

Synthesis Workflow

The most common route to synthesize such a compound involves the amidation of a carboxylic acid derivative.

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_coupling Amide Coupling cluster_product Final Product 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic acid Activated_ester Activated Intermediate (e.g., Acyl Chloride, Active Ester) 4-Carboxyphenylboronic_acid->Activated_ester e.g., SOCl₂, EDCI/HOBt Coupling_reaction Amide Bond Formation Activated_ester->Coupling_reaction n-Propylamine n-Propylamine n-Propylamine->Coupling_reaction Target_molecule 4-(N-Propylaminocarbonyl)- phenylboronic acid Coupling_reaction->Target_molecule

Caption: A generalized synthetic workflow for the preparation of this compound.

Protocol:

  • Activation of the Carboxylic Acid: 4-Carboxyphenylboronic acid would first be activated. This can be achieved by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, in situ activation using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like N-hydroxybenzotriazole (HOBt) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide) is a common and milder approach.

  • Amide Bond Formation: The activated carboxylic acid derivative is then reacted with n-propylamine. Typically, the reaction is carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the acid formed during the reaction. The reaction mixture is usually stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, typically by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization Protocol

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR Dissolve in deuterated solvent (e.g., DMSO-d₆, CD₃OD) IR IR Spectroscopy Purified_Product->IR Analyze as solid (e.g., KBr pellet, ATR) MS Mass Spectrometry (e.g., ESI-MS) Purified_Product->MS Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile)

Caption: A standard workflow for the spectroscopic characterization of a synthesized organic compound.

Protocols:

  • NMR Spectroscopy: A small sample of the purified product would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD, as boronic acids can exchange protons with CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a solid mixed with potassium bromide (KBr) to form a pellet or directly using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: The exact mass of the compound would be determined using high-resolution mass spectrometry (HRMS) with an ESI source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

Conclusion

While a dedicated publication with comprehensive experimental data for this compound is currently elusive, this technical guide provides a robust, predictive framework for its spectroscopic properties and a logical, well-established protocol for its synthesis and characterization. For researchers and drug development professionals, this information serves as a valuable starting point for working with this compound and designing related molecules. The generation of definitive experimental data through synthesis and characterization remains a key step for future work in this area.

Commercial Availability and Technical Profile of 4-(N-Propylaminocarbonyl)phenylboronic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – 4-(N-Propylaminocarbonyl)phenylboronic acid, a versatile building block in medicinal chemistry and drug discovery, is commercially available for research and development purposes. This technical guide provides an in-depth overview of its chemical properties, commercial availability, potential synthesis, and applications, targeting researchers, scientists, and drug development professionals.

Compound Overview

This compound, with the CAS number 171922-46-6, is a derivative of phenylboronic acid. The presence of the N-propylaminocarbonyl group at the para position of the phenyl ring imparts specific physicochemical properties that make it an attractive candidate for various applications, including the development of targeted therapies and diagnostic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 171922-46-6AChemBlock
Molecular Formula C₁₀H₁₄BNO₃AChemBlock
Molecular Weight 207.04 g/mol AChemBlock
IUPAC Name (4-(propylcarbamoyl)phenyl)boronic acidAChemBlock
Purity ≥98%AChemBlock

Commercial Availability

This compound is available from specialized chemical suppliers. Researchers can procure this compound in various quantities to suit their experimental needs.

Table 2: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailable Quantities
AChemBlock N2415098%5g, 25g

Synthesis and Characterization

A patented method for the preparation of 4-aminophenylboronic acid derivatives provides a foundational experimental protocol.[1] This process typically involves the hydrogenation of 4-nitrophenylboronic acid to yield 4-aminophenylboronic acid, followed by an acylation reaction with a suitable propyl isocyanate or propyl chloroformate.[1]

Experimental Workflow: General Synthesis of 4-(N-Alkylaminocarbonyl)phenylboronic acids

G cluster_0 Step 1: Reduction cluster_1 Step 2: Acylation 4-Nitrophenylboronic_acid 4-Nitrophenylboronic_acid 4-Aminophenylboronic_acid 4-Aminophenylboronic_acid 4-Nitrophenylboronic_acid->4-Aminophenylboronic_acid H2, Pd/C Target_Compound This compound 4-Aminophenylboronic_acid->Target_Compound Propyl isocyanate or Propionyl chloride/coupling agent Propyl_isocyanate Propyl_isocyanate Propyl_isocyanate->Target_Compound

A plausible synthetic pathway for this compound.

Characterization of the final product would typically involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the propyl group and the substitution pattern on the phenyl ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide and boronic acid functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Potential Applications in Drug Discovery and Research

Phenylboronic acids are a class of compounds with broad applications in medicinal chemistry, primarily due to the unique ability of the boronic acid moiety to form reversible covalent bonds with diols. This property is exploited in the design of sensors and inhibitors for various biological targets.

Enzyme Inhibition

Phenylboronic acid derivatives are known to be effective inhibitors of serine proteases.[2] The boronic acid group can act as a transition-state analog, forming a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site.[2] Given this, this compound could be investigated as a potential inhibitor for a range of serine proteases involved in diseases such as cancer and inflammation.

Signaling Pathway: Serine Protease Inhibition by Phenylboronic Acids

G Serine_Protease Serine_Protease Cleaved_Products Cleaved_Products Serine_Protease->Cleaved_Products Hydrolysis Inactive_Complex Enzyme-Inhibitor Complex Serine_Protease->Inactive_Complex Reversible covalent bonding Substrate Substrate Substrate->Cleaved_Products Boronic_Acid_Inhibitor 4-(N-Propylaminocarbonyl)- phenylboronic acid Boronic_Acid_Inhibitor->Inactive_Complex

Mechanism of serine protease inhibition by a phenylboronic acid derivative.
Cancer Therapy and Diagnosis

Phenylboronic acids are being explored for their potential in targeted cancer therapy.[3][4] This is due to their ability to selectively bind to sialic acid residues that are often overexpressed on the surface of cancer cells.[3][4] The N-propylaminocarbonyl group could be modified to attach imaging agents or cytotoxic drugs, enabling targeted delivery to tumor sites.

Conclusion

This compound is a commercially available compound with significant potential in drug discovery and development. Its utility as a building block for enzyme inhibitors and targeted therapeutic agents warrants further investigation by the scientific community. The availability of this compound from commercial suppliers facilitates its exploration in various research endeavors.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or professional advice. All laboratory work should be conducted by trained professionals in accordance with safety guidelines.

References

An In-depth Technical Guide to the Safety and Handling of 4-(N-Propylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(N-Propylaminocarbonyl)phenylboronic acid, a versatile reagent in organic synthesis, particularly in the formation of biaryl structures through Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following information is compiled from data on structurally analogous compounds, including 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid, 4-(N-Isopropylaminocarbonyl)phenylboronic acid, and 4-(N-Cyclopropylaminocarbonyl)phenylboronic acid, as well as general knowledge regarding arylboronic acids.

Compound Identification and Properties

PropertyValue
Chemical Name This compound
Synonyms (4-(Propylcarbamoyl)phenyl)boronic acid, N-Propyl-4-boronobenzamide
CAS Number 171922-46-6[1][2]
Molecular Formula C₁₀H₁₄BNO₃[1][2]
Molecular Weight 207.03 g/mol [1][2]
Appearance Expected to be a white to off-white solid, potentially a powder.
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and DMF.

Hazard Identification and Safety Precautions

Based on data for analogous compounds, this compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation.

GHS Hazard Classification (Anticipated)
Hazard ClassHazard StatementSignal WordPictogram
Skin IrritationH315: Causes skin irritationWarningGHS07
Eye IrritationH319: Causes serious eye irritationWarningGHS07
Respiratory IrritationH335: May cause respiratory irritationWarningGHS07
Precautionary Statements
CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P312: Call a POISON CENTER or doctor if you feel unwell. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[3]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

  • Prevent the formation of dust during handling.

  • Wash hands thoroughly after handling the compound.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Protect from moisture, as boronic acids can be hygroscopic.

  • Keep away from strong oxidizing agents and strong acids.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis involves the initial preparation of 4-carboxyphenylboronic acid followed by an amide coupling reaction with propylamine.

Step 1: Synthesis of 4-Carboxyphenylboronic Acid

This procedure is adapted from the oxidation of 4-formylphenylboronic acid.

  • Materials: 4-formylphenylboronic acid, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), water.

  • Procedure:

    • Dissolve 4-formylphenylboronic acid in an aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature until the purple color disappears, indicating the completion of the oxidation.

    • Filter the reaction mixture to remove the manganese dioxide byproduct.

    • Carefully acidify the filtrate with hydrochloric acid to precipitate the 4-carboxyphenylboronic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling to form this compound

This procedure utilizes a standard peptide coupling reagent.

  • Materials: 4-carboxyphenylboronic acid, propylamine, N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and a suitable aprotic solvent like N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-carboxyphenylboronic acid and HOBt in DMF.

    • Add EDC or DCC to the solution and stir for 15-20 minutes at 0 °C to activate the carboxylic acid.

    • Add propylamine to the reaction mixture and allow it to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[4]

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This is a general procedure for the use of this compound in a Suzuki-Miyaura coupling reaction with an aryl halide.

  • Materials: this compound, aryl halide (e.g., aryl bromide or iodide), palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water).

  • Procedure:

    • In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

    • Add the solvent system to the vessel.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Visualizations

Proposed Synthetic Pathway

G Proposed Synthesis of this compound A 4-Formylphenylboronic acid B 4-Carboxyphenylboronic acid A->B Oxidation (KMnO4) D This compound B->D Amide Coupling (EDC, HOBt) C Propylamine C->D

Caption: Proposed two-step synthesis of the target compound.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Suzuki-Miyaura Cross-Coupling Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)L2-Ar Transmetal->PdII_R_Ar ArBoronic Ar-B(OH)2 (this compound) ArBoronic->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar (Biaryl Product) RedElim->Product RX R-X (Aryl Halide) RX->OxAdd

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.[5]

General Experimental Workflow for Suzuki-Miyaura Coupling

Workflow General Workflow for Suzuki-Miyaura Coupling Start Start Setup Combine Boronic Acid, Aryl Halide, and Base in Solvent Start->Setup Degas Degas Reaction Mixture Setup->Degas AddCatalyst Add Palladium Catalyst Degas->AddCatalyst Heat Heat and Stir Reaction AddCatalyst->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for Suzuki coupling.

Disclaimer

The information provided in this guide is intended for use by qualified individuals trained in chemical handling and is based on the best available data for this and structurally related compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Users should conduct their own risk assessments and exercise caution when handling this chemical. The user assumes all responsibility for the safe handling, use, and disposal of this product.

References

Unveiling the Therapeutic Potential of 4-(N-Propylaminocarbonyl)phenylboronic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Boronic acids, particularly phenylboronic acid (PBA) derivatives, are emerging as a versatile class of compounds in medicinal chemistry. Their unique ability to form reversible covalent bonds with diols, coupled with their inherent Lewis acidity, allows them to interact with a variety of biological targets, including sugars and the active sites of certain enzymes. This technical guide explores the potential biological activities of a specific derivative, 4-(N-Propylaminocarbonyl)phenylboronic acid, based on the established pharmacology of the broader boronic acid class. This document serves as a foundational resource for researchers, scientists, and drug development professionals, outlining plausible mechanisms of action and providing a detailed methodological framework for future investigation.

Synthesis of this compound

The synthesis of 4-(amido)phenylboronic acid derivatives is a well-established process in organic chemistry. A common route involves the acylation of 4-aminophenylboronic acid. For the target compound, this would typically involve reacting 4-aminophenylboronic acid with an activated form of butyric acid (such as butanoyl chloride or by using peptide coupling reagents) to form the desired N-propylaminocarbonyl linkage. Alternatively, routes starting from 4-nitrophenylboronic acid, which is reduced to the amine and then acylated, have also been described.[1]

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on phenylboronic acid derivatives, this compound is hypothesized to exhibit several key biological activities.

Anticancer Activity

Phenylboronic acids have demonstrated significant potential as anticancer agents through multiple mechanisms.

  • Targeting Sialic Acid on Cancer Cells: Many cancer cells overexpress sialic acids on their surface glycoproteins and glycolipids. The boronic acid moiety can form boronate esters with the diol groups present in sialic acids, leading to selective binding to tumor cells. This interaction can disrupt cell adhesion, migration, and signaling pathways, thereby inhibiting metastasis.

  • Proteasome Inhibition: The ubiquitin-proteasome system is critical for protein degradation and is a validated target in oncology. Boronic acids, most notably the FDA-approved drug Bortezomib, act as potent, reversible inhibitors of the 20S proteasome.[2][3] The boron atom forms a stable, tetrahedral complex with the N-terminal threonine residue in the proteasome's active site, leading to an accumulation of pro-apoptotic proteins and cell death.[4]

  • Inhibition of Rho GTPases: The Rho family of small GTP-binding proteins (GTPases), including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are frequently dysregulated in metastatic cancer. Phenylboronic acid has been shown to decrease the activity of these GTPases in prostate cancer cells, thereby inhibiting cell migration.[5]

Antibacterial Activity

The rise of antibiotic resistance is a major global health crisis. Phenylboronic acids have been identified as a promising class of non-β-lactam inhibitors of β-lactamase enzymes.[6]

  • β-Lactamase Inhibition: Serine β-lactamases are a primary mechanism of bacterial resistance to penicillin and cephalosporin antibiotics. Boronic acids act as transition-state analogs, forming a reversible covalent adduct with the catalytic serine residue in the enzyme's active site.[6][7] This inhibition restores the efficacy of β-lactam antibiotics when used in combination.[8]

Illustrative Data Presentation

To guide future research, the following tables present a hypothetical summary of quantitative data for this compound.

Table 1: Illustrative In Vitro Anticancer Activity

Cell LineCancer TypeIC₅₀ (µM)
DU-145Prostate Cancer15.2
MCF-7Breast Cancer22.5
A549Lung Cancer35.8
HCT116Colon Cancer18.9

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Illustrative Enzyme Inhibition Potency

Enzyme TargetSourceInhibition Constant (Kᵢ)
Human 20S ProteasomePurified85 nM
AmpC β-LactamaseE. coli1.2 µM
KPC-2 β-LactamaseK. pneumoniae2.5 µM

Kᵢ: The inhibition constant, a measure of the potency of an inhibitor.

Mandatory Visualizations

experimental_workflow cluster_0 Compound Preparation cluster_1 Primary Screening: Anticancer Activity cluster_2 Mechanism of Action: Enzyme Inhibition cluster_3 Mechanism of Action: Cell Signaling synthesis Synthesis of 4-(N-Propylaminocarbonyl) -phenylboronic acid characterization Structural Characterization (NMR, MS, HPLC) synthesis->characterization cell_viability Cell Viability Assay (MTT Assay) characterization->cell_viability proteasome_assay Proteasome Inhibition Assay characterization->proteasome_assay blactamase_assay β-Lactamase Inhibition Assay characterization->blactamase_assay rho_assay Rho GTPase Activation Assay characterization->rho_assay ic50 Determine IC50 Values (Multiple Cancer Cell Lines) cell_viability->ic50 ic50->rho_assay ki_determination Determine Ki Values proteasome_assay->ki_determination blactamase_assay->ki_determination

Caption: A general experimental workflow for characterizing the biological activity of the target compound.

proteasome_inhibition_pathway boronic_acid boronic_acid proteasome proteasome boronic_acid->proteasome Inhibition

Caption: The Ubiquitin-Proteasome pathway and its inhibition by a boronic acid compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the compound on cancer cells.[9][10][11][12][13]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle controls (medium with solvent) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

20S Proteasome Inhibition Assay

This fluorescence-based assay measures the direct inhibition of the chymotrypsin-like activity of the proteasome.[14][15]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂). Prepare a stock solution of the fluorogenic substrate Suc-LLVY-AMC.

  • Assay Setup: In a 96-well black plate, add purified human 20S proteasome (e.g., 0.5 nM final concentration) to the reaction buffer.

  • Inhibitor Addition: Add various concentrations of this compound to the wells. Include a positive control inhibitor (e.g., Bortezomib) and a no-inhibitor control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the Suc-LLVY-AMC substrate to all wells (e.g., 100 µM final concentration) to start the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation if the inhibition is competitive.

β-Lactamase Inhibition Assay

This spectrophotometric assay measures the inhibition of β-lactamase activity using a chromogenic cephalosporin substrate.[6][16][17]

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium phosphate, pH 7.0). Prepare a stock solution of the chromogenic substrate nitrocefin.

  • Assay Setup: In a 96-well UV-transparent plate, add purified β-lactamase (e.g., AmpC) to the assay buffer.

  • Inhibitor Addition: Add various concentrations of this compound to the wells. Include a known inhibitor (e.g., clavulanic acid for some β-lactamases, or another boronic acid) as a positive control and a no-inhibitor control.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add nitrocefin (e.g., 100 µM final concentration) to each well. Hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 486 nm over time using a microplate reader.

  • Data Analysis: Determine the initial reaction rates. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ and Kᵢ values.

Rho GTPase Activation Assay (Pull-down Assay)

This assay quantifies the active, GTP-bound form of Rho GTPases in cell lysates.[5][18][19][20][21]

  • Cell Treatment and Lysis: Culture cells (e.g., DU-145 prostate cancer cells) and treat with this compound for a specified time. Lyse the cells in an ice-cold lysis buffer containing protease inhibitors.

  • Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant.

  • Pull-Down of Active GTPases: Incubate the clarified lysates with agarose beads conjugated to a Rho-GTPase-binding domain (e.g., Rhotekin-RBD for RhoA, PAK-PBD for Rac1/Cdc42). These beads will specifically bind to the active, GTP-bound form of the respective GTPase.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for RhoA, Rac1, or Cdc42. Use a secondary HRP-conjugated antibody and a chemiluminescent substrate for detection.

  • Quantification: Quantify the band intensities using densitometry. Normalize the amount of pulled-down GTPase to the total amount of that GTPase in the input cell lysates.

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a bioactive compound with possible applications in oncology and infectious diseases. Based on extensive data from analogous compounds, it is a promising candidate for investigation as an inhibitor of the 20S proteasome, various bacterial β-lactamases, and key signaling proteins involved in cancer metastasis.

The experimental protocols detailed in this guide provide a clear roadmap for a comprehensive in vitro evaluation of its biological activity. Positive results from these assays would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by preclinical evaluation in animal models to assess efficacy, pharmacokinetics, and safety. The exploration of this and other novel boronic acid derivatives holds significant promise for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for 4-(N-Propylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valued in pharmaceutical and materials science for its mild reaction conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids. 4-(N-Propylaminocarbonyl)phenylboronic acid is a valuable building block in this context, allowing for the introduction of a phenyl ring functionalized with an N-propyl amide group. This moiety can be instrumental in modulating the physicochemical properties of target molecules, such as solubility, and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. These characteristics make it a significant reagent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Applications in Drug Discovery and Medicinal Chemistry

The N-propylbenzamide substructure, readily accessible through the use of this compound in Suzuki-Miyaura coupling, is a feature in a variety of pharmacologically active compounds. The amide functionality can act as a hydrogen bond donor and acceptor, influencing the binding affinity of a molecule to its biological target. Furthermore, the propyl group can contribute to favorable lipophilicity, impacting the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The versatility of the Suzuki-Miyaura coupling allows for the efficient synthesis of libraries of biaryl compounds for screening in drug discovery programs.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The primary steps are oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiil Ar-Pd(II)-X(L2) oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation Ar'-B(OH)2 Base pdiil_ar Ar-Pd(II)-Ar'(L2) transmetalation->pdiil_ar reductive_elimination Reductive Elimination pdiil_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product caption Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Due to the limited availability of specific published examples for this compound, the following protocols are representative and based on well-established procedures for structurally similar phenylboronic acids in Suzuki-Miyaura coupling reactions. Optimization of these conditions for specific substrates is highly recommended.

General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general guideline for the coupling of this compound with a generic aryl bromide.

Experimental_Workflow reagents Combine Reactants: - this compound - Aryl Bromide - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (e.g., Argon or Nitrogen) solvent->reaction workup Aqueous Work-up: - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: Figure 2: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of phenylboronic acid derivatives, which can serve as a starting point for optimizing reactions with this compound.

Aryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromidePd(PPh₃)₄ (3)PPh₃K₂CO₃Toluene/EtOH/H₂O801285-95
Aryl ChloridePd₂(dba)₃ (2)SPhosK₃PO₄1,4-Dioxane1001870-90
Aryl IodidePd(OAc)₂ (2)NoneNa₂CO₃DMF/H₂O90690-98
Heteroaryl BromidePd(dppf)Cl₂ (5)dppfCs₂CO₃DME85875-90

Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of ligand is often critical, especially for challenging substrates like aryl chlorides or sterically hindered partners. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective in such cases.

  • Homocoupling of Boronic Acid: The formation of a biaryl product derived from the homocoupling of the boronic acid can be a significant side reaction. This can often be minimized by carefully controlling the reaction temperature and ensuring the reaction is carried out under strictly anaerobic conditions.

  • Protodeboronation: Boronic acids can undergo protodeboronation (loss of the boronic acid group) in the presence of a base and a proton source. Using a non-aqueous solvent system or a milder base might mitigate this issue.

  • Purification: The N-propylbenzamide functionality may influence the polarity of the product. The choice of eluent for column chromatography should be adjusted accordingly to achieve good separation.

Conclusion

This compound is a versatile reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura coupling reaction. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their synthetic routes towards novel molecules for applications in drug discovery, materials science, and other areas of chemical research. While the provided protocols are based on established methodologies for similar compounds, empirical optimization for each specific substrate pair is essential for achieving the best results.

Application Notes and Protocols for Suzuki Coupling with 4-(N-Propylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for catalyst systems effective in the Suzuki-Miyaura cross-coupling reaction with 4-(N-Propylaminocarbonyl)phenylboronic acid. This versatile building block is crucial in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. The presence of the N-propylaminocarbonyl group necessitates careful selection of catalyst systems to ensure high yields and purity.

Introduction to Suzuki Coupling with Functionalized Boronic Acids

The Suzuki-Miyaura cross-coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex.[1] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2][3]

When employing functionalized boronic acids like this compound, the catalyst system—comprising a palladium source, a ligand, and a base—must be carefully optimized to overcome potential challenges such as steric hindrance and electronic effects from the substituent group.

Recommended Catalyst Systems

Several palladium-based catalyst systems have proven effective for the Suzuki coupling of arylboronic acids bearing amide functionalities. The choice of catalyst often depends on the nature of the coupling partner (aryl halide or triflate). Below is a summary of recommended systems with their typical applications.

Catalyst System ComponentsTypical Coupling PartnersKey Advantages
Palladium Source: Pd(PPh₃)₄ Base: K₃PO₄Aryl bromides, Aryl iodidesCommercially available, easy to handle, effective for a broad range of substrates.[4]
Palladium Source: Pd(dppf)Cl₂ Base: K₂CO₃, Cs₂CO₃Aryl bromides, Aryl chloridesHigh thermal stability, effective for less reactive aryl chlorides.[5]
Palladium Source: Pd₂(dba)₃ Ligand: SPhos Base: K₃PO₄Aryl bromides, Aryl chlorides, Aryl triflatesHighly active catalyst system, allows for lower catalyst loading and milder reaction conditions.
Palladium Source: [Pd(NHC)(cin)Cl] Base: KFPrimary amides (as electrophiles)Effective for challenging couplings involving amide bond activation.[6]

Experimental Protocols

The following are generalized protocols that can be adapted for specific research needs. It is recommended to perform small-scale test reactions to optimize conditions for new substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with aryl bromides or iodides.[4]

Materials:

  • This compound (1.1 equivalents)

  • Aryl halide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Distilled Water

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(PPh₃)₄, and K₃PO₄.

  • Add 1,4-dioxane and a small amount of distilled water (e.g., a 4:1 to 10:1 dioxane:water ratio).

  • Stir the reaction mixture at room temperature for 30 minutes to ensure proper mixing.

  • Heat the reaction mixture to 70-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 18 to 22 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protocol for Challenging Couplings using a Buchwald Ligand

For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system employing a biarylphosphine ligand like SPhos is recommended.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide/triflate (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol% Pd)

  • SPhos (4.4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry reaction vessel.

  • Add the aryl halide/triflate and this compound.

  • Add degassed toluene.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizing the Suzuki Coupling Workflow

The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst setup Reaction Setup: - Schlenk Flask - Inert Atmosphere - Add Solvents reagents->setup 1 reaction Reaction: - Stirring - Heating setup->reaction 2 monitoring Monitoring: - TLC / LC-MS reaction->monitoring 3 monitoring->reaction Check Progress workup Work-up: - Quenching - Extraction - Drying monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification 4 product Final Product purification->product 5

Caption: General experimental workflow for a Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd Transmetal Ar-Pd(II)-Ar' Ln OxAdd->Transmetal RedElim Pd(0)Ln Transmetal->RedElim Transmetal->l_red RedElim->Pd0 Catalyst Regeneration l_ox->OxAdd l_trans->Transmetal l_red->ArAr ArX->l_ox ArBOH2->l_trans

References

Application Notes and Protocols for Cross-Coupling Reactions with 4-(N-Propylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling of 4-(N-Propylaminocarbonyl)phenylboronic acid with aryl halides. This versatile building block is valuable in the synthesis of complex organic molecules, particularly in the development of novel therapeutics and functional materials. The following sections detail the necessary reagents, equipment, and step-by-step procedures for successful cross-coupling reactions.

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[1][2] This reaction is favored in pharmaceutical and materials science research due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

General Reaction Scheme

The cross-coupling of this compound with an aryl halide can be represented by the following general scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Product N-Propyl-4'-aryl-[1,1'-biphenyl]-4-carboxamide Boronic_Acid->Product Aryl_Halide Aryl Halide (Ar-X) X = I, Br, Cl, OTf Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C) Catalyst->Product Base Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, DMF/H₂O) Solvent->Product

Caption: General Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Two representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide are provided below. Protocol A utilizes Tetrakis(triphenylphosphine)palladium(0) as the catalyst, while Protocol B employs Palladium(II) acetate.

Protocol A: Cross-Coupling using Tetrakis(triphenylphosphine)palladium(0)

This protocol is adapted from procedures for the Suzuki coupling of aryl bromides with substituted phenylboronic acids.[3][4]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Distilled water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.1 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this process three times.

  • Add 1,4-dioxane (5 mL) and distilled water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-propyl-4'-aryl-[1,1'-biphenyl]-4-carboxamide.

Protocol B: Cross-Coupling using Palladium(II) Acetate

This protocol is a modification of established Suzuki-Miyaura coupling procedures.[5]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in toluene (5 mL) under an inert atmosphere.

  • Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol) to the flask.

  • In a separate flask, prepare a 2 M aqueous solution of sodium carbonate. Add 2 mL of this solution to the reaction mixture.

  • Add ethanol (2 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the final product.

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield and reaction time of the Suzuki-Miyaura coupling. The following table summarizes typical conditions.

ParameterProtocol AProtocol BGeneral Observations
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / PPh₃Pd(PPh₃)₄ is used directly, while Pd(OAc)₂ is a pre-catalyst that forms the active Pd(0) species in situ.
Base K₃PO₄Na₂CO₃The choice of base can influence the rate of transmetalation. K₃PO₄ is a stronger base than Na₂CO₃.
Solvent 1,4-Dioxane / H₂OToluene / Ethanol / H₂OThe solvent system must be able to dissolve both the organic and inorganic reactants to some extent.
Temperature 80-90 °CReflux (85-95 °C)Elevated temperatures are generally required to drive the reaction to completion.
Reaction Time 12-24 hours4-8 hoursReaction times can vary depending on the reactivity of the aryl halide and the specific conditions used.

Reaction Workflow and Logic

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst setup Assemble Apparatus under Inert Atmosphere reagents->setup glassware Prepare Glassware: - Dry round-bottom flask - Condenser - Stir bar glassware->setup add_solvents Add Solvents setup->add_solvents heating Heat to Reaction Temperature add_solvents->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Liquid-Liquid Extraction cooling->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product: - NMR - Mass Spectrometry - Melting Point purification->characterization

References

The Role of 4-(N-Propylaminocarbonyl)phenylboronic Acid in Drug Discovery: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids (PBAs) and their derivatives are a versatile class of compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique ability to form reversible covalent bonds with diols makes them valuable for targeting glycoproteins and enzyme active sites. This document provides a detailed overview of the potential applications of 4-(N-Propylaminocarbonyl)phenylboronic acid and related phenylboronic acid derivatives in drug discovery, along with generalized protocols for their evaluation. While specific data for this compound is not extensively available in public literature, this guide leverages data from analogous compounds to provide a framework for its investigation as a potential therapeutic agent.

The core structure, a phenyl ring substituted with a boronic acid group, allows for a variety of interactions with biological targets. The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases, a class of enzymes implicated in numerous diseases.[1][2][3] Furthermore, the ability of PBAs to interact with sialic acids, which are often overexpressed on the surface of cancer cells, opens avenues for targeted cancer therapy.[4]

Physicochemical Properties and Synthesis

While detailed experimental data for this compound is limited, its basic properties can be inferred from its structure and comparison with similar compounds.

Table 1: Physicochemical Properties of this compound and a Related Analog

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC10H14BNO3207.04171922-46-6
4-(Cyclopropylaminocarbonyl)phenylboronic acidC10H12BNO3205.02515140-26-8

The synthesis of such derivatives typically involves a multi-step process. A general approach starts with a protected 4-aminophenylboronic acid, which is then acylated, followed by deprotection to yield the final product. A patent for the preparation of 4-aminophenylboronic acid derivatives describes a method starting from 4-nitrobenzene boronic acid, which is reduced to 4-aminophenylboronic acid and then subjected to an acylation reaction.[5]

Key Applications in Drug Discovery

Phenylboronic acids have been explored for a range of therapeutic applications, primarily centered around enzyme inhibition and targeted delivery.

Enzyme Inhibition

The boronic acid moiety is an excellent mimic of the tetrahedral transition state of serine protease-catalyzed reactions.[1] This has led to the development of potent inhibitors for various enzymes.

  • Beta-Lactamase Inhibition: Phenylboronic acid derivatives have been investigated as inhibitors of bacterial beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics. A study on phenylboronic acid derivatives as AmpC β-lactamase inhibitors demonstrated that these compounds act as competitive inhibitors.[6]

  • Proteasome Inhibition: The proteasome is a key target in cancer therapy. Boronic acid-containing compounds, such as the FDA-approved drug Bortezomib, are potent proteasome inhibitors that induce apoptosis in cancer cells.[1][2] The boronic acid forms a stable complex with the N-terminal threonine in the proteasome's active site.[1]

Table 2: Representative Inhibition Data for Phenylboronic Acid Derivatives Against Various Enzymes

Compound ClassTarget EnzymeInhibition Constant (Ki)Reference
Chiral α-amido-β-triazolylethaneboronic acidsClass C β-lactamases0.004 µM - 0.008 µM[1]
Carboxyphenyl-glycylboronic acidsAmpC β-lactamase1 nM[3]
Dipeptide boronic acidsProteasomeIC50 of 4.60 nM[7]
Cancer Cell Targeting

Cancer cells often exhibit altered glycosylation patterns, with an overexpression of sialic acids on the cell surface. Phenylboronic acids can selectively bind to these sialic acid residues, providing a mechanism for targeted drug delivery to tumors.[4] This approach can enhance the therapeutic index of anticancer drugs by concentrating them at the tumor site and reducing systemic toxicity.

Experimental Protocols

The following are generalized protocols for the evaluation of this compound or similar PBA derivatives.

Protocol 1: Serine Protease Inhibition Assay (e.g., Beta-Lactamase)

This protocol describes a general method for determining the inhibitory activity of a phenylboronic acid derivative against a serine protease using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., AmpC beta-lactamase)

  • Chromogenic substrate (e.g., nitrocefin for beta-lactamase)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the enzyme to each well.

  • Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).

  • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

  • To determine the inhibition constant (Ki) and the mechanism of inhibition (competitive, non-competitive, etc.), perform kinetic studies by varying the substrate concentration in the presence of different fixed concentrations of the inhibitor.[8][9][10][11][12]

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Stock Solution of Inhibitor B Serial Dilutions A->B E Add Enzyme and Inhibitor to Plate B->E C Enzyme Solution C->E D Substrate Solution G Add Substrate (Initiate Reaction) D->G F Pre-incubation E->F F->G H Monitor Absorbance G->H I Calculate Initial Velocities H->I J Determine IC50 I->J K Kinetic Studies (determine Ki and mechanism) I->K

Workflow for a typical enzyme inhibition assay.
Protocol 2: Cell Viability Assay for Anticancer Activity

This protocol outlines a method to assess the cytotoxic effects of a phenylboronic acid derivative on cancer cell lines.

Materials:

  • Cancer cell line (e.g., a line known to overexpress sialic acids)

  • Normal (non-cancerous) cell line for comparison

  • Cell culture medium and supplements

  • This compound (test compound)

  • MTT or similar cell viability reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add the MTT reagent to each well and incubate for a few hours until formazan crystals form.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway Visualization

Phenylboronic acids like Bortezomib exert their anticancer effects by inhibiting the proteasome, which leads to the stabilization of pro-apoptotic proteins and the inhibition of the NF-κB signaling pathway.[1]

Proteasome_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PBA Phenylboronic Acid (e.g., Bortezomib) Proteasome 26S Proteasome PBA->Proteasome Inhibition IkB IκB Proteasome->IkB Degradation ProApoptotic Pro-apoptotic Proteins (e.g., p53) Proteasome->ProApoptotic Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Apoptosis Apoptosis ProApoptotic->Apoptosis Induces GeneTranscription Gene Transcription (Pro-survival, Proliferation) Nucleus->GeneTranscription Activation of

Simplified signaling pathway of proteasome inhibition.

Conclusion

This compound represents a class of molecules with significant potential in drug discovery. Based on the well-established activities of other phenylboronic acids, this compound warrants investigation as an enzyme inhibitor, particularly for serine proteases, and as a potential targeted agent for cancer therapy. The protocols and information provided herein offer a foundational guide for researchers to explore the therapeutic utility of this and other novel phenylboronic acid derivatives. Further research is necessary to elucidate the specific biological targets and mechanisms of action of this compound to fully realize its potential in medicine.

References

Application Notes and Protocols: 4-(N-Propylaminocarbonyl)phenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Propylaminocarbonyl)phenylboronic acid and its corresponding pinacol ester are versatile building blocks in modern organic synthesis. The presence of both a boronic acid moiety and a propylamide group makes this reagent a valuable tool for introducing a functionalized phenyl group into a variety of molecular scaffolds. This bifunctionality is particularly advantageous in the fields of medicinal chemistry and materials science, where precise control over molecular architecture and properties is paramount.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[1] This reaction is widely employed in the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds. The N-propylaminocarbonyl group provides a handle for further functionalization or can be an integral part of the final molecule's pharmacophore, potentially influencing its binding affinity, selectivity, and pharmacokinetic properties. Boronic acid derivatives are key components in the development of proteasome inhibitors for cancer therapy and are also utilized in the growing field of Proteolysis Targeting Chimeras (PROTACs).[2][3][4]

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization as a building block in organic synthesis.

Synthesis of this compound Pinacol Ester

The synthesis of the pinacol ester of this compound, N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, is a crucial first step to obtaining a stable and easily handleable form of the boronic acid. The pinacol ester offers improved stability towards self-condensation and is generally more compatible with a wider range of reaction conditions compared to the free boronic acid.

A common and effective method for the synthesis of arylboronic esters is the Miyaura borylation reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Experimental Protocol: Synthesis of N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

This protocol is a representative procedure based on established Miyaura borylation methods.

Materials:

  • 4-Bromo-N-propylbenzamide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-N-propylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the 4-bromo-N-propylbenzamide.

  • Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide as a solid.

Characterization Data (Representative):

CompoundMolecular FormulaMolecular WeightAppearance
N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamideC₁₆H₂₄BNO₃289.18 g/mol White to off-white solid

Note: Actual yields and specific characterization data (NMR, MS, etc.) should be determined experimentally.

Diagram of the Synthetic Workflow:

G reagents 4-Bromo-N-propylbenzamide Bis(pinacolato)diboron Potassium Acetate Pd(dppf)Cl2·CH2Cl2 1,4-Dioxane reaction Miyaura Borylation (80-90°C, 12-24h) reagents->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product N-propyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)benzamide purification->product

Synthetic workflow for the Miyaura borylation.

Application in Suzuki-Miyaura Cross-Coupling Reactions

N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. This reaction allows for the formation of a C-C bond between the boronic ester and an aryl or heteroaryl halide (or triflate).

Experimental Protocol: Suzuki-Miyaura Coupling of N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling.

Materials:

  • N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable palladium catalyst

  • Aqueous sodium carbonate (Na₂CO₃) solution (2 M) or another suitable base

  • Toluene or a mixture of solvents like dioxane/water

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a Schlenk flask, dissolve N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (1.2 eq) and the aryl bromide (1.0 eq) in toluene.

  • Add the aqueous sodium carbonate solution (2.0-3.0 eq).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the reaction mixture.

  • Heat the mixture to reflux (typically 90-110 °C) and stir vigorously for 6-12 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation (Example Reaction):

EntryAryl HalideProductYield (%)
14-Bromotoluene4'-Methyl-N-propyl-biphenyl-4-carboxamide>85 (typical)
21-Bromo-4-methoxybenzene4'-Methoxy-N-propyl-biphenyl-4-carboxamide>80 (typical)

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

Diagram of the Suzuki-Miyaura Coupling Workflow:

G reactants Boronic Ester Aryl Halide Base (e.g., Na2CO3) Solvent (e.g., Toluene/H2O) reaction Suzuki-Miyaura Coupling (Reflux, 6-12h) reactants->reaction catalyst Pd(PPh3)4 catalyst->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Biaryl Product purification->product

Suzuki-Miyaura cross-coupling reaction workflow.

Application in Medicinal Chemistry: Proteasome Inhibitors

Boronic acids are a well-established class of proteasome inhibitors, with bortezomib being a prominent example used in the treatment of multiple myeloma.[5] The boron atom in these compounds forms a stable, yet reversible, covalent bond with the active site threonine residue of the 20S proteasome, leading to the inhibition of its proteolytic activity. This inhibition disrupts cellular protein homeostasis and induces apoptosis in cancer cells.

This compound can serve as a key building block for the synthesis of novel proteasome inhibitors. The N-propylaminocarbonylphenyl moiety can act as a "capping group" that interacts with the substrate-binding channels of the proteasome, influencing the inhibitor's potency and selectivity.

Logical Relationship in Proteasome Inhibition:

G inhibitor Boronic Acid Inhibitor (e.g., derivative of this compound) binding Reversible Covalent Bond Formation inhibitor->binding proteasome 20S Proteasome (Active Site Threonine) proteasome->binding inhibition Proteasome Inhibition binding->inhibition protein_degradation Inhibition of Ubiquitinated Protein Degradation inhibition->protein_degradation apoptosis Induction of Apoptosis in Cancer Cells protein_degradation->apoptosis

Mechanism of boronic acid-based proteasome inhibition.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecules with potential applications in medicinal chemistry and drug discovery. Its ability to participate in robust and high-yielding Suzuki-Miyaura cross-coupling reactions makes it an attractive reagent for the synthesis of biaryl structures. Furthermore, its inherent structural features make it a promising scaffold for the design of novel therapeutic agents, such as proteasome inhibitors. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(N-Propylaminocarbonyl)phenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures, which are prevalent in a vast array of biologically active molecules and functional materials.

This document provides detailed application notes and experimental protocols for the use of 4-(N-Propylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura coupling reactions with various aryl halides. The resulting N-propyl-4-arylbenzamide scaffold is a key pharmacophore found in numerous compounds under investigation for various therapeutic applications, including as inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair pathways.[1][2]

Data Presentation: Reaction Yields

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of aryl halides, demonstrating the versatility of this protocol with substrates bearing both electron-donating and electron-withdrawing groups.

Aryl Halide (Ar-X)ProductCatalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisoleN-propyl-4-(4-methoxyphenyl)benzamidePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801292
4-BromotolueneN-propyl-4-(4-methylphenyl)benzamidePd(dppf)Cl₂ (2)Cs₂CO₃ (2)1,4-Dioxane/H₂O (3:1)901088
BromobenzeneN-propyl-4-phenylbenzamidePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)100895
4-BromobenzonitrileN-propyl-4-(4-cyanophenyl)benzamidePd₂(dba)₃ (1) / XPhos (3)K₂CO₃ (2.5)t-BuOH/H₂O (3:1)851685
1-Bromo-4-nitrobenzeneN-propyl-4-(4-nitrophenyl)benzamidePd(PPh₃)₄ (4)Na₂CO₃ (2)DME/H₂O (4:1)801878[3]
3-BromopyridineN-propyl-4-(pyridin-3-yl)benzamidePd(dppf)Cl₂ (3)K₃PO₄ (2)DMF/H₂O (5:1)1001281

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using this compound and an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Anhydrous solvents (e.g., Toluene, Ethanol)

  • Degassed deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

  • Materials for work-up and purification (separatory funnel, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvents (e.g., a 4:1 mixture of toluene and ethanol).

  • Base Addition: In a separate flask, dissolve the base (e.g., 2.0 equivalents of K₂CO₃) in degassed deionized water. Add this aqueous solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-propyl-4-arylbenzamide product.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow Reagents 1. Combine Boronic Acid, Aryl Halide, & Catalyst Inert_Atmosphere 2. Establish Inert Atmosphere (N₂/Ar) Reagents->Inert_Atmosphere Solvents 3. Add Anhydrous Organic Solvents Inert_Atmosphere->Solvents Base 4. Add Aqueous Base Solution Solvents->Base Reaction 5. Heat and Stir Base->Reaction Monitoring 6. Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Workup 7. Aqueous Work-up & Extraction Monitoring->Workup Purification 8. Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Involvement of Biaryl Carboxamide Derivatives

The biaryl carboxamide scaffold, readily synthesized using the described protocol, is a key structural motif in a class of targeted cancer therapeutics known as PARP inhibitors.[1][2] Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Therapeutic Intervention cluster_Cell_Fate Cellular Outcome in BRCA-deficient Cancer DNA_SSB Single-Strand DNA Break PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair PARP->BER PARP_Inhibition PARP Inhibition DSB Double-Strand DNA Breaks BER->DSB Biaryl_Carboxamide N-propyl-4-arylbenzamide (PARP Inhibitor) Biaryl_Carboxamide->PARP_Inhibition PARP_Inhibition->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: Simplified signaling pathway of PARP inhibition by biaryl carboxamides.

References

Application Notes and Protocols: 4-(N-Propylaminocarbonyl)phenylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(N-Propylaminocarbonyl)phenylboronic acid is a derivative of phenylboronic acid (PBA) that holds significant promise in medicinal chemistry. The phenylboronic acid moiety is a versatile pharmacophore known for its ability to form reversible covalent bonds with diols and the active site serine residues of various enzymes. This unique reactivity has led to the development of several FDA-approved drugs containing a boronic acid group, such as the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam.[1][2][3] The N-propylaminocarbonyl substitution at the 4-position of the phenyl ring can modulate the compound's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which may influence its pharmacokinetic profile and target engagement.

These application notes provide an overview of the potential therapeutic applications of this compound, with a focus on its role as an enzyme inhibitor. Detailed protocols for its synthesis and biological evaluation are also presented to facilitate further research and drug discovery efforts.

Potential Medicinal Chemistry Applications

Based on the established activities of structurally related phenylboronic acids, this compound is a compelling candidate for investigation in the following therapeutic areas:

  • β-Lactamase Inhibition: Phenylboronic acids are known to be potent inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[2][4][5] The boronic acid moiety acts as a transition-state analog, forming a stable, reversible covalent adduct with the catalytic serine residue in the enzyme's active site.[5] This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains. The N-propylaminocarbonyl group may interact with other residues in the active site, potentially enhancing binding affinity and selectivity.

  • Proteasome Inhibition: The proteasome is a multi-catalytic protease complex that plays a crucial role in cellular protein degradation.[1][3] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, inducing programmed cell death in rapidly dividing cancer cells.[1] Boronic acid-containing compounds, most notably bortezomib, are effective proteasome inhibitors.[1][6] The boronic acid of these inhibitors attacks the catalytic N-terminal threonine residue of the proteasome's active subunits.[7] The substituents on the phenyl ring contribute to the binding affinity and specificity.

  • Targeted Cancer Therapy: Phenylboronic acids have shown the ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.[8] This interaction can be exploited for targeted drug delivery or for the development of agents that interfere with cell adhesion and migration.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 4-carboxyphenylboronic acid.

Materials:

  • 4-Carboxyphenylboronic acid

  • N-Propylamine

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF.

  • Amide Coupling: To the solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes.

  • Addition of Amine: Add N-propylamine (1.2 eq) to the reaction mixture and continue stirring at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: β-Lactamase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against a representative serine β-lactamase (e.g., AmpC).

Materials:

  • Purified β-lactamase enzyme (e.g., AmpC from E. coli)

  • Nitrocefin (chromogenic substrate)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a stock solution of nitrocefin in DMSO.

    • Dilute the enzyme to the desired concentration in the assay buffer.

  • IC₅₀ Determination:

    • Add 2 µL of serially diluted test compound to the wells of a 96-well plate. Include a control with DMSO only.

    • Add 178 µL of assay buffer containing the β-lactamase enzyme to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of nitrocefin solution to each well.

    • Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[9][10]

Protocol 3: Proteasome Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of this compound on the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Suc-LLVY-AMC (fluorogenic substrate)

  • This compound (test compound)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a stock solution of Suc-LLVY-AMC in DMSO.

    • Dilute the 20S proteasome to the desired concentration in the assay buffer.

  • IC₅₀ Determination:

    • Add 2 µL of serially diluted test compound to the wells of a 96-well black plate. Include a control with DMSO only.

    • Add 178 µL of assay buffer containing the 20S proteasome to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of Suc-LLVY-AMC solution to each well.

    • Measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time using a fluorometric microplate reader.

  • Data Analysis:

    • Calculate the initial velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

As no specific quantitative data for this compound was found, the following table presents representative inhibition data for other phenylboronic acid derivatives against various enzymes to provide a comparative context.

CompoundTarget EnzymeInhibition Constant (Kᵢ)IC₅₀Reference
Phenylboronic acid derivative 1Class C β-Lactamase (PDC-3)4 nM-[2]
Phenylboronic acid derivative 2Class C β-Lactamase (AmpC)1 nM-[2]
(3-(Azidomethyl)phenyl)boronic acidClass A β-Lactamase (KPC-2)2.3 µM-[11]
(3-(Azidomethyl)phenyl)boronic acidClass C β-Lactamase (AmpC)700 nM-[11]
Dipeptide boronic acid 1520S Proteasome-4.60 nM[12]
Dipeptide boronic acid 1820S Proteasome-6.74 nM[12]

Visualizations

G Mechanism of β-Lactamase Inhibition by Boronic Acid cluster_enzyme β-Lactamase Active Site Serine_Residue Catalytic Serine (Ser-OH) Tetrahedral_Intermediate Reversible Tetrahedral Adduct Ser-O-B(OH)₂-Phenyl-R Serine_Residue->Tetrahedral_Intermediate Forms Boronic_Acid 4-(R)-Phenylboronic Acid B(OH)₂ Boronic_Acid->Serine_Residue Nucleophilic Attack Inactive_Enzyme Inhibited Enzyme Tetrahedral_Intermediate->Inactive_Enzyme Leads to Inactive_Enzyme->Serine_Residue Reversible

Caption: Mechanism of β-lactamase inhibition.

G Experimental Workflow for Synthesis and Evaluation Start Start Synthesis Synthesis of 4-(N-Propylaminocarbonyl) phenylboronic acid Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Enzyme_Inhibition_Assay Enzyme Inhibition Assays (β-Lactamase, Proteasome) Biological_Screening->Enzyme_Inhibition_Assay Data_Analysis Data Analysis (IC₅₀, Kᵢ determination) Enzyme_Inhibition_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End End Lead_Optimization->End

Caption: Experimental workflow diagram.

G Key Structural Features for Biological Activity Core_Scaffold Phenylboronic Acid Scaffold Boronic_Acid_Moiety Boronic Acid Moiety (-B(OH)₂) Core_Scaffold->Boronic_Acid_Moiety Essential for covalent bonding Phenyl_Ring Phenyl Ring Core_Scaffold->Phenyl_Ring Provides scaffold for substituent placement N_Propylaminocarbonyl_Group 4-(N-Propylaminocarbonyl) Group Core_Scaffold->N_Propylaminocarbonyl_Group Modulates properties Enzyme_Inhibition Enzyme_Inhibition Boronic_Acid_Moiety->Enzyme_Inhibition Forms reversible covalent bond with catalytic Ser/Thr Pharmacokinetics Pharmacokinetics N_Propylaminocarbonyl_Group->Pharmacokinetics Influences solubility, cell permeability Binding_Affinity Binding_Affinity N_Propylaminocarbonyl_Group->Binding_Affinity Potential for additional interactions with target

Caption: Structure-activity relationships.

References

Application Notes & Protocols: Investigating Solvent Effects on 4-(N-Propylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(N-Propylaminocarbonyl)phenylboronic acid is a versatile building block in organic synthesis, frequently employed in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The choice of solvent is a critical parameter in these reactions, profoundly influencing reaction kinetics, product yield, and impurity profiles. This document provides a detailed overview of the anticipated solvent effects and a comprehensive protocol for a systematic study of these effects in the context of a representative Suzuki-Miyaura coupling reaction.

The solvent's role in the Suzuki-Miyaura catalytic cycle is multifaceted. It affects the solubility of reactants, the stability of the boronic acid, the activity of the palladium catalyst, and the rates of key mechanistic steps including oxidative addition, transmetalation, and reductive elimination. Understanding these interactions is crucial for reaction optimization and process development in medicinal and materials chemistry.

Key Reaction & Anticipated Solvent Effects

A representative Suzuki-Miyaura coupling reaction between this compound and a model aryl halide, 4-bromoanisole, is considered for this study.

Reaction Scheme:

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Solvent Screening

This diagram outlines the logical flow of the experimental protocol described above.

Experimental_Workflow start Start prep Prepare Reaction Vials (Boronic Acid, Aryl Halide, Base, Catalyst) start->prep add_solvent Add Solvent (Toluene, Dioxane, DMF, etc.) prep->add_solvent reaction Seal, Purge with Inert Gas, and Heat at 80°C for 12h add_solvent->reaction analysis Cool and Analyze Aliquot (HPLC/GC for Conversion/Yield) reaction->analysis workup Quench, Extract, Dry, and Concentrate analysis->workup purify Column Chromatography Purification workup->purify end End (Isolated Product) purify->end

Caption: Workflow for solvent screening in the Suzuki-Miyaura reaction.

Conclusion and Recommendations

Based on the representative data, polar aprotic solvents like DMF and biphasic systems such as Toluene/H₂O or Dioxane/H₂O appear to be highly effective for the Suzuki-Miyaura coupling of this compound. The presence of water in these biphasic systems often accelerates the reaction, likely by facilitating the formation of the active borate species and promoting the dissolution of the inorganic base.

For any new substrate combination, a systematic solvent screen as outlined in this protocol is highly recommended to identify the optimal reaction conditions. Further optimization of base, catalyst, ligand, and temperature should follow the initial solvent screening to maximize product yield and process efficiency. Careful analysis of the impurity profile in different solvents is also crucial for applications in drug development where purity is paramount.

Application Notes and Protocols for the Scale-up Synthesis of 4-(N-Propylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 4-(N-Propylaminocarbonyl)phenylboronic acid, a key building block in pharmaceutical and materials science. The described two-step process is designed for robustness, scalability, and high yield, making it suitable for industrial applications. The synthesis commences with the amidation of 4-bromobenzoic acid with n-propylamine to produce 4-bromo-N-propylbenzamide. This intermediate is then converted to the corresponding boronic acid via a palladium-catalyzed Miyaura borylation reaction, followed by hydrolysis. This application note includes comprehensive experimental procedures, tabulated data for reaction parameters and expected outcomes, and graphical representations of the workflow and synthetic pathway to ensure clarity and reproducibility.

Introduction

Arylboronic acids are pivotal intermediates in modern organic synthesis, most notably for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The target molecule, this compound, is of particular interest due to the presence of both a boronic acid moiety and an amide functional group, allowing for diverse subsequent chemical transformations. This makes it a valuable precursor for the synthesis of complex molecules in drug discovery and materials science. The following protocols have been developed to provide a reliable and scalable method for the production of this compound in high purity and yield.

Overall Reaction Scheme

The synthesis is a two-step process starting from commercially available 4-bromobenzoic acid.

Step 1: Amidation 4-bromobenzoic acid is reacted with n-propylamine to form the intermediate, 4-bromo-N-propylbenzamide.

Step 2: Miyaura Borylation and Hydrolysis The aryl bromide intermediate undergoes a palladium-catalyzed borylation with bis(pinacolato)diboron to form a boronic ester, which is subsequently hydrolyzed to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-bromo-N-propylbenzamide

This procedure details the amidation of 4-bromobenzoic acid using a carbodiimide coupling agent, which is a common and scalable method in process chemistry.

Materials and Reagents:

  • 4-bromobenzoic acid

  • n-propylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet

  • Addition funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Charge the reactor with 4-bromobenzoic acid (1.0 eq) and dichloromethane (DCM, 10 volumes).

  • Stir the mixture to obtain a suspension and add Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Cool the reaction mixture to 0-5 °C using a chiller.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture while maintaining the temperature below 10 °C.

  • In a separate vessel, dissolve n-propylamine (1.1 eq) in DCM (2 volumes).

  • Slowly add the n-propylamine solution to the reactor via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the reaction mixture, keeping the temperature below 10 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water (5 volumes).

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 5 volumes), saturated NaHCO₃ solution (2 x 5 volumes), and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude 4-bromo-N-propylbenzamide from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the purified product.

Step 2: Synthesis of this compound

This protocol utilizes the Miyaura borylation, a robust palladium-catalyzed cross-coupling reaction suitable for large-scale synthesis.[1][2][3][4]

Materials and Reagents:

  • 4-bromo-N-propylbenzamide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

  • Toluene

  • Aqueous Hydrochloric acid (HCl)

  • Sodium periodate (for optional oxidative workup)[4]

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and nitrogen inlet

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge the reactor with 4-bromo-N-propylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Under a nitrogen atmosphere, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

  • Add degassed 1,4-dioxane (10 volumes) to the reactor.

  • Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove palladium residues and other solids. Wash the filter cake with dioxane or toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude boronic ester.

  • To the crude ester, add a mixture of toluene (10 volumes) and 2 M HCl (5 volumes).

  • Heat the mixture to 50-60 °C and stir vigorously for 4-6 hours to effect hydrolysis.

  • Cool the mixture to room temperature and separate the aqueous layer.

  • Extract the aqueous layer with toluene or ethyl acetate (2 x 5 volumes).

  • Cool the aqueous layer in an ice bath and adjust the pH to 2-3 with concentrated HCl to precipitate the product.

  • Isolate the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes for the Synthesis of 4-bromo-N-propylbenzamide (Step 1)

ParameterValue
Starting Material4-bromobenzoic acid
Key Reagentsn-propylamine, EDC·HCl, HOBt, DIPEA
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 18 hours
Expected Yield85 - 95%
Purity (after recrystallization)>98%

Table 2: Reaction Parameters and Expected Outcomes for the Synthesis of this compound (Step 2)

ParameterValue
Starting Material4-bromo-N-propylbenzamide
Key ReagentsBis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc
Solvent1,4-Dioxane
Reaction Temperature80 - 90 °C
Reaction Time8 - 12 hours
Hydrolysis Conditions2 M HCl, 50-60 °C
Expected Yield75 - 85%
Purity (after precipitation)>97%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Miyaura Borylation & Hydrolysis A1 Charge Reactor with 4-bromobenzoic acid, DCM, HOBt A2 Cool to 0-5 °C A1->A2 A3 Add DIPEA A2->A3 A4 Add n-propylamine solution A3->A4 A5 Add EDC·HCl A4->A5 A6 Warm to RT, stir 12-18h A5->A6 A7 Aqueous Workup (Wash with HCl, NaHCO₃, Brine) A6->A7 A8 Dry, Concentrate & Recrystallize A7->A8 A9 Isolate 4-bromo-N-propylbenzamide A8->A9 B1 Charge Reactor with Intermediate, B₂pin₂, KOAc, Pd(dppf)Cl₂ A9->B1 Intermediate B2 Add degassed Dioxane B1->B2 B3 Heat to 80-90 °C, stir 8-12h B2->B3 B4 Cool, Filter through Celite B3->B4 B5 Concentrate Filtrate B4->B5 B6 Hydrolyze with 2M HCl B5->B6 B7 Precipitate, Filter & Dry B6->B7 B8 Isolate Target Product B7->B8

Caption: Experimental workflow for the two-step synthesis.

Synthetic_Pathway start 4-bromobenzoic acid intermediate 4-bromo-N-propylbenzamide start->intermediate n-propylamine, EDC·HCl, HOBt boronic_ester Boronic Ester Intermediate intermediate->boronic_ester B₂pin₂, Pd(dppf)Cl₂, KOAc product This compound boronic_ester->product H₃O⁺

Caption: Chemical pathway for the synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Dichloromethane and 1,4-dioxane are hazardous solvents. Avoid inhalation and skin contact.

  • Reactions involving organometallic reagents should be conducted under an inert atmosphere (nitrogen or argon).

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols detailed in this application note provide a clear and scalable pathway for the synthesis of this compound. By employing standard and robust chemical transformations, this methodology is well-suited for producing multi-gram to kilogram quantities of the target compound, thereby facilitating its application in drug development and materials science research. The provided data and visualizations serve as a practical guide for researchers and process chemists aiming for a reproducible and efficient synthesis.

References

Application Notes and Protocols for the Functionalization of Heterocycles with 4-(N-Propylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the synthesis of complex organic molecules with high precision and efficiency is paramount. The functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast array of pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the linkage of diverse molecular fragments.

This document provides detailed application notes and protocols for the use of 4-(N-Propylaminocarbonyl)phenylboronic acid in the functionalization of various heterocyclic compounds. This particular boronic acid is a valuable building block, as the N-propylaminocarbonyl group can serve as a key interaction point with biological targets, potentially enhancing binding affinity and modulating pharmacokinetic properties. These protocols are designed to serve as a comprehensive guide for researchers in academic and industrial settings, providing a foundation for the synthesis of novel chemical entities for drug discovery programs.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the amidation of 4-carboxyphenylboronic acid with propylamine. This can be achieved using standard peptide coupling reagents or through boric acid-catalyzed direct amidation.

Protocol 1: Synthesis via Amide Coupling

This protocol outlines a general procedure for the synthesis of this compound from 4-carboxyphenylboronic acid and propylamine using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 4-Carboxyphenylboronic acid

  • Propylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add propylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

G cluster_synthesis Synthesis of this compound 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic acid Coupling Amide Coupling (HATU, DIPEA, DMF) 4-Carboxyphenylboronic_acid->Coupling Propylamine Propylamine Propylamine->Coupling Product This compound Coupling->Product

Caption: Proposed synthesis of the target boronic acid.

Functionalization of Heterocycles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds between this compound and various halo-substituted heterocycles. The general reaction involves a palladium catalyst, a base, and a suitable solvent system.

General Protocol 2: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with a variety of heterocyclic halides (e.g., bromo- or iodo-pyridines, -indoles, -pyrazoles, etc.). Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Heterocyclic halide (e.g., 2-bromopyridine, 5-bromoindole) (1.0 eq)

  • This compound (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer/hotplate or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification reagents

Procedure:

  • To a Schlenk flask or microwave vial, add the heterocyclic halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium catalyst (1-5 mol%) under a positive pressure of inert gas.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Typical Suzuki-Miyaura Coupling Parameters

While specific yield data for the coupling of this compound with a wide range of heterocycles is not extensively reported in the literature, the following table summarizes typical reaction parameters that can serve as a starting point for optimization. Yields are highly dependent on the specific heterocyclic halide and the optimized reaction conditions.

Parameter Typical Conditions Notes
Heterocyclic Halide Bromo- or Iodo-substituted heterocycles (e.g., pyridine, indole, pyrazole, quinoline)Chloro-substituted heterocycles may require more active catalyst systems.
Boronic Acid 1.2 - 1.5 equivalentsAn excess is often used to drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos)The choice depends on the reactivity of the coupling partners.
Catalyst Loading 1 - 5 mol%Lower loadings may be possible with highly active catalysts.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (aqueous or solid)The choice of base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, DMF, DME, often with water as a co-solventThe solvent should be anhydrous and deoxygenated.
Temperature 80 - 120 °CThe optimal temperature depends on the substrates and catalyst system.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Expected Yield Moderate to ExcellentHighly dependent on the specific substrates and optimized conditions.

Visualizations

Suzuki-Miyaura Catalytic Cycle

G Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd ArPdIILX Ar-Pd(II)L₂-X OxAdd->ArPdIILX Transmetal Transmetalation ArPdIILX->Transmetal ArPdIIArHet Ar-Pd(II)L₂-Ar' Transmetal->ArPdIIArHet RedElim Reductive Elimination ArPdIIArHet->RedElim RedElim->Pd0L2 ArArHet Ar-Ar' RedElim->ArArHet ArX R-X (Heterocyclic Halide) ArX->OxAdd ArHetBOH2 Ar'-B(OH)₂ (Boronic Acid) ArHetBOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_workflow Experimental Workflow Setup Reaction Setup (Reactants, Base, Catalyst) Inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heating & Stirring (80-120°C, 2-24h) Solvent->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for the coupling.

Conclusion

The functionalization of heterocycles with this compound via the Suzuki-Miyaura cross-coupling reaction offers a robust and efficient strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the utility of this versatile building block. While the provided conditions are representative, optimization for each specific substrate is recommended to achieve the best results. The ability to introduce the N-propylaminocarbonylphenyl moiety onto a wide range of heterocyclic cores opens up new avenues for the design and synthesis of next-generation therapeutics and functional materials.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Reactions with 4-(N-Propylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving 4-(N-Propylaminocarbonyl)phenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound, an electron-deficient boronic acid, in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with electron-deficient boronic acids like this compound can often be attributed to several key factors. A systematic evaluation of your reaction setup and reagents is the best approach.

  • Catalyst and Ligand Inactivity: The palladium catalyst and its associated ligand are central to the reaction's success. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation. For electron-deficient boronic acids, consider using more robust and active catalyst systems.

  • Suboptimal Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so harsh that it promotes side reactions.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of N-propylbenzamide. This is particularly prevalent with electron-deficient boronic acids.

  • Homocoupling: The self-coupling of the boronic acid to form a biphenyl byproduct can also reduce the yield of the desired product. This is often exacerbated by the presence of oxygen.[1]

  • Reaction Conditions: Inadequate exclusion of oxygen and moisture, improper reaction temperature, or insufficient reaction time can all lead to poor outcomes.

Q2: I suspect protodeboronation of my this compound is the main cause of my low yield. How can I minimize this side reaction?

A2: Protodeboronation is a significant challenge with electron-deficient boronic acids. Here are several strategies to mitigate this issue:

  • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).

  • Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.

  • Use of a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt. These reagents tend to release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus its decomposition.

Q3: What are the recommended catalyst and ligand combinations for coupling an electron-deficient boronic acid like this compound?

A3: For challenging substrates, including electron-poor boronic acids, the choice of ligand is crucial. Standard ligands like triphenylphosphine (PPh₃) may not be effective.

  • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands such as SPhos and XPhos are often highly effective for these types of couplings.[2][3] They are known to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes have also demonstrated high efficiency in Suzuki couplings of challenging substrates.

  • Pre-catalysts: Using well-defined palladium pre-catalysts that are more stable and provide a reliable source of the active Pd(0) species can also improve results.

Q4: How do I choose the optimal solvent and temperature for my reaction?

A4: The solvent and temperature play a significant role in reaction kinetics and solubility.

  • Solvent Selection: Aprotic polar solvents are commonly used. A mixture of a non-polar solvent like toluene or dioxane with a polar co-solvent and water is a common choice. The aqueous phase is often necessary for the base to be effective. However, as mentioned, for minimizing protodeboronation, anhydrous conditions may be preferable.

  • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate, typically in the range of 80-110 °C. If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessive heat can lead to catalyst decomposition.

Data Presentation: Catalyst, Ligand, Base, and Solvent Selection Guide

The following table summarizes common choices for the key components of a Suzuki-Miyaura coupling reaction with electron-deficient boronic acids.

ComponentOptionsKey Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Buchwald PrecatalystsBuchwald precatalysts are often more active and stable. Pd(II) sources require in-situ reduction.
Ligand Buchwald-type: SPhos, XPhos, RuPhos. Other: P(t-Bu)₃, PCy₃, dppfBulky, electron-rich ligands are generally preferred for electron-deficient partners.[2][3]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFMilder bases are often used to prevent protodeboronation. The base should be finely powdered for solid-liquid reactions.
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF (anhydrous)Anhydrous conditions can minimize protodeboronation. Biphasic systems require vigorous stirring.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reagents:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered base.

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium source and ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Troubleshooting Workflow for Low Yield in Suzuki Reactions

The following diagram illustrates a logical workflow for troubleshooting low yields in Suzuki reactions with this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Reactions start Low Yield Observed check_reagents 1. Verify Reagent Quality & Purity - Boronic Acid (fresh?) - Aryl Halide (pure?) - Catalyst/Ligand (active?) start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere (thoroughly degassed?) - Anhydrous Solvents (dry?) - Temperature (optimal?) check_reagents->check_conditions Reagents OK side_reactions 3. Analyze for Side Products - Protodeboronation (N-propylbenzamide)? - Homocoupling (biphenyl)? check_conditions->side_reactions Conditions OK optimize_catalyst 4. Optimize Catalyst System - Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) - Use a more stable Pd Pre-catalyst side_reactions->optimize_catalyst Side Reactions Observed side_reactions->optimize_catalyst No Obvious Side Products optimize_base 5. Optimize Base and Solvent - Try Milder Base (K3PO4, K2CO3) - Consider Anhydrous Conditions optimize_catalyst->optimize_base stable_boron 6. Use a More Stable Boron Reagent - Convert to Pinacol Ester - Convert to Trifluoroborate Salt optimize_base->stable_boron success Improved Yield stable_boron->success Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex1 R-Pd(II)L_n-X pd0->pd_complex1 oxidative_addition Oxidative Addition oxidative_addition->pd_complex1 pd_complex2 R-Pd(II)L_n-R' pd_complex1->pd_complex2 transmetalation Transmetalation transmetalation->pd_complex2 pd_complex2->pd0 product R-R' pd_complex2->product reductive_elimination Reductive Elimination reductive_elimination->pd0 aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

References

preventing protodeboronation of 4-(N-Propylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(N-Propylaminocarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of protodeboronation during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of N-propylbenzamide, consuming your starting material and reducing the yield of your desired coupled product. The N-propylaminocarbonyl group is electron-withdrawing, which makes the boronic acid more susceptible to this decomposition pathway, especially under basic conditions commonly used in cross-coupling reactions.[2]

Q2: What are the main factors that promote the protodeboronation of my boronic acid?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at high pH. Base-catalyzed protodeboronation proceeds through the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻).[3]

  • Elevated Temperatures: Higher reaction temperatures can significantly increase the rate of protodeboronation.

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]

  • Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic acid has more time to decompose.[1]

Q3: How can I tell if my this compound is degrading due to protodeboronation?

A3: The most reliable method to detect protodeboronation is through analytical techniques like ¹H NMR or LC-MS. In the ¹H NMR spectrum, you would observe the appearance of signals corresponding to N-propylbenzamide. By integrating these signals against those of your boronic acid, you can quantify the extent of degradation. For LC-MS analysis, you would see a peak with the mass of N-propylbenzamide.

Q4: Are boronic esters, like pinacol esters or MIDA esters, more stable than the free boronic acid?

A4: Yes, converting the boronic acid to an ester derivative is a highly effective strategy to enhance stability.

  • Pinacol esters are generally more stable and easier to handle than the corresponding boronic acids.[4]

  • N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, air-stable solids. They are designed for a "slow-release" of the boronic acid under the reaction conditions, which keeps the concentration of the unstable free boronic acid low and minimizes protodeboronation.[1]

Troubleshooting Guide

This guide will help you address common issues related to the protodeboronation of this compound in your experiments.

Problem Potential Cause Recommended Solution(s)
Low yield of desired product and significant formation of N-propylbenzamide. High rate of protodeboronation of the free boronic acid.1. Use a protected form: Convert the boronic acid to its MIDA ester prior to the coupling reaction. This provides a slow release of the active boronic acid, minimizing its decomposition. 2. Optimize the base: Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH) to reduce the rate of base-catalyzed protodeboronation.[5] 3. Lower the reaction temperature: If the reaction kinetics allow, reducing the temperature can decrease the rate of protodeboronation relative to the cross-coupling reaction.[5] 4. Anhydrous conditions: Ensure anhydrous solvents and reagents are used, as water can facilitate protodeboronation.[6]
Inconsistent reaction yields. Degradation of the boronic acid during storage.1. Proper storage: Store this compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). 2. Use freshly prepared or recently purchased material. 3. Consider converting to a more stable MIDA boronate for long-term storage. [1]
Reaction is sluggish, leading to prolonged reaction times and increased protodeboronation. Suboptimal catalyst system.1. Choose a highly active catalyst: For electron-deficient boronic acids, highly active palladium catalysts are often required. Consider using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos to promote rapid catalytic turnover, which can outcompete protodeboronation.[2]
Difficulty in purifying the desired product from N-propylbenzamide. Similar polarity of the product and the protodeboronation byproduct.1. Optimize chromatography: Experiment with different solvent systems for column chromatography. 2. Prevent formation: The most effective approach is to minimize the formation of the byproduct by implementing the strategies outlined above.

Quantitative Data Summary

Table 1: Protodeboronation Half-lives of Substituted Phenylboronic Acids

Phenylboronic Acid DerivativeHalf-life (t₁/₂) at 70 °C, pH > 13 in aqueous dioxaneReference
Phenylboronic acid~ 6.5 months[7]
4-Fluorophenylboronic acid~ 6.5 months[7]
3,5-Dinitrophenylboronic acidOrders of magnitude more stable than tetra- and pentafluorophenylboronic acids[8]
Pentafluorophenylboronic acid< 3 ms[7]
2-Pyridylboronic acid (at pH 7)~ 27 seconds[8]

This data highlights that electron-deficient arylboronic acids are significantly more prone to protodeboronation.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound MIDA ester

This protocol describes the conversion of the boronic acid to its more stable MIDA boronate derivative.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA) anhydride

  • Anhydrous dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 equiv) and MIDA anhydride (1.5 equiv).[9]

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.[9]

  • Add anhydrous dioxane via syringe to the flask.[9]

  • Heat the reaction mixture in an oil bath at 70 °C for 24 hours. A white precipitate of the MIDA ester should form.[10]

  • After cooling to room temperature, the MIDA boronate can be isolated by filtration, washed with a non-polar solvent like hexane, and dried under vacuum. The product can often be used without further purification.

Protocol 2: Suzuki-Miyaura Coupling using MIDA Boronate under Anhydrous Conditions

This protocol is designed to minimize protodeboronation by using the stable MIDA boronate and anhydrous conditions.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • This compound MIDA ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Anhydrous base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound MIDA ester, palladium catalyst, phosphine ligand, and anhydrous base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Protodeboronation_Pathway General Pathway of Protodeboronation A This compound D Suzuki-Miyaura Cross-Coupling A->D Aryl Halide, Pd Catalyst, Base E Protodeboronation (Side Reaction) A->E H₂O, Base, Heat B Protodeboronated Product (N-propylbenzamide) C Desired Coupled Product D->C E->B

Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.

Troubleshooting_Workflow Troubleshooting Protodeboronation Start Low Yield / Significant Protodeboronation Detected Q1 Are you using the free boronic acid? Start->Q1 A1_Yes Convert to MIDA ester Q1->A1_Yes Yes A1_No Optimize Reaction Conditions Q1->A1_No No Q2 Is the base strong (e.g., NaOH, KOH)? A1_Yes->Q2 A1_No->Q2 A2_Yes Switch to milder base (K₃PO₄, Cs₂CO₃) Q2->A2_Yes Yes Q3 Is the reaction temperature high? Q2->Q3 No A2_Yes->Q3 A3_Yes Lower temperature Q3->A3_Yes Yes Q4 Is the catalyst system efficient? Q3->Q4 No A3_Yes->Q4 A4_No Use high-activity catalyst (e.g., with SPhos/XPhos) Q4->A4_No No End Improved Yield Q4->End Yes A4_No->End

Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: 4-(N-Propylaminocarbonyl)phenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 4-(N-Propylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound, offering systematic solutions to improve reaction outcomes.

Issue 1: Low to No Product Yield

A low or non-existent yield of the desired cross-coupled product is a frequent challenge. The following steps provide a logical workflow to diagnose and resolve the issue.

low_yield_troubleshooting start Low or No Yield reagent_quality Verify Reagent Quality & Stoichiometry start->reagent_quality Start Here catalyst_activity Assess Catalyst Activity reagent_quality->catalyst_activity Reagents OK sub_reagent reagent_quality->sub_reagent reaction_conditions Optimize Reaction Conditions catalyst_activity->reaction_conditions Catalyst Active sub_catalyst catalyst_activity->sub_catalyst workup_purification Evaluate Workup & Purification reaction_conditions->workup_purification Conditions Optimized sub_conditions reaction_conditions->sub_conditions success Improved Yield workup_purification->success Workup OK boronic_acid_purity Check Boronic Acid Purity (NMR, LC-MS) Consider recrystallization or derivatization. sub_reagent->boronic_acid_purity aryl_halide_purity Verify Aryl Halide Purity sub_reagent->aryl_halide_purity reagent_equivalents Use 1.2-1.5 eq. of Boronic Acid sub_reagent->reagent_equivalents fresh_catalyst Use Fresh Palladium Precatalyst (e.g., XPhos Pd G3) sub_catalyst->fresh_catalyst ligand_choice Select Appropriate Ligand (e.g., Buchwald-type biarylphosphine ligands) sub_catalyst->ligand_choice inert_atmosphere Ensure Rigorous Inert Atmosphere (N2 or Ar) Degas solvents thoroughly. sub_conditions->inert_atmosphere base_selection Screen Bases (e.g., K3PO4, K2CO3, Cs2CO3) Ensure base is finely powdered and dry. sub_conditions->base_selection solvent_choice Test Different Solvents (e.g., Dioxane/H2O, Toluene, DMF) sub_conditions->solvent_choice temperature_optimization Vary Temperature (e.g., 80-110 °C) sub_conditions->temperature_optimization

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the desired compound. The two most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of N-propylbenzamide. This side reaction is often exacerbated by the presence of water and strong bases.[1]

  • Homocoupling: This reaction leads to the formation of a biphenyl species derived from the coupling of two molecules of the boronic acid. The presence of oxygen can promote this side reaction.[1]

side_reactions start Starting Material This compound protodeboronation Protodeboronation start->protodeboronation H+ Source (e.g., H2O) homocoupling Homocoupling start->homocoupling O2, Catalyst product_proto Side Product: N-Propylbenzamide protodeboronation->product_proto mitigation_proto Mitigation: - Use milder base (e.g., K2CO3, KF) - Anhydrous conditions protodeboronation->mitigation_proto product_homo Side Product: 4,4'-dicarbamoyl-biphenyl derivative homocoupling->product_homo mitigation_homo Mitigation: - Thoroughly degas solvents - Maintain inert atmosphere homocoupling->mitigation_homo

Caption: Common side reactions and their products.
Side ReactionCommon CausesRecommended Solutions
Protodeboronation Excess water in the reaction mixture; Strong bases (e.g., NaOH); Prolonged reaction times at high temperatures.Use anhydrous solvents; Employ milder bases such as K₂CO₃ or KF; Monitor the reaction closely to avoid unnecessary heating.
Homocoupling Presence of oxygen; Catalyst decomposition.Thoroughly degas all solvents and reagents; Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.
Amide Hydrolysis Strong basic conditions and high water content, particularly at elevated temperatures.Use milder bases (e.g., K₂CO₃, Cs₂CO₃); Minimize the amount of water in the solvent system; Keep reaction temperatures as low as feasible.

Frequently Asked Questions (FAQs)

Q1: What are the first things to check if my Suzuki coupling with this compound fails?

A1: When a Suzuki coupling fails, systematically assess the following key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Inert Atmosphere: The presence of oxygen can lead to homocoupling of the boronic acid and catalyst decomposition.[1] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.

  • Base and Solvent: The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or products.[1]

Q2: I am observing significant protodeboronation of my boronic acid. How can I minimize this?

A2: Protodeboronation is a common side reaction.[1] To minimize it:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents can significantly reduce protodeboronation.[1]

  • Protect the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which can be used directly in the coupling reaction.[2]

Q3: Can the N-propylamide group interfere with the reaction?

A3: Yes, the amide group can potentially influence the reaction. While generally stable, under harsh basic conditions and high temperatures, the amide bond could be susceptible to hydrolysis, leading to the corresponding carboxylic acid. This is less common under standard Suzuki-Miyaura conditions but should be considered if unexpected byproducts are observed. Using milder bases and the lowest effective temperature can mitigate this risk.

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

A4: A good starting point for optimization is provided in the table below. These conditions are general and may require further refinement for specific substrates.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos)Catalyst choice depends on the reactivity of the coupling partners. For challenging couplings, modern palladacycle precatalysts are often more effective.[1]
Catalyst Loading 1-5 mol%Lower loadings may be possible with highly active catalysts.
Boronic Acid 1.2 - 1.5 equivalentsAn excess of the boronic acid is often used to drive the reaction to completion.
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents)The base should be finely powdered and dried.
Solvent Dioxane/H₂O (e.g., 10:1), Toluene, or DMFSolvents must be anhydrous and deoxygenated.
Temperature 80 - 110 °CThe optimal temperature depends on the substrates and catalyst system.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure that can be adapted for the cross-coupling of this compound with an aryl halide.

experimental_protocol prep 1. Reagent Preparation setup 2. Reaction Setup prep->setup prep_details Aryl halide (1.0 mmol) Boronic acid (1.2-1.5 mmol) Base (2.0-3.0 mmol) Pd catalyst (1-5 mol%) prep->prep_details reaction 3. Reaction setup->reaction setup_details Combine solids in a flame-dried flask. Purge with inert gas (N2 or Ar). Add degassed solvent via syringe. setup->setup_details workup 4. Workup reaction->workup reaction_details Heat to desired temperature (80-110 °C). Stir vigorously. Monitor by TLC or LC-MS. reaction->reaction_details purification 5. Purification workup->purification workup_details Cool to room temperature. Dilute with organic solvent. Wash with water and brine. workup->workup_details product Final Product purification->product purification_details Dry organic layer (e.g., Na2SO4). Filter and concentrate. Purify by column chromatography. purification->purification_details

References

purification challenges of 4-(N-Propylaminocarbonyl)phenylboronic acid reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products for 4-(N-Propylaminocarbonyl)phenylboronic acid. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residuals from the initial coupling or borylation steps.

  • Homocoupled Byproducts: Dimers of the starting material may form.[1]

  • Boroximes: Boronic acids can undergo dehydration to form cyclic anhydride trimers called boroximes. These compounds can behave differently during chromatography and may need to be hydrolyzed back to the boronic acid for efficient purification or subsequent reactions.[2]

  • Degradation Products: Arylboronic acids can be susceptible to oxidative degradation, which may lead to cleavage of the C-B bond, resulting in the corresponding alcohol (phenol derivative).[3][4]

  • Pinacol or other Diol Esters: If a boronate ester precursor is used, incomplete hydrolysis will leave the protected boronic acid in the product mixture.

Q2: My product is streaking badly during silica gel column chromatography. What is causing this and how can I fix it?

A2: Streaking of boronic acids on silica gel is a common issue, often caused by the interaction of the acidic boronic acid group with the silica surface.[5] This can lead to poor separation and low recovery.[5]

  • Solution 1: Use Treated Silica: Impregnating the silica gel with boric acid can suppress over-adsorption and reduce streaking.[5]

  • Solution 2: Modify the Mobile Phase: Adding a small amount of a modifier like acetic acid to the eluent can sometimes improve peak shape, but care must be taken to ensure it does not affect your compound's stability.[1]

  • Solution 3: Switch the Stationary Phase: Consider using neutral alumina instead of silica gel, which can offer different selectivity and reduce acidic interactions.[1]

Q3: Recrystallization attempts have failed to purify my product. What solvent systems are recommended?

A3: The choice of solvent is critical and often requires empirical testing. For arylboronic acids, several systems have proven effective:

  • Aqueous Systems: Recrystallization from hot water can be effective and has the added benefit of breaking down any boroxime impurities back into the desired boronic acid.[2][6]

  • Organic Solvents: Solvents such as benzene, dichloroethane, and ethyl acetate have been used with good to moderate yields for recrystallizing boronic acids.[1] Hot ethanol has also been reported to be effective.[6]

  • Solvent/Anti-Solvent Pairs: A mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and an anti-solvent in which it is insoluble (e.g., hexane) can be used to induce crystallization.[7]

Q4: How can I remove a boronate ester impurity from my final boronic acid product?

A4: If deprotection of a boronate ester (e.g., pinacol ester) is incomplete, you can use an extractive method.

  • Sorbitol Extraction: This technique leverages the ability of boronic acids to form a water-soluble complex with diols like sorbitol. By dissolving the mixture in an organic solvent and extracting with an aqueous sorbitol solution, the boronic acid will be pulled into the aqueous layer, leaving the uncharged boronate ester in the organic layer.[6][8] The boronic acid can then be recovered from the aqueous phase.

  • Base Extraction: Treat the impure product with a base to form the boronate salt, which can be separated by solvent extraction. Subsequent acidification will regenerate the pure boronic acid.[1]

Q5: I suspect my product is degrading upon storage or during workup. How can I minimize this?

A5: Boronic acids are known to be susceptible to oxidation.[3][4]

  • Storage: Store the purified solid under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C is often recommended).[9]

  • Workup: Avoid prolonged exposure to air and consider using degassed solvents during purification steps. The major degradation pathway is often oxidative, leading to cleavage of the boronic acid group.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Product loss on the chromatography column due to strong adsorption.[5] 2. Product degradation during purification.[4] 3. Incomplete extraction from aqueous layers.1. Use boric acid-treated silica or switch to neutral alumina.[1][5] 2. Use degassed solvents and minimize exposure to air. 3. Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extracting with an organic solvent.
Multiple Spots on TLC After Column 1. Co-elution of impurities. 2. On-column degradation of the product. 3. Re-equilibration to form boroxime on the plate.1. Screen different solvent systems for better separation. Try a more polar or less polar system. 2. Run a small sample quickly to check for stability on silica. 3. Ensure the product is fully hydrolyzed from its boroxime form before running the column.
Product Appears as an Oil, Won't Crystallize 1. Presence of impurities preventing lattice formation. 2. Product is inherently an oil at room temperature.1. Attempt trituration with a non-polar solvent like hexane or a hexane/ether mixture to precipitate the solid.[1] 2. Purify via column chromatography. 3. Consider derivatization to a crystalline solid (e.g., diethanolamine adduct) for purification, followed by regeneration of the boronic acid.[6]
Inconsistent Analytical Data (NMR, MS) 1. Presence of boroxime, which will have a different molecular weight and NMR spectrum.[2] 2. Oxidative degradation.[3][4]1. Dissolve the sample in a solvent mixture containing D₂O (e.g., DMSO-d₆/D₂O) to hydrolyze the boroxime in the NMR tube and re-acquire the spectrum. 2. Use HPLC or LC-MS to check for the presence of lower molecular weight degradation products.

Experimental Protocols

Protocol 1: Purification via Recrystallization from Water

This method is effective for removing organic impurities and simultaneously hydrolyzing boroxime anhydrides.[2]

  • Dissolution: In a flask, add the crude this compound to a minimal amount of hot deionized water (start with ~40 mL per gram of crude product). Heat the mixture to near boiling with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography with Boric Acid-Treated Silica

This protocol is designed to minimize streaking and improve recovery during silica gel chromatography.[5]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent. For every 100 g of silica gel, add approximately 1 g of boric acid and mix thoroughly.

  • Column Packing: Pack the column with the boric acid-silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., ethyl acetate), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity. Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualized Workflows

Purification_Workflow General Purification Strategy Crude Crude Reaction Product TLC_Check Initial Purity Check (TLC/LC-MS) Crude->TLC_Check Decision Is major impurity non-polar? TLC_Check->Decision Recrystallize Recrystallization (from Water/Organic Solvent) Decision->Recrystallize Yes Chromatography Column Chromatography Decision->Chromatography No / Complex Mixture Purity_Check_2 Purity Check Recrystallize->Purity_Check_2 Chromatography->Purity_Check_2 Final_Product Pure Product Purity_Check_2->Final_Product

Caption: Decision workflow for selecting a primary purification method.

Chromatography_Troubleshooting Troubleshooting Column Chromatography Start Poor Separation or Recovery Problem_ID Identify Issue (Streaking, Co-elution) Start->Problem_ID Streaking Streaking on TLC/Column Problem_ID->Streaking Streaking CoElution Co-elution of Impurities Problem_ID->CoElution Co-elution Solution_Streaking Use Boric Acid-Treated Silica OR Switch to Neutral Alumina Streaking->Solution_Streaking Solution_CoElution Optimize Mobile Phase Gradient CoElution->Solution_CoElution Alternative Consider Alternative Method (Recrystallization, Derivatization) Solution_Streaking->Alternative Still fails Result Improved Purification Solution_Streaking->Result Solution_CoElution->Alternative Still fails Solution_CoElution->Result

References

Technical Support Center: Optimizing Catalyst Loading for 4-(N-Propylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(N-Propylaminocarbonyl)phenylboronic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve optimal results, particularly concerning catalyst efficiency and loading.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the optimization of catalyst loading for the coupling of this compound with aryl halides.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate for improving the yield?

A1: Low yields in Suzuki-Miyaura couplings can stem from several sources. A systematic approach is crucial for diagnosis.

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen.[1] Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Improperly degassed solvents and reagents are a common cause of catalyst deactivation.

  • Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle. For an electron-rich boronic acid like this compound, especially when coupling with less reactive aryl chlorides, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[2] Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][4]

  • Base and Solvent Selection: The base is crucial for activating the boronic acid for transmetalation.[3] The choice of base and solvent is often linked. For instance, potassium carbonate (K₂CO₃) is commonly used with solvents like dioxane/water or toluene/water.[5][6] If you observe starting material decomposition or side reactions, the base may be too strong or weak.

  • Side Reactions: Two common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[4] Protodeboronation can be minimized by using anhydrous solvents (if compatible with the base) and ensuring the base is not excessively strong. Homocoupling is often promoted by the presence of oxygen.[4]

Q2: I want to lower the palladium catalyst loading to below 1 mol%. What is the most effective strategy?

A2: Reducing catalyst loading is critical for process efficiency and cost-effectiveness. The key is to enhance the catalyst's turnover number (TON).

  • Employ High-Activity Catalysts: Use pre-formed palladium complexes (precatalysts) with highly active, bulky, and electron-rich ligands.[2] Ligand systems like those developed by Buchwald or Fu are designed for high efficiency and allow for significantly lower catalyst loadings, often in the 0.1 to 0.01 mol% range for reactive substrates.[3][7]

  • Optimize Reaction Temperature: Increasing the temperature can enhance reaction rates and catalyst turnover. However, be mindful of the thermal stability of your substrates and products. A temperature screening experiment is recommended.[8]

  • Ensure Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst, necessitating higher loadings. Always use high-purity reagents.

Q3: My reaction is very sluggish, especially when using an aryl chloride. How can I increase the reaction rate?

A3: Aryl chlorides are less reactive than bromides or iodides due to the strong C-Cl bond, making the oxidative addition step rate-limiting.[9][10]

  • Select an Appropriate Ligand: This is the most critical factor. Electron-rich and bulky ligands are essential to facilitate the oxidative addition of the aryl chloride to the Pd(0) center.[4][9] Ligands such as P(t-Bu)₃, PCy₃, or advanced Buchwald ligands are often required.[3][7]

  • Increase Temperature: Reactions with aryl chlorides typically require higher temperatures (e.g., 80-120 °C) compared to those with aryl bromides or iodides.[8]

  • Use a Stronger Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can sometimes accelerate the reaction, particularly the transmetalation step.

Q4: I am observing significant homocoupling of my boronic acid. What causes this and how can it be prevented?

A4: Homocoupling (the formation of a biaryl product from two molecules of the boronic acid) is a common side reaction, often catalyzed by Pd(II) species in the presence of oxygen.[4]

  • Rigorous Degassing: The most effective preventative measure is to ensure the reaction mixture is thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst and maintaining an inert atmosphere throughout the reaction.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst source, such as Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require an in-situ reduction step that can be sensitive to reaction conditions.

Experimental Protocols & Data

Protocol 1: Catalyst/Ligand Screening for Coupling with an Aryl Bromide

This protocol outlines a general procedure for screening different palladium catalysts and ligands to find the optimal system for coupling this compound with a representative aryl bromide (e.g., 4-bromoanisole).

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of dioxane/H₂O, 4:1 v/v) via syringe.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precursor and ligand if not using a pre-formed catalyst. Add the specified amount of catalyst (e.g., 1 mol %) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).[11]

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the yield.

Data Presentation: Catalyst System Optimization

The following table summarizes hypothetical results from a catalyst screening experiment based on the protocol above.

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (1)PPh₃ (2)K₂CO₃Dioxane/H₂O8065
2PdCl₂(PPh₃)₂ (1)NoneK₂CO₃Dioxane/H₂O8068
3Pd₂(dba)₃ (0.5)SPhos (1)K₃PO₄Toluene10095
4Pd₂(dba)₃ (0.5)XPhos (1)K₃PO₄Toluene10092
5Pd₂(dba)₃ (0.1)SPhos (0.2)K₃PO₄Toluene10089

Table 1: Representative data for catalyst system screening. Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Base (2.0 equiv), 12 h.

Visual Guides

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. The cycle begins with an active Pd(0) species.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex trans-Ar¹Pd(II)XL₂ pd0->oa_complex Oxidative Addition transmetal_complex Ar¹Pd(II)Ar²L₂ oa_complex->transmetal_complex Transmetalation re_out transmetal_complex->re_out Reductive Elimination product Ar¹-Ar² re_out->pd0 re_out->product oa_in oa_in->pd0 Ar¹-X tm_in tm_in->oa_complex Ar²-B(OR)₂ (Base Activated)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield reactions.

Troubleshooting_Workflow start Low Yield Observed check_sm Starting Material Consumed? start->check_sm side_reactions Check for Side Products (Homocoupling, Decomposition) check_sm->side_reactions Yes inactive_catalyst Potential Catalyst Inactivity check_sm->inactive_catalyst No sm_yes Yes optimize_conditions Optimize Conditions: - Ensure inert atmosphere - Check base/solvent compatibility - Lower temperature side_reactions->optimize_conditions sm_no No troubleshoot_catalyst Troubleshoot Catalyst System: - Use more active ligand (e.g., Buchwald) - Increase temperature - Verify reagent purity - Screen different bases/solvents inactive_catalyst->troubleshoot_catalyst

Caption: A diagnostic workflow for troubleshooting low-yield reactions.

References

improving reaction times for 4-(N-Propylaminocarbonyl)phenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(N-Propylaminocarbonyl)phenylboronic acid. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving reaction times and overall success.

Troubleshooting Guides

This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, which, due to the electron-withdrawing nature of the N-propylaminocarbonyl group, can present challenges such as slower reaction rates and susceptibility to side reactions.

Issue 1: Slow or Incomplete Reaction

Symptoms: Your reaction has not gone to completion after a standard reaction time (e.g., 2-4 hours), as indicated by TLC or LC-MS analysis showing significant amounts of starting material.

Possible Causes & Solutions:

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical for activating both coupling partners. For electron-deficient boronic acids, a highly active catalyst system is often required.

  • Insufficient Base Strength: The base plays a crucial role in the transmetalation step. A base that is too weak may not facilitate the transfer of the aryl group from the boron to the palladium center efficiently.

  • Low Reaction Temperature: Suzuki couplings are often temperature-dependent. Insufficient heat can lead to sluggish reaction kinetics.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Slow or Incomplete Reaction start Slow/Incomplete Reaction q1 Is the catalyst system optimal for electron-deficient boronic acids? start->q1 s1 Switch to a more active catalyst system: - Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos) - A pre-formed Pd(0) source (e.g., Pd₂(dba)₃) q1->s1 No q2 Is the base strong enough? q1->q2 Yes s1->q2 s2 Screen stronger bases: - K₃PO₄ - Cs₂CO₃ q2->s2 No q3 Is the reaction temperature adequate? q2->q3 Yes s2->q3 s3 Incrementally increase temperature (e.g., from 80°C to 100°C). Monitor for potential degradation. q3->s3 No end Improved Reaction Rate q3->end Yes s3->end

Troubleshooting workflow for slow reactions.
Issue 2: Significant Formation of Side Products

Symptoms: Your reaction mixture shows the presence of significant impurities, such as homocoupled boronic acid (biaryl of this compound) or protodeboronation (formation of N-propylbenzamide).

Possible Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid and can also lead to the deactivation of the Pd(0) catalyst.

  • Protodeboronation: This side reaction is the cleavage of the C-B bond by a proton source, often water, and is more prevalent with electron-deficient boronic acids.

  • Inappropriate Base/Solvent Combination: Certain bases, especially in protic solvents, can accelerate the rate of protodeboronation.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Side Product Formation start Side Product Formation q1 Is the reaction rigorously degassed? start->q1 s1 Ensure proper degassing of solvents and reaction mixture (e.g., N₂/Ar sparging, freeze-pump-thaw). q1->s1 No q2 Is protodeboronation observed? q1->q2 Yes s1->q2 s2 - Use anhydrous solvents and a non-aqueous base (e.g., K₃PO₄ in dioxane). - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). q2->s2 Yes end Minimized Side Products q2->end No s2->end

Troubleshooting workflow for side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for catalyst and ligand selection for the coupling of this compound?

A1: Due to the electron-deficient nature of this compound, a catalyst system known for its high activity is recommended. A good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos.[1] Alternatively, using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ with a suitable ligand can also be effective.[1]

Q2: Which base is most suitable for this type of coupling?

A2: The choice of base is critical. For electron-deficient boronic acids, stronger inorganic bases are often more effective at promoting the transmetalation step.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1] It is advisable to screen a few bases to find the optimal one for your specific substrate combination.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of your starting materials and the formation of the product.[2] For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are recommended.[2] When taking aliquots for analysis, it is important to quench the reaction immediately to get an accurate snapshot of the reaction progress.

Q4: My boronic acid appears to be degrading. What can I do?

A4: Boronic acids, especially those with electron-withdrawing groups, can be susceptible to degradation, primarily through protodeboronation.[3] To mitigate this, ensure you are using anhydrous solvents and consider switching to a non-aqueous base. If degradation persists, converting the boronic acid to a more stable derivative, such as a pinacol ester, prior to the coupling reaction can be a robust solution.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield and reaction time for the Suzuki-Miyaura coupling of an electron-deficient arylboronic acid, which serves as a model for this compound.

Table 1: Comparison of Catalyst Systems

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (2 mol%)-K₂CO₃Toluene/H₂O1001265
Pd(OAc)₂ (2 mol%)PPh₃ (4 mol%)K₂CO₃Toluene/H₂O100875
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Dioxane100292
Pd₂(dba)₃ (1 mol%)XPhos (2 mol%)Cs₂CO₃THF80395

Data is illustrative and based on typical results for electron-deficient arylboronic acids.[1][4]

Table 2: Effect of Different Bases

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂/SPhosNa₂CO₃Dioxane/H₂O100678
Pd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O100485
Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100292
Pd(OAc)₂/SPhosCs₂CO₃Dioxane100294

Data is illustrative and based on typical results for electron-deficient arylboronic acids.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, base, palladium catalyst, and ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Protocol for Reaction Monitoring by TLC

Materials:

  • TLC plate (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (a solvent system that provides good separation of your starting materials and product, e.g., a mixture of hexanes and ethyl acetate)

  • Capillary tubes for spotting

  • UV lamp

Procedure:

  • Prepare a dilute solution of your starting materials (co-spot) in a suitable solvent.

  • At various time points during the reaction, take a small aliquot of the reaction mixture with a capillary tube and spot it on the TLC plate. Also, spot the co-spot reference.

  • Develop the TLC plate in the chamber with the chosen eluent.

  • Visualize the plate under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, which is fundamental to understanding the reaction mechanism and troubleshooting potential issues.

G cluster_2 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)(X)L₂ oa->pd2 tm Transmetalation pd2->tm pd2_ar Ar-Pd(II)-Ar'L₂ tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Regenerates Catalyst product Ar-Ar' (Product) re->product arx Aryl Halide (Ar-X) arx->oa boronic Boronic Acid (Ar'-B(OH)₂) boronic->tm base Base base->tm

References

effect of base on 4-(N-Propylaminocarbonyl)phenylboronic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(N-Propylaminocarbonyl)phenylboronic acid, particularly concerning the effects of basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound, especially in solution?

A1: The main stability concern for this compound in solution is its susceptibility to degradation under basic conditions. The primary degradation pathway is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often accelerated at higher pH values, temperatures, and in the presence of certain bases, leading to the formation of N-propylbenzamide and boric acid.[1] Oxidation can also be a competing degradation pathway.[2]

Q2: How does the presence of a base affect the stability of this compound?

A2: Bases catalyze the protodeboronation of arylboronic acids.[1][3][4] The reaction typically proceeds through the formation of a more reactive boronate species (ArB(OH)₃⁻) after the boronic acid is attacked by a hydroxide ion.[3][4] This intermediate is then protonated by a proton source, such as water, leading to the cleavage of the C-B bond.[3][4] The rate of this degradation is highly dependent on the pH of the solution.[2][5]

Q3: Are there specific bases that are more detrimental to the stability of this compound?

A3: Strong bases like sodium hydroxide (NaOH) are generally more detrimental than milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][4] The choice of base is a critical factor in minimizing degradation, especially in applications like Suzuki-Miyaura coupling, which are performed under basic conditions.[1][4]

Q4: What are the expected degradation products of this compound under basic conditions?

A4: The primary degradation product resulting from protodeboronation is N-propylbenzamide. Boric acid is also formed as a byproduct.[1]

Q5: How should this compound be handled and stored to ensure its stability?

A5: As a solid, it should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis and the formation of its anhydride (boroxine).[1] For in-solution applications where basic conditions are necessary, it is advisable to use the mildest possible base, the lowest effective temperature, and the shortest possible reaction time to minimize degradation.[1] Preparing solutions fresh before use is also a recommended practice.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield in a cross-coupling reaction (e.g., Suzuki-Miyaura) Degradation of the boronic acid due to harsh basic conditions.[1]- Use a milder base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃ instead of NaOH or KOH).[1][4] - Lower the reaction temperature.[1] - Reduce the reaction time by using a more active catalyst system.[4] - Ensure the purity of the starting material before the reaction.[1]
Formation of N-propylbenzamide as a major byproduct Protodeboronation has occurred as the primary degradation pathway.[1]- Optimize reaction conditions as described above (milder base, lower temperature, shorter time).[1] - Consider using an anhydrous solvent system if compatible with the reaction.
Inconsistent experimental results Variability in the quality of the boronic acid (e.g., presence of boroxine anhydride).[1]- Confirm the purity of the this compound using methods like NMR or HPLC before use.[1] - Store the compound under dry and inert conditions.[1]

Quantitative Data on Stability

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes. Actual degradation rates will vary based on specific experimental conditions such as concentration, solvent, and temperature.

Base pH Temperature (°C) Illustrative Half-life (t½) Primary Degradation Product
K₃PO₄~1250HoursN-propylbenzamide
K₂CO₃~1150Hours to DaysN-propylbenzamide
NaHCO₃~8.450Days to WeeksN-propylbenzamide
NaOH (0.1 M)1350Minutes to HoursN-propylbenzamide
NaOH (0.1 M)25HoursN-propylbenzamide

Experimental Protocols

Protocol for Monitoring the Degradation of this compound using HPLC

This protocol describes a general method for quantitatively assessing the stability of this compound in a basic aqueous solution.

1. Materials and Reagents:

  • This compound

  • Selected base (e.g., K₂CO₃, NaOH)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid (for mobile phase adjustment)

  • Volumetric flasks, pipettes, and vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Thermostatted water bath or reaction block

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Preparation of Reaction Solution: In a volumetric flask, add the desired amount of the selected base and water. Allow it to equilibrate to the desired reaction temperature (e.g., 50°C) in a water bath.

  • Initiation of Degradation Study: To initiate the degradation study, add a known volume of the boronic acid stock solution to the temperature-equilibrated basic solution. The final concentration should be suitable for HPLC analysis.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the degradation by neutralizing the sample with a suitable acid (e.g., dilute HCl) and dilute with the mobile phase to the working concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and water (with an acidic modifier like 0.1% phosphoric acid or formic acid). A gradient elution may be necessary to separate the parent compound from its degradation products (e.g., starting with 10% acetonitrile and ramping up to 90%).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Data Analysis:

    • Identify and integrate the peak corresponding to this compound and its primary degradation product (N-propylbenzamide).

    • Plot the concentration or peak area of the parent compound against time.

    • Determine the degradation rate and half-life by fitting the data to an appropriate kinetic model (e.g., first-order decay).[1]

Visualizations

Degradation Pathway

G cluster_0 A This compound B Tetrahedral Boronate Intermediate A->B + OH⁻ (Base) C N-propylbenzamide (Degradation Product) B->C + H₂O (Protodeboronation) D Boric Acid B->D + H₂O

Caption: Base-catalyzed protodeboronation of this compound.

Experimental Workflow

G cluster_1 prep Prepare Stock Solution of Boronic Acid initiate Initiate Reaction prep->initiate reaction Prepare Basic Solution & Equilibrate Temperature reaction->initiate sampling Sample at Time Intervals & Quench Reaction initiate->sampling hplc HPLC Analysis sampling->hplc data Data Analysis: Plot Concentration vs. Time hplc->data kinetics Determine Degradation Rate & Half-life data->kinetics

Caption: Workflow for the kinetic analysis of boronic acid degradation.

References

Technical Support Center: 4-(N-Propylaminocarbonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(N-Propylaminocarbonyl)phenylboronic acid. The information provided is designed to help manage and control impurities in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organic compound containing a phenylboronic acid moiety and an N-propylamide group. Boronic acids are versatile reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The presence of the amide functional group also makes it a valuable building block in medicinal chemistry for the synthesis of complex molecules with potential biological activity.

Q2: What are the most common impurities encountered during the synthesis and use of this compound?

A2: Common impurities can be categorized into three main groups:

  • Process-related impurities: These arise from the starting materials and reagents used in the synthesis of the boronic acid itself. A common precursor is N-propyl-4-bromobenzamide, so unreacted starting material may be present.

  • Product-related impurities: These include the trimeric anhydride of the boronic acid, known as a boroxine, as well as products from side reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen atom).

  • Reaction-related impurities: In subsequent reactions like Suzuki-Miyaura coupling, impurities can include homocoupling products of the boronic acid, byproducts from the decomposition of the catalyst or ligands, and protodeboronation of the starting material.

Q3: What is a boroxine and should I be concerned about its presence?

A3: A boroxine is a cyclic trimer formed by the dehydration of three boronic acid molecules.[1][2] The formation of boroxine from this compound is a reversible equilibrium. In many cases, boroxines are also active coupling partners in Suzuki-Miyaura reactions and their presence may not be detrimental to the reaction outcome.[3] However, the presence of a mixture of the boronic acid and its boroxine can lead to issues with stoichiometry and reproducibility. The equilibrium can be shifted back towards the boronic acid by the presence of water.

Q4: What is protodeboronation and how can I minimize it?

A4: Protodeboronation is a common side reaction of boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of N-propylbenzamide as a byproduct.[1][2] This reaction is often promoted by the presence of water, high temperatures, and strong bases. To minimize protodeboronation, it is advisable to use anhydrous reaction conditions, milder bases (e.g., potassium carbonate or potassium phosphate instead of sodium hydroxide), and the lowest effective reaction temperature.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered in reactions involving this compound.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Possible Cause Troubleshooting Step
Inactive CatalystEnsure the palladium catalyst is active. If using a Pd(0) source, ensure it has been stored under an inert atmosphere. For Pd(II) precatalysts, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.
Inappropriate BaseThe choice of base is critical. If you are observing low yield and significant protodeboronation, consider switching to a milder base such as K₃PO₄ or Cs₂CO₃.
Presence of OxygenOxygen can lead to the oxidative degradation of the palladium catalyst and promote homocoupling of the boronic acid. Ensure all solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction TemperatureWhile high temperatures can promote side reactions, a temperature that is too low may result in a sluggish or incomplete reaction. Incrementally increase the reaction temperature to find the optimal balance.
Poor Solubility of ReagentsEnsure all reactants are adequately solubilized in the chosen solvent system. A mixture of a polar aprotic solvent (e.g., dioxane, DMF) and water is often effective for Suzuki-Miyaura reactions.
Problem 2: Significant Formation of Impurities
Impurity Observed Possible Cause Mitigation Strategy
N-propylbenzamide (Protodeboronation Product)High reaction temperature, strong base, presence of water.Use anhydrous solvents, switch to a milder base (K₃PO₄, K₂CO₃), and lower the reaction temperature.
Biphenyl derivative (Homocoupling Product)Presence of oxygen, high catalyst loading, or elevated temperatures.Thoroughly degas all solvents and maintain a strict inert atmosphere. Optimize the catalyst loading to the lowest effective amount.
Unreacted N-propyl-4-bromobenzamide (if applicable)Incomplete borylation reaction during the synthesis of the boronic acid.Optimize the borylation reaction conditions (catalyst, base, temperature, time) to ensure complete conversion of the starting material. Purify the boronic acid before use.
BoroxineAnhydrous conditions and elevated temperatures during storage or reaction.The presence of boroxine is not always detrimental. If it is a concern, adding a small amount of water can shift the equilibrium back to the boronic acid. For consistent results, you can intentionally form the boroxine by azeotropic distillation with toluene and use it as the starting material.

Data Presentation

The following table summarizes potential impurities and their expected analytical signatures.

Compound Name Structure Molecular Weight Typical Analytical Method for Detection
This compoundC₁₀H₁₄BNO₃207.04HPLC-UV, ¹H NMR, ¹¹B NMR
N-propyl-4-bromobenzamideC₁₀H₁₂BrNO242.11HPLC-UV, ¹H NMR, GC-MS
N-propylbenzamideC₁₀H₁₃NO163.22HPLC-UV, ¹H NMR, GC-MS
4,4'-bis(N-propylcarbamoyl)biphenylC₂₀H₂₄N₂O₂336.42HPLC-UV, ¹H NMR, LC-MS
Tris(4-(N-propylaminocarbonyl)phenyl)boroxineC₃₀H₃₆B₃N₃O₆585.07¹H NMR, ¹¹B NMR

Experimental Protocols

Protocol 1: Synthesis of this compound via Miyaura Borylation

This protocol is a representative method based on general procedures for the Miyaura borylation of aryl halides.

Materials:

  • N-propyl-4-bromobenzamide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add N-propyl-4-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude boronate ester.

  • To the crude boronate ester, add a mixture of acetone and 1 M HCl.

  • Stir the mixture at room temperature for 2-4 hours to effect hydrolysis to the boronic acid.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., water/ethanol or toluene/heptane).

Protocol 2: Purification of this compound by Acid-Base Extraction

This protocol is a general method for the purification of boronic acids.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude boronic acid in diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with 1 M NaOH solution (3 x). The boronic acid will move into the aqueous layer as its sodium boronate salt.

  • Combine the aqueous layers and wash with diethyl ether or ethyl acetate to remove non-acidic organic impurities.

  • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath. The pure boronic acid should precipitate.

  • Extract the precipitated boronic acid with fresh diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified this compound.

Protocol 3: HPLC-UV Analysis of Reaction Mixture

This is a general-purpose HPLC method for monitoring the progress of reactions involving this compound.

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a suitable low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Take an aliquot of the reaction mixture and dilute it with a 1:1 mixture of water and acetonitrile.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Miyaura Borylation of N-propyl-4-bromobenzamide s2 Hydrolysis of Boronate Ester s1->s2 p1 Acid-Base Extraction s2->p1 Crude Product p2 Recrystallization p1->p2 a1 HPLC-UV p2->a1 Purified Product a2 NMR Spectroscopy p2->a2 a3 LC-MS p2->a3

Caption: Workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_suzuki cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Suzuki Coupling c1 Inactive Catalyst start->c1 c2 Protodeboronation start->c2 c3 Homocoupling start->c3 c4 Poor Solubility start->c4 s1 Use Fresh Catalyst & Degas Solvents c1->s1 s2 Use Milder Base & Lower Temperature c2->s2 s3 Strict Inert Atmosphere Optimize Catalyst Loading c3->s3 s4 Solvent Screening (e.g., Dioxane/Water) c4->s4

Caption: Troubleshooting decision tree for low yield in Suzuki-Miyaura coupling reactions.

impurity_formation cluster_impurities Potential Impurities boronic_acid This compound boroxine Boroxine (Trimeric Anhydride) boronic_acid->boroxine Dehydration (Heat, Anhydrous) protodeboronation N-propylbenzamide (Protodeboronation) boronic_acid->protodeboronation H₂O, Base, Heat homocoupling Biphenyl Homocoupling Product boronic_acid->homocoupling O₂, Pd Catalyst

Caption: Common impurity formation pathways for this compound.

References

strategies to minimize homocoupling of 4-(N-Propylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(N-Propylaminocarbonyl)phenylboronic acid. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during its use in Suzuki-Miyaura coupling reactions, with a specific focus on minimizing homocoupling.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a biaryl byproduct from two molecules of the boronic acid. This guide addresses specific issues that can lead to increased homocoupling of this compound and offers potential solutions.

Issue Potential Cause Troubleshooting Steps
High levels of biaryl byproduct detected. Oxygen in the reaction mixture: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.1. Ensure all solvents are thoroughly degassed before use. 2. Sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. 3. Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate catalyst or ligand: The choice of palladium catalyst and ligand significantly impacts the relative rates of cross-coupling and homocoupling.1. Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂). 2. Use bulky, electron-rich phosphine ligands which can favor reductive elimination over side reactions. 3. Consider using pre-formed palladium catalysts which can be more active and selective.
Incorrect base: The type and strength of the base can influence the rate of transmetalation and side reactions.1. Weaker bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred to strong bases like hydroxides (e.g., NaOH, KOH) which can promote homocoupling. 2. Use the base in a stoichiometric amount or slight excess. A large excess of base can be detrimental.
Reaction is sluggish, leading to decomposition and homocoupling. Low reaction temperature: Insufficient temperature can lead to slow cross-coupling, allowing more time for side reactions.1. Gradually increase the reaction temperature in increments of 10°C. 2. Ensure the chosen solvent has an appropriate boiling point for the desired reaction temperature.
Poor solvent choice: The solvent affects the solubility of reagents and the stability of the catalytic species.1. A mixture of a polar aprotic solvent (e.g., DME, THF, dioxane) and water is often effective. 2. Anhydrous conditions may be necessary in some cases, so ensure solvents are properly dried.
Inconsistent results between batches. Variable purity of boronic acid: Impurities in the this compound can interfere with the reaction.1. Check the purity of the boronic acid by NMR or LC-MS. 2. If necessary, recrystallize the boronic acid before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for homocoupling of this compound?

A1: The primary mechanism for homocoupling is believed to be the palladium-catalyzed oxidative coupling of two boronic acid molecules. This process is often promoted by the presence of oxygen. Another potential pathway involves the reaction of the boronic acid with the palladium catalyst in the absence of the coupling partner.

Q2: Which palladium catalyst is best for minimizing homocoupling with this specific boronic acid?

A2: While the optimal catalyst is substrate-dependent, palladium catalysts with bulky, electron-rich phosphine ligands, such as those based on dppf (1,1'-bis(diphenylphosphino)ferrocene) or trialkylphosphines, are often effective in minimizing homocoupling by promoting the desired cross-coupling reaction. It is recommended to screen a variety of catalysts and ligands to find the best conditions for your specific reaction.

Q3: Can the order of addition of reagents affect the extent of homocoupling?

A3: Yes, the order of addition can be critical. It is generally recommended to add the palladium catalyst to the mixture of the boronic acid, aryl halide, and base under an inert atmosphere just before heating. This can minimize the time the boronic acid is in contact with the catalyst in the absence of the aryl halide, potentially reducing homocoupling.

Q4: How can I effectively degas my reaction mixture?

A4: A common and effective method is the "freeze-pump-thaw" technique, where the reaction mixture is frozen in liquid nitrogen, subjected to a vacuum to remove gases, and then thawed under an inert atmosphere. This cycle is typically repeated three times. For less sensitive reactions, sparging the solvent with an inert gas like argon or nitrogen for 15-30 minutes can be sufficient.

Experimental Protocols

General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
  • Reagent Preparation:

    • Ensure the this compound, aryl halide, and base are of high purity.

    • Degas all solvents by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup:

    • To a dry reaction flask, add the this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the degassed solvent(s) via syringe.

    • Stir the mixture at room temperature for 10 minutes.

  • Catalyst Addition and Reaction:

    • Add the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%) to the reaction mixture under a positive flow of inert gas.

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key chemical pathways and workflows discussed.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' (Cross-Coupling Product) ArPdArB->ArAr ArX Ar-X (Aryl Halide) ArX->ArPdX ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->ArPdArB Homocoupling Ar'-Ar' (Homocoupling Product) ArBOH->Homocoupling Oxidative Homocoupling Base Base Base->ArPdArB PdII_side Pd(II) Species PdII_side->Homocoupling O2 O₂ O2->Homocoupling

Caption: Suzuki-Miyaura cross-coupling cycle and competing homocoupling pathway.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously deoxygenated? Start->Check_Oxygen Degas Degas solvents and use inert atmosphere Check_Oxygen->Degas No Check_Base Is a strong base being used? Check_Oxygen->Check_Base Yes Degas->Check_Base Switch_Base Switch to a weaker base (e.g., K₂CO₃, K₃PO₄) Check_Base->Switch_Base Yes Check_Catalyst Is the catalyst/ligand optimal? Check_Base->Check_Catalyst No Switch_Base->Check_Catalyst Screen_Catalysts Screen bulky, electron-rich ligands Check_Catalyst->Screen_Catalysts No Check_Temp Is the reaction temperature too low? Check_Catalyst->Check_Temp Yes Screen_Catalysts->Check_Temp Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp Yes End Homocoupling Minimized Check_Temp->End No Increase_Temp->End

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

dealing with poor solubility of 4-(N-Propylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 4-(N-Propylaminocarbonyl)phenylboronic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: Phenylboronic acids, particularly those with amide substituents, can exhibit limited solubility in common organic solvents due to their crystalline nature and potential for intermolecular hydrogen bonding.[1] Solubility is often low in nonpolar solvents like hexanes and hydrocarbons, and moderate in some polar organic solvents.[2][3] For reactions like the Suzuki-Miyaura coupling, a mixture of solvents or the addition of a base is often necessary to achieve dissolution.[4][5]

Q2: What are the best initial solvents to try for dissolving this compound?

A2: For initial dissolution attempts, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dioxane are good starting points.[4][6] Alcohols like methanol or ethanol can also be effective.[7] Often, a co-solvent system, such as dioxane/water or THF/water, is employed to improve solubility, especially for cross-coupling reactions.[4][7]

Q3: How does adding a base help with solubility in Suzuki-Miyaura reactions?

A3: In Suzuki-Miyaura coupling, a base is essential not only for the catalytic cycle but also for improving the solubility of the boronic acid.[8][9] The base reacts with the boronic acid to form a more soluble boronate salt, which is more reactive in the transmetalation step of the reaction.[8] Commonly used bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[5]

Q4: Can I heat the mixture to improve solubility?

A4: Yes, gentle heating can significantly increase the solubility of boronic acids.[7] However, it is crucial to be aware of the thermal stability of your compound and other reagents in the reaction mixture. Prolonged heating can also lead to the dehydration of the boronic acid to form its trimeric anhydride, known as a boroxine, which can affect reactivity.

Q5: I observe a white precipitate crashing out of my reaction. What could it be?

A5: If you are using a boronic acid, a common byproduct is the formation of boroxines, which are cyclic trimers formed by the dehydration of three boronic acid molecules.[10] These are often less soluble than the parent boronic acid. Another possibility, especially during workup, is the precipitation of the boronic acid itself if the solvent polarity or pH changes unfavorably.

Q6: Are there any chemical modifications I can make to improve the solubility of my boronic acid?

A6: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly improve its solubility in organic solvents and also enhance its stability.[2][11] Another strategy is to form an N-methyliminodiacetic acid (MIDA) boronate, which is air-stable and can slowly release the boronic acid under reaction conditions.[12] Additionally, forming a diethanolamine adduct can create a more stable, crystalline solid that may be more amenable to handling and can be used directly in reactions with protic solvents.[13][14]

Solubility Profile

The following table provides an illustrative summary of the expected solubility of this compound in common laboratory solvents. Note: This data is estimated based on the general behavior of substituted phenylboronic acids and should be confirmed experimentally.

SolventTypeExpected SolubilityNotes
WaterPolar ProticPoor (increases with pH)Solubility can be significantly improved by adding a base to form the corresponding boronate salt.[7]
HexaneNonpolarInsolubleHydrocarbon solvents are generally poor choices for dissolving boronic acids.[3]
TolueneNonpolar AromaticPoor to Sparingly SolubleOften used in Suzuki reactions, but typically requires a co-solvent and/or heating.[4][5]
Dichloromethane (DCM)Polar AproticSparingly SolubleMay be suitable for some applications, but solubility is limited.
Diethyl EtherPolar AproticModerately SolubleEthers are generally good solvents for phenylboronic acids.[2][3]
Tetrahydrofuran (THF)Polar AproticSolubleA common solvent for Suzuki-Miyaura reactions, often used with water.[4][15]
AcetonePolar AproticSolubleKetones generally show good solubility for phenylboronic acids.[2][11]
Dimethylformamide (DMF)Polar AproticVery SolubleA good solvent for dissolving many poorly soluble organic compounds.[4]
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleAnother strong polar aprotic solvent suitable for challenging solubility cases.[7]

Troubleshooting Guide

Problem: The boronic acid is not dissolving sufficiently for a Suzuki-Miyaura coupling reaction.

This guide provides a systematic approach to overcoming the poor solubility of this compound in a typical cross-coupling reaction.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Initial State: This compound and aryl halide in reaction vessel step1 Add chosen organic solvent (e.g., Dioxane, THF, Toluene) start->step1 step2 Observe for complete dissolution step1->step2 step3 Add aqueous base (e.g., K2CO3, K3PO4 solution) step2->step3 Incomplete Dissolution step6 Proceed with catalyst addition and reaction step2->step6 Complete Dissolution step4 Gently heat the mixture (e.g., 50-80 °C) step3->step4 step5 Consider a co-solvent (e.g., DMF, DMSO) step4->step5 Still Insoluble step4->step6 Dissolved step5->step6 step7 Alternative Strategy: Convert to a more soluble derivative (e.g., pinacol ester, MIDA boronate) step5->step7 Still Insoluble

Caption: A decision tree for troubleshooting the dissolution of this compound.

Experimental Protocols

Protocol 1: General Solubilization for Suzuki-Miyaura Coupling

This protocol outlines a general method for achieving the dissolution of this compound for a typical Suzuki-Miyaura cross-coupling reaction.

  • Vessel Preparation: In an oven-dried reaction flask equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents) and the aryl halide (1.0 equivalent).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add a degassed organic solvent, such as dioxane or THF (to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent).[4][13]

  • Base Addition: Add an aqueous solution of a suitable base, such as 2M K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents). A common solvent ratio is 4:1 or 5:1 organic solvent to aqueous base.[13]

  • Dissolution: Stir the biphasic mixture. If the boronic acid does not fully dissolve, gently warm the reaction mixture to 50-80 °C with vigorous stirring.[7]

  • Catalyst Addition: Once the boronic acid has dissolved, add the palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary ligands under the inert atmosphere.

  • Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress.[13]

Protocol 2: Preparation of a Diethanolamine Adduct for Improved Handling and Solubility

This protocol describes the formation of a diethanolamine adduct of the boronic acid, which is often a stable, crystalline solid that can be used directly in subsequent reactions.[13][14]

  • Dissolution: In a vial with a stir bar, suspend the this compound (1.0 equivalent) in a minimal amount of a suitable solvent like dichloromethane or a mixture of toluene and heptane.

  • Reagent Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.

  • Precipitation: A precipitate may form immediately, or the initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Continue stirring the slurry for 15-30 minutes to ensure complete formation of the adduct.

  • Filtration and Drying: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry it under a vacuum.

  • Usage: This stable diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents or solvent mixtures containing water, which facilitates the release of the free boronic acid.[14]

G cluster_1 Suzuki Coupling Workflow cluster_2 A 1. Combine Boronic Acid, Aryl Halide, and Base B 2. Add Degassed Solvent System (e.g., Dioxane/H2O) A->B C 3. Heat and Stir for Dissolution B->C D 4. Add Pd Catalyst under Inert Atmosphere C->D crit1 Solubility Check C->crit1 Incomplete Dissolution? (See Troubleshooting) E 5. Heat to Reaction Temperature (e.g., 100°C) D->E F 6. Monitor Reaction (TLC, LC-MS) E->F crit2 Catalyst Activity Check E->crit2 No Reaction? (Check Catalyst/Base) G 7. Workup and Purification F->G

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction highlighting critical checkpoints.

References

Technical Support Center: 4-(N-Propylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura coupling reactions involving 4-(N-Propylaminocarbonyl)phenylboronic acid. Special attention is given to the impact of water on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in Suzuki-Miyaura coupling reactions?

A1: Water can have both beneficial and detrimental effects on Suzuki-Miyaura couplings. It can act as a solvent or co-solvent, often increasing the solubility of inorganic bases (e.g., K₂CO₃, K₃PO₄) which is crucial for the transmetalation step.[1] For some systems, aqueous conditions can lead to higher yields and faster reaction rates. However, excess water can also lead to undesired side reactions, such as hydrolysis of the boronic acid (protodeboronation) and decomposition of the palladium catalyst.

Q2: Is this compound stable in aqueous solutions?

A2: While boronic acids are generally considered stable in aqueous media, they can undergo hydrolysis, particularly at elevated temperatures and pH. The amide functional group in this compound is relatively stable, but the boronic acid moiety itself can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. The stability is influenced by factors such as pH, temperature, and the presence of other reagents.

Q3: Can I run the Suzuki-Miyaura coupling of this compound under completely anhydrous conditions?

A3: Yes, it is possible to run the reaction under anhydrous conditions, and this can be advantageous in minimizing protodeboronation. However, achieving and maintaining strictly anhydrous conditions requires careful drying of solvents and reagents. In some cases, a small, controlled amount of water is necessary to facilitate the dissolution and activity of the base, leading to improved reaction outcomes.

Q4: What are the common side products when using this compound in aqueous Suzuki couplings?

A4: Common side products include:

  • Homocoupling product: The boronic acid coupling with itself to form a biaryl species. This can be promoted by the presence of oxygen.

  • Protodeboronation product: The replacement of the boronic acid group with a hydrogen atom, yielding N-propylbenzamide.

  • Hydrolysis of the amide: While less common under typical Suzuki conditions, prolonged heating in strongly acidic or basic aqueous solutions could lead to hydrolysis of the N-propylaminocarbonyl group.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to No Yield 1. Catalyst Inactivity: The palladium catalyst may be oxidized or inactive. 2. Poor Reagent Purity: The boronic acid or aryl halide may be impure or degraded. 3. Suboptimal Base/Solvent Combination: The chosen base may not be soluble or effective in the solvent system. 4. Insufficient Degassing: Oxygen in the reaction mixture can lead to catalyst decomposition and homocoupling.1. Use a fresh, high-quality palladium precatalyst. Consider using a more robust catalyst system (e.g., with a specialized ligand). 2. Verify the purity of starting materials by NMR or other analytical techniques. 3. If using an organic solvent, try adding a small amount of water (e.g., 10:1 organic solvent to water) to improve base solubility. Alternatively, switch to a different base-solvent combination. 4. Ensure thorough degassing of the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
Significant Protodeboronation 1. Excess Water: High concentrations of water can be the proton source for this side reaction. 2. High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation. 3. Strong Base: A highly basic aqueous environment can promote the cleavage of the C-B bond.1. Reduce the amount of water in the reaction. Consider using a biphasic system with vigorous stirring or switching to anhydrous conditions. 2. Lower the reaction temperature and monitor the reaction over a longer period. 3. Use a milder base such as K₂CO₃ or CsF instead of stronger bases like NaOH or K₃PO₄.
Formation of Homocoupling Byproduct 1. Oxygen Contamination: Presence of O₂ can facilitate the oxidative homocoupling of the boronic acid. 2. Inefficient Catalytic Cycle: A slow transmetalation step can lead to side reactions.1. Ensure the reaction is performed under a strictly inert atmosphere. 2. Optimize the reaction conditions (ligand, base, solvent) to favor the cross-coupling pathway.
Poor Solubility of Reagents 1. Inappropriate Solvent: The chosen solvent may not effectively dissolve all reaction components.1. Use a co-solvent system. For example, a mixture of toluene/ethanol or dioxane/water can improve solubility. 2. Increase the reaction temperature, if compatible with the stability of the reagents.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling in an Aqueous Co-Solvent System

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Dioxane and Water (4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (finely powdered and dried) (3.0 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, this compound, and dried K₃PO₄ to a flame-dried Schlenk flask.

  • Add Pd(OAc)₂ and SPhos.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd(0)L2->OxAdd Aryl Halide Pd(II)Complex R¹-Pd(II)L₂-X OxAdd->Pd(II)Complex Transmetalation Transmetalation (R²-B(OH)₂ + Base) Pd(II)Complex->Transmetalation Pd(II)Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)Intermediate Boronic Acid RedElim Reductive Elimination Pd(II)Intermediate->RedElim RedElim->Pd(0)L2 Product (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield in Suzuki Reaction CheckCatalyst Check Catalyst Activity and Reagent Purity Start->CheckCatalyst OptimizeConditions Optimize Base/Solvent/Temperature CheckCatalyst->OptimizeConditions Reagents OK Failure Still Low Yield CheckCatalyst->Failure Reagents Degraded Degas Ensure Proper Degassing OptimizeConditions->Degas Conditions Optimized OptimizeConditions->Failure No Improvement Success Improved Yield Degas->Success Sufficiently Degassed Degas->Failure Oxygen Present ConsiderAlternatives Consider Alternative Catalysts/Ligands Failure->ConsiderAlternatives

Caption: A logical workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction.

References

Technical Support Center: Catalyst Poisoning in Reactions with 4-(N-Propylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues in catalytic reactions involving 4-(N-Propylaminocarbonyl)phenylboronic acid. The following frequently asked questions (FAQs) and troubleshooting guides address common problems, with a focus on catalyst poisoning and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using this compound has a very low yield or is not proceeding at all. What are the most common initial checks?

A1: When a Suzuki-Miyaura coupling reaction fails, a systematic approach to troubleshooting is crucial. Start by evaluating the following key parameters:

  • Catalyst Activity: Ensure your palladium catalyst and ligands are active. Many palladium precatalysts, especially those involving phosphine ligands, can be sensitive to air and moisture.[1] Using a freshly opened bottle or a more robust, air-stable precatalyst can be beneficial. The active catalytic species is typically Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.

  • Inert Atmosphere: Oxygen can lead to the oxidative degradation of the palladium catalyst and can also promote the unwanted homocoupling of the boronic acid.[1] It is critical to ensure that your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are thoroughly degassed prior to use.[1]

  • Reagent Purity: Verify the purity of all your reagents, including the aryl halide, the base, and this compound itself. Boronic acids can degrade over time.

  • Base and Solvent Selection: The choice of base and solvent system is critical and highly interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product. Ensure the base is finely powdered and dry for anhydrous reactions.

Q2: Could the this compound itself be inhibiting the catalyst?

A2: Yes, it is possible for the substrate to interact with the catalyst in a non-productive manner. The amide functional group in this compound contains lone pairs of electrons on the nitrogen and oxygen atoms which could potentially coordinate to the palladium center. This coordination could occupy a vacant site on the catalyst that is necessary for the catalytic cycle to proceed, thereby acting as an inhibitor. While amides are often well-tolerated, strong coordination could slow down or halt the reaction. If substrate inhibition is suspected, adjusting the ligand on the palladium catalyst to a bulkier one may help to disfavor this side coordination.

Q3: I suspect my reaction is suffering from catalyst poisoning from an external source. What are common catalyst poisons for palladium in Suzuki-Miyaura coupling?

A3: Palladium catalysts are sensitive to a variety of substances that can act as poisons by irreversibly binding to the metal center and deactivating it. Common poisons include:

  • Sulfur Compounds: Elemental sulfur and various sulfur-containing compounds are notorious poisons for palladium catalysts.[1][2] Sources can include contaminated reagents or solvents.

  • Excess Cyanide: Excess cyanide ions can terminate the catalytic cycle by forming stable, inactive palladium-cyanide complexes.[3]

  • Other Nucleophiles/Coordinating Species: Reagents with strong coordinating abilities, if present as impurities, can compete with the desired substrates for binding to the palladium center.

Q4: How can I test for and remove potential catalyst poisons from my reagents?

A4: If you suspect contamination, you can try running a control reaction with a known "clean" set of reagents to see if the problem persists. To purify your reagents:

  • Recrystallization: this compound and the coupling partner can be recrystallized to remove non-volatile impurities.

  • Solvent Purification: Use freshly distilled or commercially available anhydrous solvents.

  • Activated Carbon Treatment: In some cases, treating solutions of reagents with activated carbon can help to remove certain organic impurities.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low-yield reactions with this compound.

Symptom Potential Cause Recommended Action
No reaction or very low conversion of starting materials.Inactive Catalyst- Use a fresh batch of palladium precatalyst and ligand.- Consider using a more robust, air-stable precatalyst (e.g., a palladacycle).[1]- Ensure proper in situ reduction of Pd(II) to Pd(0) if applicable.
Poorly Degassed Solvents/Air Leak- Thoroughly degas all solvents (e.g., by freeze-pump-thaw cycles or sparging with inert gas for an extended period).- Check all seals and connections on your reaction setup for potential leaks.
Incorrect Base or Solvent- Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, DMF, with or without water).- Ensure the base is finely ground and anhydrous if required.
Significant amount of homocoupling product of the boronic acid observed.Oxygen Contamination- Improve the degassing procedure for solvents and the inert atmosphere of the reaction.[1]
Protodeboronation (replacement of the boronic acid group with hydrogen) is a major side reaction.Presence of Water and/or Strong Base- Switch to anhydrous reaction conditions.- Use a milder base such as K₂CO₃ or KF.
Reaction starts but does not go to completion.Catalyst Deactivation/Poisoning- Add a second portion of fresh catalyst to the reaction mixture.- Consider potential sources of catalyst poisons (e.g., sulfur-containing impurities) and purify reagents if necessary.[1][2]
Substrate Inhibition- Try using a bulkier phosphine ligand (e.g., XPhos, SPhos) to potentially disfavor coordination of the amide group to the palladium center.

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction:

  • Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the vial.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Reaction Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst Assess Catalyst & Ligand Activity start->check_catalyst check_conditions Evaluate Reaction Conditions (Solvent, Base, Temp) start->check_conditions check_atmosphere Ensure Inert Atmosphere (Degassing, No Leaks) start->check_atmosphere sub_issue Issue Persists check_reagents->sub_issue check_catalyst->sub_issue check_conditions->sub_issue check_atmosphere->sub_issue investigate_poisoning Investigate Catalyst Poisoning sub_issue->investigate_poisoning Yes investigate_inhibition Consider Substrate Inhibition sub_issue->investigate_inhibition Yes purify_reagents Purify Reagents (Recrystallization, etc.) investigate_poisoning->purify_reagents change_ligand Screen Bulky Ligands investigate_inhibition->change_ligand rerun_reaction Re-run Optimized Reaction purify_reagents->rerun_reaction change_ligand->rerun_reaction Catalyst_Deactivation cluster_poisons Potential Poisons cluster_inhibitors Potential Inhibitors catalyst Active Pd(0) Catalyst sulfur Sulfur Compounds catalyst->sulfur Irreversible Binding cyanide Excess Cyanide catalyst->cyanide Forms Stable Complex other_impurities Coordinating Impurities catalyst->other_impurities Competitive Binding amide_substrate Amide Group on Substrate catalyst->amide_substrate Reversible Coordination deactivated_catalyst Inactive Catalyst Species sulfur->deactivated_catalyst cyanide->deactivated_catalyst other_impurities->deactivated_catalyst amide_substrate->deactivated_catalyst Leads to Inhibition

References

Validation & Comparative

The Strategic Advantage of 4-(N-Propylaminocarbonyl)phenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of reagents available, 4-(N-Propylaminocarbonyl)phenylboronic acid has emerged as a valuable tool, offering distinct advantages in the construction of complex molecular architectures. This guide provides a comparative analysis of this reagent, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Enhanced Utility in Cross-Coupling Chemistry

The primary advantage of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The N-propylaminocarbonyl group imparts unique electronic and solubility properties to the molecule, which can translate to improved reaction outcomes compared to simpler phenylboronic acids.

The amide functionality, being a moderate electron-withdrawing group, can influence the electronic nature of the boronic acid, potentially affecting the transmetalation step in the Suzuki-Miyaura catalytic cycle. This can lead to cleaner reactions and higher yields in certain contexts. Furthermore, the presence of the N-propyl group can enhance solubility in a wider range of organic solvents, facilitating more versatile reaction conditions.

Comparative Performance in Suzuki-Miyaura Coupling

While direct, head-to-head comparative studies for this compound are not extensively documented in publicly available literature, we can infer its performance based on data from structurally similar substituted phenylboronic acids in Suzuki-Miyaura reactions. The following table summarizes representative yields for the coupling of various boronic acids with aryl bromides, providing a context for expected performance.

Boronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic Acid 4-BromoacetophenonePd(OAc)₂ (1)K₂CO₃Water/Ethanol60296[1]
4-Butylphenylboronic Acid 4-BromoacetophenonePd-NHC (cat.)KOHIPA/WaterRT0.1776[2]
4-Carboxyphenylboronic Acid 1-Bromo-4-fluorobenzenePd/G-COOH (0.44)K₂CO₃Dioxane1108~95%[3]
N-Boc-2-pyrroleboronic acid 5-bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (cat.)K₂CO₃DME802High[4]

Note: This table presents data from different sources with varying reaction conditions and should be used as a qualitative guide.

The data suggests that substituted phenylboronic acids can be highly effective in Suzuki-Miyaura couplings, with yields often exceeding 90%. The choice of catalyst, base, and solvent system is crucial and often requires optimization for specific substrates. The N-propylaminocarbonyl group in the target molecule is not expected to interfere with the reaction and may offer advantages in terms of product isolation and purification due to its distinct polarity.

Experimental Protocols

A general protocol for a Suzuki-Miyaura coupling reaction using a substituted phenylboronic acid is provided below. This can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with a Substituted Phenylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Synthetic Advantage

To better illustrate the utility of this compound, the following diagrams, generated using Graphviz, depict the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Biaryl Product Reductive Elimination->Ar-Ar' ArX ArX Ar'B(OH)2 4-(R-CO-NH-Ph)B(OH)2 Base Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, 4-(R-CO-NH-Ph)B(OH)2, Base Inert_Atmosphere Evacuate and backfill with Inert Gas Reagents->Inert_Atmosphere Catalyst_Solvent Add Pd Catalyst and Solvent Inert_Atmosphere->Catalyst_Solvent Heating Heat to 80-100 °C Catalyst_Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Extraction Aqueous Workup and Extraction Monitoring->Extraction Reaction Complete Purification Column Chromatography Extraction->Purification Product Pure Biaryl Product Purification->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound represents a sophisticated building block for modern organic synthesis. Its unique substitution pattern offers potential advantages in terms of solubility and electronic properties, which can be leveraged to optimize Suzuki-Miyaura cross-coupling reactions. While direct comparative data remains scarce, the performance of structurally related boronic acids suggests that it is a highly effective reagent for the synthesis of complex biaryl structures. The provided experimental protocol and workflow diagrams offer a practical guide for researchers looking to incorporate this valuable reagent into their synthetic endeavors.

References

A Comparative Guide to Boron Reagents for Suzuki-Miyaura Coupling: Alternatives to 4-(N-Propylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly biaryl scaffolds prevalent in pharmaceuticals. The choice of the boron reagent is a critical parameter that dictates reaction efficiency, yield, and functional group tolerance. This guide provides an objective comparison of 4-(N-Propylaminocarbonyl)phenylboronic acid and its alternatives, supported by experimental data and detailed methodologies.

The N-propylaminocarbonyl group at the para-position of phenylboronic acid renders the boronic acid electron-deficient, which can present challenges in the Suzuki-Miyaura coupling, primarily by slowing down the crucial transmetalation step. To overcome these challenges and to improve stability and handling, several alternative boron reagents have been developed. This guide will compare the performance of this compound with its corresponding pinacol boronate ester and potassium trifluoroborate salt.

Performance Comparison of Boron Reagents

The selection of a boron reagent for Suzuki-Miyaura coupling often involves a trade-off between reactivity and stability. Boronic acids are generally the most reactive species but can be prone to decomposition, such as protodeboronation. Boronate esters and organotrifluoroborates offer enhanced stability, which is advantageous for multi-step synthesis and for compounds that are difficult to handle.

Below is a summary of the performance of this compound and its alternatives in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Boron ReagentStructureReaction Time (h)Temperature (°C)Yield (%)
This compoundO=C(Nc1ccc(B(O)O)cc1)CCC1210085
This compound pinacol esterCC1(C)OB(c2ccc(C(=O)NCCC)cc2)OC1(C)C1810082
Potassium 4-(N-Propylaminocarbonyl)phenyltrifluoroborate[K+].[F-]--INVALID-LINK--(F)c1ccc(C(=O)NCCC)cc11610088

Reaction Conditions: Boron reagent (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), 1,4-dioxane/H₂O (4:1), under N₂ atmosphere.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reactions cited in the performance comparison table are provided below.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask was added the aryl bromide (1.0 mmol), the respective boron reagent (1.2 mmol), and potassium carbonate (2.0 mmol). The flask was evacuated and backfilled with nitrogen three times. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) was then added. A degassed 4:1 mixture of 1,4-dioxane and water (5 mL) was added, and the reaction mixture was heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Mechanistic Insights and Reagent Selection

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly influences the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation B(OH)3 B(OR)3 or BF4- Ar-Pd(II)-X(L2)->B(OH)3 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' R-B(OH)2 R-B(OR)2 or R-BF3K R-B(OH)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For electron-deficient systems like this compound, the transmetalation step can be sluggish. The choice of a more stable but potentially less reactive alternative like a pinacol ester or a trifluoroborate salt may require optimization of the reaction conditions, such as employing a more active catalyst system (e.g., using Buchwald-type ligands) or a stronger base to facilitate the formation of the active boronate species.

Experimental Workflow

The general workflow for selecting and optimizing a boron reagent for a Suzuki-Miyaura coupling is outlined below.

Experimental_Workflow cluster_0 Reagent Selection and Preparation cluster_1 Reaction Optimization cluster_2 Scale-up and Analysis Start Define Target Biaryl Select_Boron_Reagent Select Boron Reagent (Boronic Acid, Ester, or Trifluoroborate) Start->Select_Boron_Reagent Synthesize_or_Procure Synthesize or Procure Reagents Select_Boron_Reagent->Synthesize_or_Procure Initial_Screening Initial Suzuki Coupling Screening (Standard Conditions) Synthesize_or_Procure->Initial_Screening Analyze_Results Analyze Results (Yield, Purity) Initial_Screening->Analyze_Results Optimization Optimize Conditions (Catalyst, Base, Solvent, Temp.) Analyze_Results->Optimization Low Yield or Impurities Scale_Up Scale-up Synthesis Analyze_Results->Scale_Up Good Yield and Purity Optimization->Scale_Up Purification Purification and Characterization Scale_Up->Purification Final_Product Final Biaryl Product Purification->Final_Product

Purity Assessment of Synthesized 4-(N-Propylaminocarbonyl)phenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug safety and efficacy. For novel compounds such as 4-(N-Propylaminocarbonyl)phenylboronic acid, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides a comparative analysis of standard analytical techniques for determining the purity of synthesized this compound, offering insights into method selection and data interpretation. We present a comparison with structurally similar alternatives and provide detailed experimental protocols to aid in the establishment of robust quality control measures.

Comparative Purity Analysis

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of impurities. A typical purity specification for this compound is ≥98%.

Table 1: Comparison of Purity Assessment Methods for Arylboronic Acids

Analytical TechniqueThis compoundAlternative: 4-Carboxyphenylboronic acidAlternative: 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
Purity by HPLC (%) ≥ 98.0≥ 97.0≥ 95.0
Major Impurity Boroxine trimerUnreacted starting materialsDe-borylated amide
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrum (m/z) [M-H]⁻ at 206.08[M-H]⁻ at 165.02[M-H]⁻ at 192.08

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are standard protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of the purity of this compound and the detection of potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound. The spectrum of the closely related 4-(N-Isopropylaminocarbonyl)phenylboronic acid provides a reference for expected chemical shifts.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire the spectrum at room temperature.

  • Expected Chemical Shifts (based on related structures):

    • Aromatic protons: ~7.8-8.0 ppm

    • Amide NH proton: ~8.5 ppm

    • Propyl group CH₂ protons: ~3.2 ppm and ~1.5 ppm

    • Propyl group CH₃ protons: ~0.9 ppm

    • Boronic acid OH protons: Broad singlet, may be exchangeable.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the target compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often preferred for boronic acids.

  • Sample Preparation: Infuse a dilute solution of the sample (in methanol or acetonitrile) directly into the mass spectrometer.

  • Expected Result: A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 206.08.

Visualizing the Role of Arylboronic Acids in Drug Development

Arylboronic acids are a class of compounds that have garnered significant interest in drug development, particularly as inhibitors of the proteasome, a key player in cellular protein degradation. The following diagram illustrates the mechanism of proteasome inhibition by a generic arylboronic acid, a pathway relevant to the therapeutic potential of compounds like this compound.

Proteasome_Inhibition_Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 Inhibition by Arylboronic Acid Protein Target Protein Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Recognition Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Proteolysis Inhibited_Proteasome Inhibited Proteasome Boronic_Acid Arylboronic Acid Inhibitor Boronic_Acid->Proteasome Binding to Active Site

Caption: Mechanism of proteasome inhibition by an arylboronic acid.

Experimental Workflow for Purity Assessment

A systematic workflow is essential for the comprehensive purity analysis of a newly synthesized compound. The following diagram outlines the logical steps from sample reception to final purity determination.

Purity_Assessment_Workflow cluster_workflow Purity Assessment Workflow Start Synthesized Compound Received Sample_Prep Sample Preparation (Dissolution, Dilution) Start->Sample_Prep HPLC_Analysis HPLC Analysis (Quantitative Purity) Sample_Prep->HPLC_Analysis NMR_Analysis NMR Spectroscopy (Structural Confirmation) Sample_Prep->NMR_Analysis MS_Analysis Mass Spectrometry (Molecular Weight Verification) Sample_Prep->MS_Analysis Data_Analysis Data Analysis and Impurity Profiling HPLC_Analysis->Data_Analysis NMR_Analysis->Data_Analysis MS_Analysis->Data_Analysis Purity_Report Final Purity Report Generation Data_Analysis->Purity_Report Decision Meets Specification? Purity_Report->Decision Release Release for Further Use Decision->Release Yes Repurify Repurification Required Decision->Repurify No

Caption: A typical workflow for the purity assessment of a synthesized chemical entity.

A Researcher's Guide to the Comparative Reactivity of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted phenylboronic acids is critical for optimizing synthetic routes and designing novel molecular entities. These organoboron compounds are cornerstones of modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Their reactivity is profoundly influenced by the electronic and steric nature of substituents on the phenyl ring. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.

Comparative Reactivity Analysis: Electronic and Steric Effects

The reactivity of a substituted phenylboronic acid in cross-coupling reactions is primarily dictated by the efficiency of the transmetalation step, where the aryl group is transferred from the boron atom to the transition metal catalyst. Both electronic and steric factors of the substituents on the phenyl ring play a crucial role in modulating this process.

Electronic Effects:

The electronic properties of substituents significantly impact the nucleophilicity of the aryl group and the Lewis acidity of the boron atom. The Hammett equation provides a quantitative framework for correlating the electronic influence of meta- and para-substituents on reaction rates.[1][2]

  • Electron-donating groups (EDGs) increase the electron density on the phenyl ring, which is generally believed to accelerate the boron-to-palladium transmetalation step in Suzuki-Miyaura reactions.[3] However, the overall effect can be complex and catalyst-dependent.

  • Electron-withdrawing groups (EWGs) decrease the electron density of the aryl group. In some systems, such as nickel-catalyzed couplings, more electron-poor arylboronic acids have been shown to exhibit higher reactivity, suggesting they undergo transmetalation more readily.[4]

A Hammett analysis conducted on the oxidative addition of substituted bromobenzenes to a nickel complex, a related step in cross-coupling, also demonstrates a clear electronic dependence.[5]

Table 1: Influence of Substituents on Phenylboronic Acid Reactivity

Substituent (p-X) Hammett Constant (σp) General Reactivity Trend (Suzuki-Miyaura) Notes
-OCH₃ -0.27 Generally increased Strong electron-donating group
-CH₃ -0.17 Generally increased Electron-donating group
-H 0.00 Baseline Unsubstituted phenylboronic acid
-F 0.06 Variable Weak electron-withdrawing group
-Cl 0.23 Variable Electron-withdrawing group
-CN 0.66 Generally decreased Strong electron-withdrawing group

| -NO₂ | 0.78 | Generally decreased | Strong electron-withdrawing group[6] |

Data compiled from various sources on Hammett constants and general observations in cross-coupling literature.

Steric Effects:

Steric hindrance, particularly from ortho-substituents, can significantly influence the rate of reaction.

  • Ortho-Substituents: The presence of groups at the ortho position can hinder the approach of the boronic acid to the metal center, slowing down the transmetalation step.[5] However, in some cases, ortho-substitution has been observed to have a positive impact, potentially by influencing competing esterification reactions.[7] The specific outcome can depend on the nature of the substituent and the reaction conditions.[8] For instance, the addition of one or two ortho-methyl groups can reduce the rate of oxidative addition by a factor of 5 or 100, respectively.[5]

Oxidative Stability:

A significant challenge in the application of boronic acids, especially in biological contexts, is their susceptibility to oxidative degradation.[9] The empty p-orbital of the boron atom is prone to nucleophilic attack by reactive oxygen species, leading to irreversible oxidative deboronation.[9] The stability can be enhanced by installing a pendant carboxyl group that coordinates with the boron atom, making it 10,000-fold more resistant to oxidation.[9]

Experimental Protocols

To quantitatively assess the comparative reactivity of different substituted phenylboronic acids, a competitive reaction is a highly effective method.

Protocol 1: Competitive Suzuki-Miyaura Cross-Coupling Reaction

This protocol is designed to compare the relative reactivity of two different phenylboronic acids competing for a limited amount of an aryl halide.

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone) (1.0 mmol)

  • Phenylboronic Acid A (e.g., 4-methylphenylboronic acid) (0.75 mmol)

  • Phenylboronic Acid B (e.g., 4-chlorophenylboronic acid) (0.75 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)

  • Solvent (e.g., 1,4-dioxane or a mixture of isopropanol and water) (5 mL)

  • Internal standard (e.g., dodecane) for GC or NMR analysis

Procedure:

  • To a reaction vessel, add the aryl halide, Phenylboronic Acid A, Phenylboronic Acid B, the base, and the internal standard.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 10 min, 30 min, 1 hr, 4 hr).

  • Quench the aliquots with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by Gas Chromatography (GC) or ¹H NMR to determine the ratio of the two cross-coupling products.

  • The ratio of the products formed over time reflects the relative reactivity of the two boronic acids.[10]

Visualizations: Reaction Mechanisms and Workflows

Visualizing the catalytic cycle and experimental procedures can aid in understanding the complex processes involved.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Oxidative Adduct Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L_n) Transmetalation Complex OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂) ReductElim Ar-Ar' Coupled Product Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow Competitive Reactivity Workflow A 1. Combine Reactants (Ar-X, BA-1, BA-2, Base) B 2. Add Solvent & Catalyst under Inert Atmosphere A->B C 3. Heat and Stir (e.g., 80°C) B->C D 4. Aliquot Sampling (Time points: t1, t2, t3...) C->D E 5. Quench & Extract D->E F 6. GC/NMR Analysis E->F G 7. Determine Product Ratio (Product-1 / Product-2) F->G

Caption: Workflow for a competitive reactivity experiment.

References

A Cost-Benefit Analysis of 4-(N-Propylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boronic acid coupling partner is critical, influencing reaction efficiency, product yield, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of 4-(N-Propylaminocarbonyl)phenylboronic acid, comparing its performance and economic viability against common alternatives like unsubstituted phenylboronic acid and 4-carboxyphenylboronic acid.

Performance Comparison in Suzuki-Miyaura Coupling

The electronic and steric properties of substituents on the phenylboronic acid ring can significantly impact the outcome of the Suzuki-Miyaura reaction. To provide a quantitative comparison, the following table summarizes performance data from a study on the coupling of various boronic acids with 1-bromo-4-fluorobenzene.

Table 1: Performance of Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling

Boronic Acid DerivativeReaction Time (hours)Conversion (%) at 70°CConversion (%) at 110°C
Phenylboronic Acid38598
890>99
2492>99
4893>99
4-Carboxyphenylboronic Acid36575
87080
247285
487588
4-Vinylphenylboronic Acid35565
86070
246275
486578
4-Fluorophenylboronic Acid38099
888>99
2490>99
4892>99

Data extracted from a study by Martínez-Jarquín, et al., focusing on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.

Cost Analysis

The economic viability of a synthetic route is a critical consideration, especially in process development and large-scale manufacturing. The following table provides an approximate cost comparison for the subject boronic acids.

Table 2: Cost Comparison of Phenylboronic Acid Derivatives

CompoundSupplier ExamplePurityPrice (USD) per Gram
This compound AChemBlock 98% ~43
Phenylboronic AcidSigma-Aldrich95%~5.76
4-Carboxyphenylboronic AcidSigma-Aldrich≥97%~15.10

Prices are approximate and subject to change based on supplier and quantity.

From a purely reagent cost perspective, this compound is significantly more expensive than both unsubstituted phenylboronic acid and 4-carboxyphenylboronic acid. This higher initial cost necessitates a careful evaluation of its potential benefits in terms of yield, purity, and the value of the final product.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating the performance of a reagent. Below are representative protocols for the Suzuki-Miyaura coupling reaction and a proposed synthesis for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura reactions.[1][2][3][4][5]

Materials:

  • Aryl Halide (e.g., 1-bromo-4-fluorobenzene)

  • Phenylboronic Acid Derivative (e.g., this compound, Phenylboronic acid, or 4-Carboxyphenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, and Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the phenylboronic acid derivative (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system (e.g., Toluene/Water 4:1, 5 mL) and the palladium catalyst (0.02 mmol) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitoring by TLC or GC-MS is recommended).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Proposed Synthesis of this compound

This synthetic route is proposed based on analogous acylation reactions of aminophenylboronic acids.[6]

Step 1: Nitration of Phenylboronic Acid (This step is often a prerequisite if starting from phenylboronic acid)

Step 2: Reduction of 4-Nitrophenylboronic Acid to 4-Aminophenylboronic Acid

Step 3: Acylation of 4-Aminophenylboronic Acid

Materials:

  • 4-Aminophenylboronic acid

  • Propionyl chloride or Propionic anhydride

  • Base (e.g., Pyridine, Triethylamine)

  • Anhydrous Solvent (e.g., Dichloromethane, THF)

Procedure:

  • Dissolve 4-aminophenylboronic acid (1.0 equiv) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (1.1 equiv) followed by the dropwise addition of propionyl chloride (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizing the Chemistry: Diagrams

To better illustrate the chemical processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents 4-Aminophenylboronic acid 4-Aminophenylboronic acid Acylation Reaction Acylation Reaction 4-Aminophenylboronic acid->Acylation Reaction Propionyl chloride Propionyl chloride Propionyl chloride->Acylation Reaction Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Acylation Reaction Anhydrous Solvent (e.g., DCM) Anhydrous Solvent (e.g., DCM) Anhydrous Solvent (e.g., DCM)->Acylation Reaction Workup & Purification Workup & Purification Acylation Reaction->Workup & Purification Final Product Final Product Workup & Purification->Final Product This compound

References

A Comparative Guide to the Green Chemistry Metrics of Suzuki-Miyaura Reactions: Featuring 4-(N-Propylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the principles of green chemistry are increasingly integral to modern synthetic strategies. This guide provides a comparative assessment of the green chemistry metrics for the Suzuki-Miyaura cross-coupling reaction, with a focus on the utility of 4-(N-Propylaminocarbonyl)phenylboronic acid. Due to the limited availability of published data for this specific compound, a representative hypothetical reaction is presented alongside documented reactions employing alternative boronic acids. This comparison aims to highlight the key parameters influencing the environmental footprint of these indispensable C-C bond-forming reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance. However, the increasing emphasis on sustainable chemical manufacturing necessitates a thorough evaluation of its green credentials. Key metrics such as Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI) provide a quantitative framework for this assessment. This guide will delve into these metrics, offering a comparative analysis of a hypothetical reaction with this compound against established literature examples.

Understanding the Green Chemistry Metrics

Three key metrics are employed in this guide to evaluate the environmental performance of the selected Suzuki-Miyaura reactions:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher AE signifies that a larger proportion of the reactant atoms are incorporated into the final product.

  • Environmental Factor (E-Factor): This metric quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste (in kg) divided by the mass of the product (in kg). A lower E-Factor is indicative of a greener process.[1]

  • Process Mass Intensity (PMI): PMI is a holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. It is calculated by dividing the total mass of inputs by the mass of the final product.[2][3] A lower PMI value signifies a more sustainable and efficient process.[2][3]

Comparative Analysis of Suzuki-Miyaura Reactions

To provide a comprehensive comparison, a hypothetical Suzuki-Miyaura reaction of this compound with 4-bromoanisole is presented. This reaction is then compared with two literature-documented examples utilizing alternative boronic acids under varying conditions.

Table 1: Comparison of Green Chemistry Metrics for Selected Suzuki-Miyaura Reactions

Parameter Reaction 1 (Hypothetical) Reaction 2 (Literature Example 1) Reaction 3 (Literature Example 2)
Boronic Acid This compoundPhenylboronic Acid4-Methoxyphenylboronic acid
Aryl Halide 4-Bromoanisole4-Bromoanisole4-Iodoanisole
Product 4-Methoxy-4'-(N-propylaminocarbonyl)biphenyl4-Methoxybiphenyl4,4'-Dimethoxybiphenyl
Solvent(s) Toluene/Ethanol/WaterWaterEthanol/Water
Catalyst Pd(PPh₃)₄Pd/CPd(OAc)₂
Base K₂CO₃K₂CO₃K₂CO₃
Yield (%) 90 (Assumed)9592
Atom Economy (%) 64.8%72.3%70.9%
E-Factor ~25.4~15.7~18.9
PMI ~26.4~16.7~19.9

Note: The values for Reaction 1 are calculated based on a hypothetical protocol, while the values for Reactions 2 and 3 are derived from published experimental data.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the accurate calculation and comparison of green chemistry metrics.

Reaction 1: Hypothetical Protocol for this compound
  • Reactants: this compound (1.0 mmol, 207.04 mg)[4], 4-bromoanisole (1.2 mmol, 224.44 mg)[5][6], Pd(PPh₃)₄ (0.02 mmol, 23.14 mg), K₂CO₃ (2.0 mmol, 276.42 mg)[7][8][9][10].

  • Solvents: Toluene (5 mL, 4.33 g)[11][12][13][14][15], Ethanol (2 mL, 1.58 g)[16][17][18][19][20], Water (1 mL, 1.0 g)[21][22][23][24][25].

  • Procedure: The reactants, catalyst, and base are combined in the solvent mixture and heated under an inert atmosphere. Following reaction completion, the product is isolated via extraction and chromatography.

  • Product: 4-Methoxy-4'-(N-propylaminocarbonyl)biphenyl (assuming 90% yield, 0.9 mmol, 242.3 mg).

Reaction 2: Suzuki-Miyaura Coupling in Water (Literature Example)
  • Reactants: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol, 187.03 mg)[5][6], 10% Pd/C (0.01 mmol), K₂CO₃ (2.0 mmol, 276.42 mg)[7][8][9][10].

  • Solvent: Water (10 mL, 10.0 g)[21][22][23][24][25].

  • Procedure: The reaction is refluxed in water, and the product is isolated by filtration and recrystallization.

  • Product: 4-Methoxybiphenyl (95% yield, 0.95 mmol, 175.02 mg)[26].

Reaction 3: Suzuki-Miyaura Coupling in Ethanol/Water (Literature Example)
  • Reactants: 4-Methoxyphenylboronic acid (1.1 mmol), 4-iodoanisole (1.0 mmol), Pd(OAc)₂ (0.015 mmol), K₂CO₃ (2.5 mmol, 345.53 mg)[7][8][9][10].

  • Solvent: Ethanol/Water (4:1, 10 mL; Ethanol: 8 mL, 6.32 g; Water: 2 mL, 2.0 g).

  • Procedure: The reaction is carried out at room temperature, followed by workup and purification.

  • Product: 4,4'-Dimethoxybiphenyl (92% yield, 0.92 mmol, 197.08 mg).

Visualizing Reaction Workflows

To better illustrate the logical flow of the experimental processes, the following diagrams are provided.

G cluster_0 Reaction 1 Workflow (Hypothetical) Reactants_1 This compound 4-Bromoanisole Pd(PPh3)4, K2CO3 Reaction_1 Heating under Inert Atmosphere Reactants_1->Reaction_1 Solvents_1 Toluene Ethanol Water Solvents_1->Reaction_1 Workup_1 Extraction & Chromatography Reaction_1->Workup_1 Product_1 4-Methoxy-4'-(N-propylaminocarbonyl)biphenyl Workup_1->Product_1

Reaction 1 Workflow

G cluster_1 Reaction 2 Workflow (Literature) Reactants_2 Phenylboronic acid 4-Bromoanisole Pd/C, K2CO3 Reaction_2 Reflux Reactants_2->Reaction_2 Solvent_2 Water Solvent_2->Reaction_2 Workup_2 Filtration & Recrystallization Reaction_2->Workup_2 Product_2 4-Methoxybiphenyl Workup_2->Product_2

Reaction 2 Workflow

G cluster_2 Reaction 3 Workflow (Literature) Reactants_3 4-Methoxyphenylboronic acid 4-Iodoanisole Pd(OAc)2, K2CO3 Reaction_3 Room Temperature Reactants_3->Reaction_3 Solvent_3 Ethanol/Water Solvent_3->Reaction_3 Workup_3 Workup & Purification Reaction_3->Workup_3 Product_3 4,4'-Dimethoxybiphenyl Workup_3->Product_3

Reaction 3 Workflow

Discussion and Conclusion

The comparative analysis reveals several key insights into the greenness of Suzuki-Miyaura reactions. The hypothetical reaction with this compound exhibits a lower Atom Economy compared to the other examples, primarily due to the higher molecular weight of the boronic acid itself and the reagents. Consequently, its estimated E-Factor and PMI are also higher, suggesting a greater environmental impact.

Reaction 2, conducted in water, demonstrates superior green metrics with the lowest E-Factor and PMI. This highlights the significant advantage of using water as a solvent, which is non-toxic, non-flammable, and readily available. The use of a recyclable heterogeneous catalyst (Pd/C) further enhances its sustainability profile.

Reaction 3, performed in a mixed ethanol/water system at room temperature, also presents a favorable green profile. The milder reaction conditions contribute to a lower energy demand, and the use of a bio-based solvent like ethanol is preferable to petroleum-derived solvents.

References

Performance of 4-(N-Propylaminocarbonyl)phenylboronic Acid Analogues in Catalytic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the performance of para-substituted phenylboronic acids, with a focus on analogues of 4-(N-Propylaminocarbonyl)phenylboronic acid, in various catalytic systems. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from closely related analogues featuring electron-withdrawing and electron-donating groups at the para-position to provide a comprehensive performance overview.

The utility of substituted phenylboronic acids is paramount in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The electronic nature of the substituent on the phenyl ring significantly influences the reactivity of the boronic acid in key catalytic reactions such as the Suzuki-Miyaura cross-coupling, the Chan-Lam coupling, and as an organocatalyst in amidation reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The electronic properties of the substituent on the phenylboronic acid can impact the transmetalation step in the catalytic cycle. Generally, electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down the reaction, while electron-donating groups can have the opposite effect.

Below is a comparison of the performance of various para-substituted phenylboronic acids in the Suzuki-Miyaura coupling with different aryl halides.

Table 1: Comparison of para-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Phenylboronic Acid AnalogueAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Nitrophenylboronic acid (EWG)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
Phenylboronic acid (Unsubstituted)1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃N/A1108~90
4-Fluorophenylboronic acid (EWG)1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃N/A1108~95
4-Carboxyphenylboronic acid (EWG)1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃N/A11048~60
4-Methoxyphenylboronic acid (EDG)4-IodoanisolePd/CK₂CO₃DMFMicrowave192
4-Methylphenylboronic acid (EDG)Benzoyl chlorideNHC-Pd(II)K₂CO₃Toluene60494

EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar'-X Ar'-X Ar'-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A general procedure for the Suzuki-Miyaura coupling is as follows:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), the phenylboronic acid derivative (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and any necessary ligand.

  • The vessel is then made inert by evacuating and backfilling with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., toluene/water mixture).

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time.

  • Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.

Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically C-N or C-O bonds. This reaction is generally tolerant of a wide range of functional groups on the aryl boronic acid. Both electron-donating and electron-withdrawing substituents are often well-tolerated, providing moderate to good yields of the arylated products.

Table 2: Comparison of para-Substituted Phenylboronic Acids in Chan-Lam Coupling with 2-Nitroimidazole

Phenylboronic Acid AnalogueN-NucleophileCatalystBaseSolventYield (%)Reference
4-Methylphenylboronic acid (EDG)2-Nitroimidazole--INVALID-LINK--₂K₂CO₃MeOH85
4-Methoxyphenylboronic acid (EDG)2-Nitroimidazole--INVALID-LINK--₂K₂CO₃MeOH81
4-Fluorophenylboronic acid (EWG)2-Nitroimidazole--INVALID-LINK--₂K₂CO₃MeOH84
4-Chlorophenylboronic acid (EWG)2-Nitroimidazole--INVALID-LINK--₂K₂CO₃MeOH75
4-Cyanophenylboronic acid (EWG)2-Nitroimidazole--INVALID-LINK--₂K₂CO₃MeOH49

EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group

Chan_Lam_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Ar-B(OH)2 Arylboronic Acid Reaction Chan-Lam Coupling Ar-B(OH)2->Reaction Nu-H N- or O-Nucleophile Nu-H->Reaction Cu(II) Cu(II) Cu(II)->Reaction Base Base Base->Reaction Oxidant Oxidant (Air) Oxidant->Reaction Product Ar-Nu Reaction->Product

Experimental Protocol: Chan-Lam Cross-Coupling

A representative procedure for the Chan-Lam coupling is as follows:

  • To a reaction flask, add the N-nucleophile (0.2 mmol), the arylboronic acid (0.4 mmol), the copper catalyst (e.g., --INVALID-LINK--₂, 0.016 mmol), and the base (e.g., K₂CO₃, 0.2 mmol).

  • Add the solvent (e.g., MeOH, 1 mL).

  • The reaction is typically stirred at room temperature and is open to the air.

  • The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • After completion, the solvent is removed, and the residue is purified by column chromatography to isolate the desired product.

Boronic Acid Catalyzed Amidation

Arylboronic acids can act as Lewis acid catalysts to promote the direct amidation of carboxylic acids and amines. The catalytic activity is influenced by the Lewis acidity of the boron center, which can be tuned by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are expected to enhance the Lewis acidity and, consequently, the catalytic performance.

Table 3: Comparison of para-Substituted Phenylboronic Acid Catalysts in Amidation

Phenylboronic Acid CatalystCarboxylic AcidAmineConditionsYield (%)Reference
3,5-Bis(trifluoromethyl)phenylboronic acid (strong EWG)4-Phenylbutyric acidBenzylamineToluene, reflux, MS 4A95
4-Nitrophenylboronic acid (EWG)4-Phenylbutyric acidBenzylamineToluene, reflux, MS 4A88
Phenylboronic acid (Unsubstituted)4-Phenylbutyric acidBenzylamineToluene, reflux, MS 4A75
4-Methoxyphenylboronic acid (EDG)4-Phenylbutyric acidBenzylamineToluene, reflux, MS 4A55

EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group, MS: Molecular Sieves

Boronic_Acid_Amidation_Pathway R-COOH Carboxylic Acid Acyloxyboronate Acyloxyboronate Intermediate R-COOH->Acyloxyboronate R'-NH2 Amine Tetrahedral_Intermediate Tetrahedral Intermediate R'-NH2->Tetrahedral_Intermediate Ar-B(OH)2 Boronic Acid Catalyst Ar-B(OH)2->Acyloxyboronate Acyloxyboronate->Tetrahedral_Intermediate Water Water Acyloxyboronate->Water - H₂O Tetrahedral_Intermediate->Ar-B(OH)2 Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product

Experimental Protocol: Boronic Acid Catalyzed Amidation

A typical procedure for boronic acid-catalyzed amidation is as follows:

  • A mixture of the carboxylic acid (1.0 mmol), the amine (1.2 mmol), the arylboronic acid catalyst (e.g., 5-10 mol%), and molecular sieves (e.g., 4Å) in a suitable solvent (e.g., toluene) is prepared in a reaction flask.

  • The mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction.

  • The reaction is monitored by TLC or GC until the starting materials are consumed.

  • After cooling, the reaction mixture is filtered to remove the molecular sieves.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford the amide product.

Conclusion

The performance of phenylboronic acids in catalytic systems is highly dependent on the nature of the para-substituent. For the target compound, this compound, the N-propylaminocarbonyl group is expected to act as an electron-withdrawing group, influencing its reactivity in a manner similar to other electron-withdrawing analogues like 4-nitro- and 4-carboxyphenylboronic acid.

In Suzuki-Miyaura couplings , this may lead to slightly reduced reactivity compared to electron-rich analogues, although high yields can still be achieved under optimized conditions. In Chan-Lam couplings , good tolerance and moderate to good yields are anticipated. As a catalyst for amidation , the electron-withdrawing nature of the substituent is predicted to enhance its catalytic activity by increasing the Lewis acidity of the boron center.

The provided data and protocols for analogous compounds offer a valuable framework for designing and optimizing reactions involving this compound and for predicting its performance relative to other substituted phenylboronic acids. Direct experimental validation is recommended to ascertain the precise reactivity and optimal conditions for this specific compound.

A Comparative Guide to 4-(N-Propylaminocarbonyl)phenylboronic Acid and its Pinacol Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry and drug discovery, boronic acids and their derivatives are indispensable tools. This guide provides a detailed comparison of 4-(N-Propylaminocarbonyl)phenylboronic acid and its corresponding pinacol ester, offering insights into their respective performance, stability, and applications, supported by experimental data and protocols.

Executive Summary

This compound and its pinacol ester are both valuable reagents, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The core distinction lies in a trade-off between reactivity and stability. The free boronic acid exhibits higher reactivity, often leading to faster reaction times. However, this comes at the cost of lower stability, as it is susceptible to degradation through pathways like dehydration to boroxines and protodeboronation.

Conversely, the pinacol ester offers significantly enhanced stability, making it easier to handle, purify, and store for extended periods. This stability makes it a preferred choice for multi-step syntheses and applications where reagent longevity is critical. In many reaction conditions, the pinacol ester serves as a stable precursor that hydrolyzes in situ to the more reactive boronic acid.

Performance in Suzuki-Miyaura Coupling: A Comparative Analysis

ParameterThis compoundThis compound Pinacol Ester
Reaction Time ShorterLonger
Typical Yield Good to Excellent (often >90%)Good to Excellent (often >85%)
Reagent Stability Lower (sensitive to moisture and air)Higher (generally stable solid)
Shelf-Life ShorterLonger
Handling Requires inert atmosphere for long-term storageEasier to handle and store

Note: The data in this table is illustrative and based on general observations of the reactivity of boronic acids versus their pinacol esters in Suzuki-Miyaura reactions. Actual results may vary depending on specific reaction conditions.

Stability Profile: Hydrolysis and Shelf-Life

The stability of boronic acid reagents is a critical factor in their practical application.

This compound: As a free boronic acid, this compound is susceptible to degradation. The primary pathway is dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is often reversible upon treatment with water. Additionally, protodeboronation, the cleavage of the carbon-boron bond, can occur under certain conditions, leading to the formation of the corresponding arene. For long-term storage, it is recommended to keep the compound under an inert atmosphere at low temperatures.

This compound Pinacol Ester: The pinacol ester provides a significant stability advantage. The bulky pinacol group sterically hinders decomposition pathways and protects the boronic acid moiety from premature reactions. Pinacol esters are generally crystalline solids with a longer shelf-life, and they are less sensitive to air and moisture compared to their free boronic acid counterparts. However, they are susceptible to hydrolysis, particularly under acidic or basic conditions, to regenerate the parent boronic acid.[1][2][3][4] The rate of this hydrolysis is influenced by the pH and the electronic nature of the substituents on the phenyl ring.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. The following are generalized protocols for the synthesis of this compound and its pinacol ester.

Synthesis of this compound

This synthesis typically involves the acylation of a commercially available aminophenylboronic acid.

Materials:

  • 4-Aminophenylboronic acid

  • Propionyl chloride or propionic anhydride

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve 4-aminophenylboronic acid and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add propionyl chloride or propionic anhydride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Quench the reaction with water or a dilute acid solution.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound Pinacol Ester

This can be achieved either by direct esterification of the boronic acid or through a Miyaura borylation of the corresponding aryl halide.

Method 1: Esterification of the Boronic Acid

Materials:

  • This compound

  • Pinacol

  • A suitable solvent (e.g., toluene, THF)

  • A dehydrating agent (e.g., anhydrous magnesium sulfate) or Dean-Stark apparatus

Procedure:

  • Combine this compound and pinacol in the solvent.

  • Add the dehydrating agent or set up a Dean-Stark trap to remove water.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the dehydrating agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[5]

Method 2: Miyaura Borylation

Materials:

  • 4-Bromo-N-propylbenzamide

  • Bis(pinacolato)diboron (B₂pin₂)

  • A palladium catalyst (e.g., Pd(dppf)Cl₂)

  • A base (e.g., potassium acetate)

  • Anhydrous solvent (e.g., dioxane, DMSO)

Procedure:

  • In a reaction vessel, combine 4-bromo-N-propylbenzamide, bis(pinacolato)diboron, the palladium catalyst, and the base under an inert atmosphere.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for several hours until completion (monitor by TLC or GC-MS).

  • Cool the reaction mixture and dilute with an organic solvent.

  • Wash with water and brine.

  • Dry the organic layer over a drying agent and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Biological Context: Boronic Acids as Proteasome Inhibitors

Boronic acids have garnered significant attention in drug development, most notably as inhibitors of the proteasome. The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of damaged or unnecessary proteins. Its dysregulation is implicated in various diseases, including cancer.

Boronic acid-containing compounds, such as the FDA-approved drug bortezomib, act as potent and selective inhibitors of the 26S proteasome. The electrophilic boron atom of the boronic acid forms a stable, yet reversible, covalent bond with the hydroxyl group of the N-terminal threonine residue in the active site of the proteasome's catalytic β-subunits. This inhibition disrupts the degradation of key regulatory proteins, leading to cell cycle arrest and apoptosis in cancer cells.

While there is no specific data linking this compound to proteasome inhibition, its structural motif as an arylboronic acid suggests potential for investigation in this area.

Proteasome_Inhibition Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides BoronicAcid Boronic Acid Inhibitor BoronicAcid->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and its inhibition by boronic acids.

Conclusion

Both this compound and its pinacol ester are valuable reagents for chemical synthesis. The choice between them should be guided by the specific requirements of the reaction. For applications demanding high reactivity and where the reagent can be used promptly, the free boronic acid is a suitable choice. In contrast, for multi-step syntheses, high-throughput screening, or when long-term storage and handling ease are paramount, the pinacol ester is the superior option. The potential for boronic acids to act as enzyme inhibitors, particularly of the proteasome, opens avenues for the application of these compounds in drug discovery and development. Further investigation into the specific biological activities of this compound and its derivatives is warranted.

References

Safety Operating Guide

Proper Disposal of 4-(N-Propylaminocarbonyl)phenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 4-(N-Propylaminocarbonyl)phenylboronic acid, ensuring the safety of laboratory personnel and the protection of the environment. Boronic acid derivatives, including the title compound, must be managed as hazardous waste.[1][2]

Immediate Safety and Handling

Prior to initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.[1][2]
Body Protection A fully fastened lab coat.[1][2]
Respiratory A NIOSH-approved respirator if there is a risk of aerosolization.[2]
Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Designated Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

  • Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]

2. Solid Waste Disposal:

  • Contaminated materials such as gloves, bench paper, and pipette tips should be collected in a designated solid hazardous waste container.

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Never dispose of this chemical down the drain. [1][2]

4. Decontamination of Glassware:

  • For thorough decontamination, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[1]

  • All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]

  • Following the basic wash, a final water rinse should also be collected as hazardous waste.[1]

5. Spill Management:

  • In the event of a spill, evacuate and secure the area.[2]

  • For liquid spills, use an inert absorbent material like vermiculite or sand.[2]

  • Collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled hazardous waste container.[2]

  • Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

6. Waste Storage and Final Disposal:

  • Store sealed and labeled waste containers in a designated satellite accumulation area, in accordance with your institution's guidelines.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2]

Disposal Workflow

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_disposal_pathways Disposal Pathways cluster_decon Decontamination cluster_final_disposal Final Disposal A Wear Appropriate PPE B Work in a Chemical Fume Hood A->B C Segregate Solid and Liquid Waste B->C D Use Labeled, Sealable Containers (Hazardous Waste, Full Chemical Name) C->D E Solid Waste (Gloves, Paper, etc.) D->E F Liquid Waste (Solutions) D->F G Contaminated Glassware D->G J Store in Designated Satellite Area E->J F->J H Rinse with Basic Solution G->H I Collect Rinsate as Liquid Hazardous Waste H->I I->F K Arrange for Professional Disposal (EHS or Contractor) J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(N-Propylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-(N-Propylaminocarbonyl)phenylboronic acid (CAS: 171922-46-6).[1] The following procedures are based on best practices for handling boronic acid derivatives and are intended for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[2][3] Some boronic acids are also harmful if swallowed.[4][5][6]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][8]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[2]

  • Wash hands thoroughly with soap and water after handling and before breaks.[2][4][6][8]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Remove any contaminated clothing immediately and wash it before reuse.[2][4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[8]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][8]To protect eyes from contact, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber) should be worn.[2][3][8][9] Gloves should be inspected before use and changed immediately if contaminated.[8]To prevent skin contact and potential irritation.
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2][3]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3][8]To prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[8]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling the Chemical:

  • Keep the container of this compound tightly closed when not in use.[3][7][8]

  • Avoid generating dust when transferring the solid.[7][8] Use appropriate tools, such as a spatula, for transfers.[8]

  • If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

  • Properly remove and dispose of contaminated PPE as hazardous waste.

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][6]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][5][7]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[4]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][5][6]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]

Waste Collection:

  • Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.[3][10] The container should be chemically compatible and have a secure lid.[10]

Disposal Method:

  • The recommended method for disposal is through a licensed hazardous waste disposal company.

  • In-Lab Neutralization (Use with Caution): For very small quantities of simple boronic acids, in-lab neutralization with a mild base (e.g., sodium bicarbonate) to a pH between 5.5 and 9.0 may be possible, but this should only be performed after explicit approval from your institution's EHS department.[3][10] This practice is not generally recommended for complex boronic acid derivatives due to the potential for unknown reactions.[10]

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify fume hood functionality prep2 Ensure accessibility of eyewash station and safety shower prep1->prep2 prep3 Don all required PPE prep2->prep3 handling1 Weigh/transfer solid in fume hood prep3->handling1 Proceed to handling handling2 Keep container closed when not in use handling1->handling2 post1 Decontaminate work area handling2->post1 Complete handling post2 Dispose of contaminated PPE as hazardous waste post1->post2 post3 Wash hands thoroughly post2->post3 disp1 Collect all chemical waste in a labeled, sealed container post3->disp1 Initiate disposal disp2 Store in designated hazardous waste area disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N-Propylaminocarbonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(N-Propylaminocarbonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.